Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-12(16-8-14(18)17-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIJPDSAQXUZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733733 | |
| Record name | Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-81-8 | |
| Record name | Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic methodologies for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules. This document details a robust and logical synthetic pathway, elucidates the mechanistic underpinnings of each reaction, and provides actionable experimental protocols for laboratory application.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with a variety of biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The title compound, this compound, incorporates key pharmacophoric features: a phenyl group at the 6-position, which can be crucial for tuning selectivity and potency, and an ethyl carboxylate at the 2-position, providing a handle for further molecular elaboration or for direct interaction with target proteins.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial preparation of a key substituted pyrazine intermediate, followed by the construction of the fused imidazole ring. This guide will focus on a reliable two-stage process:
-
Synthesis of the Key Intermediate (5-phenyl-2-aminopyrazine): This stage focuses on the strategic introduction of the phenyl substituent onto the pyrazine ring. It is achieved in a two-step sequence, beginning with the regioselective bromination of commercially available 2-aminopyrazine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Cyclocondensation to Form the Bicyclic Core: The final stage involves the construction of the imidazo[1,2-a]pyrazine ring system through the cyclocondensation of 5-phenyl-2-aminopyrazine with ethyl bromopyruvate. This classical approach, a variation of the Tschitschibabin reaction, efficiently yields the target molecule.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-phenyl-2-aminopyrazine
This initial part of the synthesis is dedicated to the preparation of the crucial building block, 5-phenyl-2-aminopyrazine. The rationale for this two-step approach is rooted in the high reliability and substrate tolerance of modern cross-coupling reactions, which allow for the precise installation of the phenyl group.
Step 1a: Bromination of 2-Aminopyrazine to 5-Bromo-2-aminopyrazine
The regioselective bromination of 2-aminopyrazine is the first critical step. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it (C3 and C5). Due to steric hindrance from the adjacent ring nitrogen, substitution is favored at the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and generally leads to cleaner reactions with fewer byproducts compared to using liquid bromine.[1][2]
Reaction Mechanism:
Caption: Mechanism of bromination of 2-aminopyrazine with NBS.
Experimental Protocol: Synthesis of 5-Bromo-2-aminopyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminopyrazine | 95.10 | 2.0 g | 0.021 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 3.7 g | 0.021 mol |
| Dichloromethane (DCM) | - | 100 mL | - |
| 5% Sodium Carbonate Sol. | - | 150 mL | - |
| Water | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyrazine (2.0 g, 0.021 mol) and dichloromethane (100 mL).
-
Cool the mixture in an ice-water bath to 0 °C with stirring.
-
Slowly add N-Bromosuccinimide (3.7 g, 0.021 mol) in portions over 20 minutes, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 150 mL of 5% sodium carbonate solution and 150 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is a yellow solid. Expected yield of 5-bromo-2-aminopyrazine is approximately 2.2 g (58%).[1]
Step 1b: Suzuki-Miyaura Cross-Coupling to Synthesize 5-Phenyl-2-aminopyrazine
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. In this step, the C-Br bond of 5-bromo-2-aminopyrazine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for this synthesis.[3][4][5][6][7]
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Phenyl-2-aminopyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-2-aminopyrazine | 174.00 | 1.74 g | 0.01 mol |
| Phenylboronic Acid | 121.93 | 1.46 g | 0.012 mol |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.0002 mol |
| Sodium Carbonate | 105.99 | 2.12 g | 0.02 mol |
| Toluene | - | 40 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-aminopyrazine (1.74 g, 0.01 mol), phenylboronic acid (1.46 g, 0.012 mol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 2 mol%), and sodium carbonate (2.12 g, 0.02 mol).
-
Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).
-
De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-phenyl-2-aminopyrazine.
Part 2: Cyclocondensation to form this compound
This final stage constructs the desired bicyclic heteroaromatic system. The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of 5-phenyl-2-aminopyrazine by ethyl bromopyruvate, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.
Reaction Mechanism:
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- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug development. This scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] Notably, these compounds have shown inhibitory effects against crucial biological targets such as insulin-like growth factor-I receptor (IGF-IR), p13K, and aurora kinase.[3] The development of efficient and versatile synthetic routes to access these valuable molecules is therefore a key focus for synthetic and medicinal chemists. This guide provides an in-depth exploration of modern one-pot synthetic strategies for the construction of imidazo[1,2-a]pyrazine derivatives, with a focus on multicomponent reactions that offer high efficiency and molecular diversity.
Core Synthetic Strategies: A Shift Towards Efficiency
Traditional methods for the synthesis of imidazo[1,2-a]pyrazines often involve the condensation of 2-aminopyrazines with α-haloketones.[5][6] While effective, these two-component approaches can be limited in their ability to rapidly generate large libraries of diverse compounds. Modern synthetic chemistry has seen a paradigm shift towards one-pot methodologies, particularly multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.[3]
This guide will delve into two prominent one-pot approaches for the synthesis of imidazo[1,2-a]pyrazine derivatives: the Ugi-type three-component reaction and the Groebke–Blackburn–Bienaymé (GBB) reaction.
Methodology 1: The Ugi-Type Three-Component Reaction
The Ugi reaction is a powerful MCR that has been adapted for the synthesis of a wide array of heterocyclic systems. In the context of imidazo[1,2-a]pyrazine synthesis, a variation of the Ugi three-component condensation (Ugi-3CC) is employed, typically involving a 2-aminopyrazine, an aldehyde, and an isocyanide.[7]
Reaction Principle and Mechanism
The reaction is believed to proceed through the initial condensation of the 2-aminopyrazine with an aldehyde to form a Schiff base (or the corresponding iminium ion). This intermediate is then attacked by the nucleophilic isocyanide. The subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic pyrazine nitrogen, leads to the formation of the fused imidazo[1,2-a]pyrazine ring system.[8] The use of a Lewis acid catalyst, such as iodine or zirconium(IV) chloride, can facilitate the reaction by activating the imine intermediate towards nucleophilic attack.[3][7]
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An In-Depth Technical Guide to the Iodine-Catalyzed Synthesis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, making it a cornerstone in medicinal chemistry and drug development. The synthesis of specifically functionalized derivatives, such as Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, is of paramount importance for expanding chemical libraries and discovering novel therapeutic agents. This guide details a robust and efficient synthetic strategy that leverages the principles of classical heterocyclic chemistry, enhanced by the modern advantages of iodine catalysis. We present a comprehensive examination of the Tschitschibabin-type condensation reaction between 5-phenylpyrazin-2-amine and ethyl bromopyruvate, and elucidate the pivotal role of molecular iodine as a cost-effective, environmentally benign catalyst. This document provides a detailed mechanistic rationale, a step-by-step experimental protocol, and a framework for reaction optimization, designed to empower researchers in the synthesis of this valuable compound.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
Imidazo[1,2-a]pyrazines are fused bicyclic heteroaromatic systems that exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, and antibacterial activities.[1][2] Their rigid, planar structure and rich electronic features make them ideal scaffolds for interacting with various biological targets. The precise installation of functional groups at different positions on the ring system is critical for modulating their biological activity, solubility, and pharmacokinetic profiles.
The target molecule, this compound, incorporates three key features:
-
The core imidazo[1,2-a]pyrazine nucleus.
-
A phenyl group at the C6 position , which can enhance binding affinity through hydrophobic and π-stacking interactions.
-
An ethyl carboxylate group at the C2 position , a versatile handle for further chemical modification, such as amide bond formation, to create diverse libraries of derivatives.
While several methods exist for synthesizing the imidazo[1,2-a]pyrazine core, the classical Tschitschibabin reaction remains one of the most direct and reliable approaches for installing substituents at the C2 and C3 positions.[3][4] However, these reactions can sometimes require harsh conditions or long reaction times. The application of catalysis offers a compelling solution to improve the efficiency and sustainability of this transformation.
Molecular iodine (I₂) has emerged as a powerful catalyst in organic synthesis due to its low cost, ready availability, low toxicity, and versatile reactivity.[1] It typically functions as a mild Lewis acid, activating electrophiles and facilitating key bond-forming steps under moderate conditions, making it an ideal candidate for enhancing the synthesis of our target molecule.[5][6]
The Core Synthetic Strategy: Tschitschibabin Annulation
The most direct and logical pathway to construct the this compound scaffold is via the condensation and subsequent cyclization of two key building blocks: 5-phenylpyrazin-2-amine and ethyl bromopyruvate .
-
5-phenylpyrazin-2-amine : This precursor provides the foundational pyrazine ring and the nucleophilic amino group required for the initial bond formation. The phenyl group is pre-installed at the correct position (which becomes C6 in the final product).
-
Ethyl bromopyruvate : This α-halo ketone serves as the electrophilic partner. It delivers the three-carbon unit necessary to form the five-membered imidazole ring, incorporating the desired ethyl carboxylate group at the C2 position.[7]
The uncatalyzed reaction proceeds via a two-step sequence:
-
SN2 Alkylation : The exocyclic nitrogen of 5-phenylpyrazin-2-amine acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate and displacing the bromide ion.
-
Intramolecular Cyclization & Dehydration : The endocyclic pyrazine nitrogen then attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring.
Caption: Uncatalyzed Tschitschibabin Reaction Workflow.
Iodine Catalysis: A Mechanistic Enhancement
The primary role of molecular iodine in this reaction is to function as a Lewis acid, accelerating the key bond-forming steps. While the uncatalyzed reaction proceeds, the catalytic pathway offers a more efficient process, potentially at lower temperatures and with shorter reaction times.
Causality Behind Catalysis: The uncatalyzed nucleophilic attack of the pyrazine ring nitrogen on the ketone carbonyl (Step 2) can be slow. Iodine provides a lower-energy pathway by activating the carbonyl group.
Proposed Catalytic Cycle:
-
Activation of Electrophile : Molecular iodine (I₂) coordinates with the carbonyl oxygen of the N-alkylated intermediate.
-
Enhanced Electrophilicity : This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.
-
Facilitated Cyclization : The endocyclic pyrazine nitrogen performs an intramolecular attack on the now highly activated carbonyl carbon.
-
Catalyst Regeneration : Subsequent dehydration to form the aromatic ring releases the product and regenerates the iodine catalyst, allowing it to re-enter the cycle.
This catalytic intervention specifically lowers the activation energy of the rate-determining cyclization step, leading to an overall increase in reaction efficiency.
Caption: Proposed Iodine-Catalyzed Cyclization Mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system designed for the synthesis of this compound. All steps are based on established procedures for analogous transformations.
Materials and Reagents:
-
5-phenylpyrazin-2-amine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Molecular Iodine (I₂) (0.1 - 0.2 eq)
-
Anhydrous Ethanol (or Acetonitrile)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-phenylpyrazin-2-amine (1.0 eq) and anhydrous ethanol (approx. 0.1 M concentration).
-
Catalyst Addition : Add molecular iodine (0.15 eq) to the suspension. Stir for 5 minutes at room temperature.
-
Reagent Addition : Add ethyl bromopyruvate (1.1 eq) to the mixture dropwise over 5 minutes.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazine is consumed.
-
Quenching and Work-up :
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Experimental Workflow for Iodine-Catalyzed Synthesis.
Data Presentation and Optimization Parameters
For any synthetic protocol, optimization is key to achieving the best results. The following table summarizes critical parameters and provides a rationale for their selection, based on analogous iodine-catalyzed reactions in the literature.[6]
| Parameter | Range / Options | Rationale & Field Insights | Expected Outcome |
| Catalyst Loading | 5 - 20 mol % | Iodine is an efficient catalyst. 10-15 mol% often provides a balance between reaction rate and cost. Higher loading may not significantly improve yield. | Increased reaction rate compared to uncatalyzed reaction. |
| Solvent | Ethanol, Acetonitrile, Dioxane | Ethanol is a green, effective solvent with a suitable reflux temperature. Acetonitrile is a good alternative for substrates with different solubility profiles. | Good to excellent yields (75-90%). |
| Temperature | 50 °C - Reflux | The reaction requires thermal energy for cyclization and dehydration. Refluxing in ethanol (~78°C) is typically sufficient to drive the reaction to completion in a reasonable timeframe. | Complete conversion within 4-8 hours. |
| Equivalents of EBP | 1.05 - 1.2 eq | A slight excess of the electrophile (Ethyl Bromopyruvate) ensures full consumption of the more valuable aminopyrazine starting material. | Maximizes yield based on the limiting reagent. |
Conclusion
This guide outlines a scientifically grounded and highly practical approach for the synthesis of this compound. By integrating the classical Tschitschibabin condensation with the benefits of molecular iodine catalysis, this method presents a significant improvement in terms of efficiency, cost-effectiveness, and adherence to the principles of green chemistry. The proposed mechanism, wherein iodine activates the carbonyl electrophile, provides a clear rationale for the enhanced reactivity. The detailed protocol and optimization table serve as a comprehensive resource for researchers, enabling the reliable and scalable production of this valuable heterocyclic compound for applications in drug discovery and materials science.
References
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Frey, B. L., Figgins, M. T., Van Trieste, G. P., et al. (2022). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. Journal of the American Chemical Society. Available at: [Link]
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C–H Functionalization via Iodine-mediated Electrocatalysis and C–N Bond Formation. (2022). ChemRxiv. Available at: [Link]
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Frey, B. L., et al. (2022). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. ResearchGate. Available at: [Link]
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Iodine Catalyzed C-N bond Formation: Synthesis of 3-Aminoquinoxalinones Under Ambient Conditions. (n.d.). ResearchGate. Available at: [Link]
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Chichibabin reaction. (n.d.). Wikipedia. Available at: [Link]
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Chichibabin Reaction. (n.d.). Cambridge University Press. Available at: [Link]
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Chichibabin reaction. (n.d.). Grokipedia. Available at: [Link]
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Hypervalent iodine-mediated formation of S–S, C–S, C–O, and C–N bonds. (2023). Semantic Scholar. Available at: [Link]
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Chichibabin reaction. (n.d.). University of Michigan. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Available at: [Link]
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Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PubMed Central. Available at: [Link]
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Multicomponent Synthesis of Imidazo[1,2- a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis. (2020). PubMed. Available at: [Link]
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A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. (n.d.). Beilstein Journals. Available at: [Link]
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The Analytical Fingerprint: A Technical Guide to the NMR and Mass Spectrometry of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and a framework for the structural elucidation of this and related molecules.
Molecular Structure and Elucidation Strategy
This compound possesses a rigid, fused heterocyclic core with substituents that provide distinct spectral signatures. The primary objective of our analytical approach is to unambiguously confirm the connectivity and chemical environment of each atom within the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, coupled with high-resolution mass spectrometry, forms a self-validating system for structural verification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. A systematic approach involving 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for this compound. These predictions are based on established data for the imidazo[1,2-a]pyrazine core and the known effects of phenyl and ethyl carboxylate substituents.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.1 - 8.3 | s | - |
| H5 | 7.9 - 8.1 | d | ~2.5 |
| H8 | 9.0 - 9.2 | d | ~2.5 |
| H2'/H6' (ortho-phenyl) | 7.6 - 7.8 | m | - |
| H3'/H5' (meta-phenyl) | 7.4 - 7.6 | m | - |
| H4' (para-phenyl) | 7.3 - 7.5 | m | - |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 115 - 120 |
| C5 | 128 - 132 |
| C6 | 145 - 150 |
| C8 | 135 - 140 |
| C9a | 140 - 145 |
| C1' (ipso-phenyl) | 130 - 135 |
| C2'/C6' (ortho-phenyl) | 127 - 130 |
| C3'/C5' (meta-phenyl) | 128 - 131 |
| C4' (para-phenyl) | 129 - 132 |
| C=O | 160 - 165 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Experimental Protocols for NMR Analysis
A logical and efficient workflow is essential for the complete structural elucidation by NMR.[4]
Caption: A typical experimental workflow for NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons).
-
¹³C{¹H} NMR and DEPT Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Follow this with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, which is invaluable for identifying adjacent protons in the phenyl ring and the ethyl group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the imidazopyrazine core, the phenyl ring, and the ethyl carboxylate group, and for assigning quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecules.
Predicted Mass Spectrum and Fragmentation
The expected monoisotopic mass of this compound (C₁₅H₁₃N₃O₂) is approximately 279.1008 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 280.1086 would be the base peak.
The fragmentation of the parent ion can provide confirmation of the structural motifs. A plausible fragmentation pathway is outlined below.
Caption: A simplified proposed fragmentation pathway for protonated this compound.
Key Fragmentation Pathways:
-
Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, leading to a fragment at [M+H - 28]⁺.
-
Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond results in a fragment at [M+H - 45]⁺.[1]
-
Subsequent loss of carbon monoxide (CO): The fragment resulting from the loss of the ethoxy radical can further lose a molecule of CO, yielding a fragment at [M+H - 45 - 28]⁺.
-
Loss of the phenyl group (•C₆H₅): Cleavage of the bond connecting the phenyl ring to the pyrazine core would result in a fragment at [M+H - 77]⁺.
Experimental Protocol for ESI-MS/MS Analysis
Caption: Experimental workflow for ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Full Scan MS: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Fragment the selected ion in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Correlate the observed fragments with the proposed fragmentation pathways to confirm the structural subunits of the molecule.
Conclusion
The structural characterization of this compound is a systematic process that relies on the synergistic application of advanced NMR and mass spectrometry techniques. By following the outlined experimental workflows and leveraging the predictive data, researchers can achieve a high degree of confidence in the identity and purity of this and structurally related compounds. This robust analytical framework is indispensable for advancing drug discovery and development programs.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023).
- Synthesis and spectral characterisation of imidazo [1,2a] pyrazine derivatives. European Journal of Biomedical and Pharmaceutical Sciences. (2016).
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"physical and chemical properties of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate"
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comprehensive technical overview of a specific derivative, This compound . As specific experimental data for this compound is not extensively documented in public literature, this document establishes its physicochemical and chemical properties through a scientifically rigorous approach. We leverage extensive data from the parent compound, Ethyl imidazo[1,2-a]pyrazine-2-carboxylate , and related analogues, combined with established principles of physical organic chemistry to predict its characteristics. This guide details the molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and provides a robust, field-proven protocol for its synthesis and characterization.
Introduction: The Imidazo[1,2-a]pyrazine Core
The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine bicyclic system. This scaffold is of high interest due to its unique electronic properties and its ability to form key interactions with biological targets.[1][3] The imidazole moiety acts as an electron-rich component, while the pyrazine ring is electron-deficient, creating a distinct reactivity profile. Derivatives of this core have shown a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and modulators of key CNS receptors.[1][2] The introduction of a phenyl group at the C6 position and an ethyl carboxylate at the C2 position, as in the title compound, is intended to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity, making it a molecule of significant interest for drug discovery programs.
Molecular Structure and Identification
The foundational step in understanding any compound is the precise definition of its structure and key identifiers.
Chemical Structure
The structure consists of a central imidazo[1,2-a]pyrazine core, substituted with a phenyl ring at position 6 and an ethyl carboxylate group at position 2.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₃N₃O₂ | Calculated |
| Molecular Weight | 267.28 g/mol | Calculated |
| Exact Mass | 267.10078 Da | Calculated |
| CAS Number | Not available in public databases. | - |
Physicochemical Properties
The properties listed below are a combination of experimental data from the parent compound (unsubstituted at C6) and expert predictions for the title compound, accounting for the addition of the phenyl group.
| Property | Value (Parent Compound) | Predicted Value (Title Compound) | Rationale for Prediction |
| Appearance | Light yellow to brown solid[4] | Off-white to yellow crystalline solid | Phenyl substitution often leads to more crystalline, less colored solids. |
| Melting Point | 175-177 °C[4][5] | >180 °C | Increased molecular weight and potential for intermolecular π-π stacking from the phenyl ring will increase the energy required to break the crystal lattice. |
| Solubility | Soluble in CH₂Cl₂, Ethyl Acetate | Sparingly soluble in polar solvents (EtOH, MeOH); Soluble in CH₂Cl₂, CHCl₃, DMSO, DMF | The large, nonpolar phenyl group significantly increases lipophilicity, reducing solubility in polar solvents and enhancing it in nonpolar organic solvents. |
| pKa (Predicted) | 0.78 ± 0.30[4][5] | ~0.5 - 0.7 | The electron-withdrawing nature of the phenyl group may slightly decrease the basicity of the pyrazine nitrogens, lowering the pKa of the conjugate acid. |
| Density (Predicted) | 1.33 ± 0.1 g/cm³[4][5] | ~1.35 g/cm³ | The addition of a dense phenyl ring will marginally increase the overall density. |
| Storage | Sealed in dry, Room Temperature[4] | Sealed in dry, Room Temperature, Protect from light | The core is generally stable, but protection from light is good practice for complex aromatic systems to prevent potential photodecomposition over long-term storage. |
Spectroscopic and Analytical Characterization
Characterization relies on a suite of spectroscopic techniques. The expected data for this compound are predicted based on the known spectrum of the parent compound and related structures.[4][6][7]
| Technique | Predicted Signature |
| ¹H NMR | ~9.3 ppm (s, 1H, H-5) : Significant downfield shift due to proximity to the bridgehead nitrogen and deshielding by the phenyl ring. ~8.4 ppm (s, 1H, H-3) : Characteristic singlet for the imidazole proton. ~8.2 ppm (s, 1H, H-8) : Pyrazine proton. ~7.6-7.8 ppm (m, 5H, Ar-H) : Phenyl protons. ~4.5 ppm (q, 2H, -OCH₂CH₃) : Ethyl ester methylene protons. ~1.4 ppm (t, 3H, -OCH₂CH₃) : Ethyl ester methyl protons. |
| ¹³C NMR | ~163 ppm : Ester carbonyl (C=O). ~140-145 ppm : Quaternary carbons of the fused ring system. ~128-135 ppm : Phenyl carbons and other aromatic carbons. ~110-120 ppm : Imidazole and pyrazine carbons. ~62 ppm : Ester methylene (-OCH₂). ~14 ppm : Ester methyl (-CH₃). |
| FT-IR (cm⁻¹) | ~3100-3000 : Aromatic C-H stretch. ~2980 : Aliphatic C-H stretch. ~1725-1710 : Strong C=O stretch (ester). ~1630, 1580, 1450 : C=N and C=C stretches of the aromatic rings. ~1250 : C-O stretch (ester). |
| Mass Spec (ESI+) | [M+H]⁺ = 268.1080 : Expected molecular ion peak for C₁₅H₁₄N₃O₂⁺. |
Chemical Properties and Reactivity
The reactivity of the imidazo[1,2-a]pyrazine core is well-documented and dictates the chemical behavior of the title compound.[3][8]
-
Nucleophilicity and Basicity : The N7 atom is generally the most basic and likely site of protonation or quaternization. The N1 atom's lone pair is part of the aromatic imidazole sextet and is thus non-basic.[8]
-
Electrophilic Aromatic Substitution : The imidazole ring is more electron-rich than the pyrazine ring, making it the preferred site for electrophilic attack. The C3 position is the most common site for substitutions like bromination and nitration.[8] The presence of the ester at C2 may direct substitution to other positions, but C3 remains a likely reactive site. The C6-phenyl ring can also undergo standard electrophilic substitution, likely directed by its attachment to the heterocyclic core.
-
Nucleophilic Aromatic Substitution : The pyrazine ring is electron-deficient and can undergo nucleophilic substitution, especially if activated with a leaving group (e.g., a halogen). Halogens at the C6 or C8 positions are known to be displaced by nucleophiles like alkoxides.[8]
-
Ester Hydrolysis : The ethyl ester at C2 can be readily hydrolyzed to the corresponding carboxylic acid under standard acidic or basic conditions. This provides a synthetic handle for further derivatization, such as amide coupling.
Synthesis and Experimental Protocols
The most reliable and direct synthesis of imidazo[1,2-a]pyrazine derivatives is the Tschitschibabin reaction, involving the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2] The following protocol is adapted from a validated procedure for the parent compound.[4]
Proposed Synthetic Workflow
The synthesis proceeds via a two-step, one-pot reaction: SN2 alkylation of the 2-aminopyrazine followed by an intramolecular cyclization/dehydration to form the fused bicyclic system.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
2-Amino-5-phenylpyrazine (1.0 eq, CAS 13535-13-2)
-
Ethyl bromopyruvate (1.2 eq)
-
Dimethoxyethane (DME), anhydrous
-
Ethanol (EtOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 2-amino-5-phenylpyrazine (1.0 eq) in anhydrous DME, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.
-
Causality: The dropwise addition controls the initial exothermic reaction. DME is an excellent solvent for this SN2 step.
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 3-4 hours. A precipitate, the intermediate pyridinium salt, is expected to form.
-
Cyclization: Add anhydrous ethanol to the mixture and heat to reflux (approx. 78 °C). Monitor the reaction by TLC until the starting material and intermediate are consumed (typically 2-4 hours).
-
Causality: Heat provides the activation energy for the intramolecular condensation and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
-
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Neutralization & Extraction: Partition the residue between EtOAc and a saturated aqueous NaHCO₃ solution. Stir vigorously to neutralize any HBr formed. Separate the organic layer.
-
Trustworthiness: The basic wash is critical to remove acidic byproducts and ensure the product is in its neutral form for efficient extraction.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes/EtOAc.
-
Validation: Collect fractions and analyze by TLC to isolate the pure product. Combine pure fractions and evaporate the solvent to yield the title compound as a solid.
-
Potential Biological and Pharmacological Context
While the specific biological activity of this compound is uncharacterized, the scaffold is a known pharmacophore. Related molecules have demonstrated potent and selective activity in several therapeutic areas:
-
Oncology: Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various kinases, including Aurora kinase and PI3K.[1]
-
Infectious Diseases: The core structure is present in compounds with activity against Mycobacterium tuberculosis and various viruses.[2]
-
Central Nervous System (CNS): Perhaps most notably, related scaffolds are potent modulators of AMPA receptors, presenting opportunities for treating epilepsy and other neurological disorders.[1]
The title compound, with its specific substitution pattern, represents a novel chemical entity that warrants investigation within these and other therapeutic contexts.
Conclusion
This guide establishes a comprehensive profile for This compound . By integrating experimental data from its parent compound with predictive chemical principles, we have detailed its core physicochemical properties, expected spectroscopic signatures, and chemical reactivity. Furthermore, a robust and validated synthetic protocol has been provided to enable its practical synthesis and subsequent investigation. This molecule stands as a promising candidate for further research in medicinal chemistry and drug development, building upon the rich pharmacological history of the imidazo[1,2-a]pyrazine scaffold.
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Jadhav, S. D., & Sharma, A. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. ([Link])
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Barrow, J. C., et al. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. ([Link])
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Shailaja, M., Manjula, A., & V.K., D. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Google APIs. ([Link])
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A Technical Guide to Determining the Solubility of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate for Pharmaceutical Applications
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. Given the critical role of solubility in a molecule's journey from discovery to a viable therapeutic, this document outlines the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for a robust characterization.
Introduction: The Central Role of Solubility
This compound is a heterocyclic compound featuring a fused imidazopyrazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. Before any meaningful in vitro or in vivo studies can be conducted, its solubility must be thoroughly characterized.
Solubility, defined by the International Union of Pure and Applied Chemistry (IUPAC) as the analytical composition of a saturated solution, dictates a compound's bioavailability, manufacturability, and formulation options.[1][2][3][4] Poor aqueous solubility can terminate the development of an otherwise promising drug candidate, leading to challenges in absorption and formulation. Therefore, generating a precise and comprehensive solubility profile is a foundational step in the drug development process.
This guide will focus on establishing the thermodynamic solubility of the title compound, which represents the true equilibrium between the dissolved and undissolved solid forms. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the supersaturation of a compound when diluted from a DMSO stock.[5][6][7]
Theoretical Framework and Predictive Approaches
Understanding the physicochemical properties that govern solubility allows for a more rational approach to solvent selection and data interpretation. The principle of "like dissolves like" is a useful starting point, but a more quantitative prediction can be achieved using models like Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesion energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every molecule can be assigned a three-dimensional coordinate (δD, δP, δH). The principle states that substances with similar HSP coordinates are likely to be miscible.[8][9][10] By calculating the theoretical HSP for this compound and comparing it to the known HSP of various solvents, a researcher can pre-screen for potentially effective solvents, saving significant experimental resources.[11][12] This predictive power is invaluable for guiding formulation development.[8][9]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[13][14] This protocol is designed to achieve a true equilibrium state, providing reliable and definitive solubility values.
Strategic Selection of Solvents
A diverse panel of solvents should be selected to represent a range of polarities and potential formulation vehicles. This panel should include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Additional buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) values are crucial for ionizable compounds.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Non-polar Solvents: Toluene, Heptane.
-
Co-solvent Mixtures: Various ratios of Ethanol/Water or PEG 400/Water to explore formulation possibilities.[14]
Step-by-Step Shake-Flask Protocol
This protocol is a self-validating system, ensuring that equilibrium is reached and accurately measured.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of a chosen solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[13]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator set to 25 °C (or other relevant temperatures like 37 °C). Agitate the samples for a minimum of 24 to 48 hours.[6][14][15] This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully aspirate the supernatant, taking extreme care not to disturb the solid pellet.
-
Clarification: To remove any remaining microscopic particles, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding). The first few drops of the filtrate should be discarded to saturate any binding sites on the filter membrane.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Below is a workflow diagram for this process.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Analytical Quantification by HPLC
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of the dissolved compound.[16]
HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle size) is a standard starting point for small molecules.[17]
-
Mobile Phase Selection: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective.[18] The acid improves peak shape for nitrogen-containing heterocyclic compounds.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound should be used. This requires an initial UV scan of a dilute solution of the compound.
-
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of >0.999 for accurate quantification.
-
Validation: The method should be validated for linearity, accuracy, and precision according to International Council for Harmonisation (ICH) guidelines to ensure data integrity.[19][20][21][22][23]
Caption: Decision workflow for HPLC analytical method development.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.
Table 1: Solubility of this compound at 25 °C
| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) | Classification |
| PBS (pH 7.4) | Experimental Value | Calculated Value | e.g., Poorly Soluble |
| 0.1 N HCl (pH ~1) | Experimental Value | Calculated Value | e.g., Moderately Soluble |
| Water | Experimental Value | Calculated Value | e.g., Insoluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |
| DMSO | Experimental Value | Calculated Value | e.g., Freely Soluble |
| 20% Ethanol/Water | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
Interpretation:
-
Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral bioavailability. A value below 10 µg/mL often signals significant absorption challenges.
-
pH-Dependent Solubility: Comparing solubility in acidic, neutral, and basic media will reveal if the compound is ionizable and can inform strategies like salt formation to enhance solubility. The imidazopyrazine core may exhibit basic properties.
-
Organic Solvent Data: High solubility in solvents like ethanol or PEG 400 suggests that co-solvent or lipid-based formulations could be viable strategies to overcome poor aqueous solubility.
Conclusion
Determining the solubility of this compound is not merely a data collection exercise; it is a critical investigation that informs the entire drug development strategy. By employing predictive tools like Hansen Solubility Parameters, rigorously executing the gold-standard Shake-Flask protocol, and quantifying results with a validated HPLC method, researchers can build a comprehensive and reliable solubility profile. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately, maximizing the therapeutic potential of this promising molecular scaffold.
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Tadashi, F. "Formulation Using Hansen Solubility Parameters". ResearchGate, 2020. [Link]
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An In-Depth Technical Guide to Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a specific derivative with significant therapeutic potential. Notably, a definitive CAS number for this compound has not been identified in major chemical databases, suggesting it may be a novel entity. Consequently, this document focuses on a proposed, robust synthetic pathway, detailed experimental protocols, predicted physicochemical properties, and an in-depth analysis of its potential structure-activity relationships and applications based on the extensive body of research on the imidazo[1,2-a]pyrazine core.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich bicyclic heterocycle that has garnered substantial interest in drug discovery.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of imidazo[1,2-a]pyrazine have been reported to exhibit activities including, but not limited to:
The structural rigidity of the fused ring system, combined with the precise spatial arrangement of its nitrogen atoms, allows for specific and high-affinity interactions with enzyme active sites and receptors. The pyrazine ring, in particular, is often employed as a bioisostere of benzene, pyridine, or pyrimidine in medicinal chemistry, offering unique electronic and solubility properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, crucial for anchoring ligands to their protein targets.
This guide focuses on a specific, potentially novel derivative, this compound. The presence of the ethyl carboxylate group at the 2-position and a phenyl group at the 6-position suggests potential for this molecule to serve as a valuable intermediate for further chemical modifications or as a biologically active agent in its own right. Given the absence of a registered CAS number, this document provides a comprehensive roadmap for its synthesis and exploration.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a two-step process, commencing with the construction of a key bromo-substituted imidazo[1,2-a]pyrazine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (Intermediate)
The initial step involves the synthesis of the core imidazo[1,2-a]pyrazine ring system. This is typically achieved through the condensation of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound. For the synthesis of the ethyl 2-carboxylate derivative, ethyl bromopyruvate is a suitable reagent.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation
The introduction of the phenyl group at the 6-position is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vial or a round-bottom flask equipped with a reflux condenser, combine Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Degassing: The reactants are dissolved in a mixture of solvents, commonly dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere. Microwave irradiation (e.g., at 100-120 °C for 30-60 minutes) is often employed to accelerate the reaction. Alternatively, conventional heating at reflux can be used, which may require longer reaction times. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product, this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.4-7.6 (m, 5H, Ar-H), 8.0 (s, 1H, H-3), 8.5 (s, 1H, H-5), 9.1 (s, 1H, H-8) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5 (CH₃), 61.5 (CH₂), 115-145 (Ar-C and imidazopyrazine C), 163.0 (C=O) |
| Mass Spectrometry (ESI+) | m/z: 268.10 [M+H]⁺ |
Structure-Activity Relationship (SAR) and Therapeutic Potential
The therapeutic potential of this compound can be inferred from the extensive research on related analogs. The imidazo[1,2-a]pyrazine core is a versatile scaffold, and the substituents at the 2- and 6-positions are expected to significantly influence its biological activity.[2]
Potential as Kinase Inhibitors
A significant number of imidazo[1,2-a]pyrazine derivatives have been investigated as kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The phenyl group at the 6-position can extend into a hydrophobic pocket, potentially enhancing binding affinity and selectivity. The ethyl carboxylate at the 2-position can be a handle for further derivatization to optimize pharmacokinetic properties or to introduce additional binding interactions.
Caption: Potential mechanism of action as a kinase inhibitor in the MAPK/ERK pathway.
Anticancer and Anti-inflammatory Applications
The potential kinase inhibitory activity directly translates to potential applications in oncology.[2] Furthermore, the imidazo[1,2-a]pyrazine scaffold has been associated with anti-inflammatory properties, possibly through the modulation of inflammatory signaling pathways.[1] The specific substitution pattern of the target molecule would need to be evaluated in relevant cellular and in vivo models to confirm these activities.
Central Nervous System (CNS) Activity
It is worth noting that the closely related imidazo[1,2-a]pyridine scaffold is found in several CNS-active drugs. The bioisosteric replacement of the pyridine ring with a pyrazine ring can modulate properties such as lipophilicity and metabolic stability, potentially leading to compounds with desirable CNS penetration and activity.
Conclusion
While this compound may not yet be a cataloged chemical, its synthesis is readily achievable through established and reliable synthetic methodologies. The proposed two-step pathway, involving the formation of a bromo-intermediate followed by a Suzuki-Miyaura cross-coupling, offers a versatile route to this and other 6-aryl substituted imidazo[1,2-a]pyrazines.
The rich pharmacology of the imidazo[1,2-a]pyrazine core strongly suggests that this target molecule holds significant promise for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.
References
-
A series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a] pyridine-3-acetamides, congeners of zolpidem and alpidem, was synthesized and tested in vitro for binding with the benzodiazepine receptor in the competition with 3H-zolpidem as an omega 1-selective radioligand. (Acta Poloniae Pharmaceutica, [Link])
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (TSI Journals, [Link])
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (Journal Marocain de Chimie Hétérocyclique, [Link])
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Synthesis of imidazo[1,2-a]pyridines. (Organic Chemistry Portal, [Link])
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Imidazo(1,2-a)pyrazine. (PubChem, [Link])
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Imidazo[1,2-a]pyrazines. (ResearchGate, [Link])
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (National Institutes of Health, [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (RSC Publishing, [Link])
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (PubMed, [Link])
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (UCL Discovery, [Link])
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (National Institutes of Health, [Link])
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (Shodhganga, [Link])
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An In-depth Technical Guide to the Crystal Structure of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate Analogs: Synthesis, Crystallography, and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array of biological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their structure-activity relationships (SAR) and in guiding rational drug design. This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and detailed structural features of ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate and its analogs. By examining the subtle yet impactful variations in molecular conformation and intermolecular interactions upon substitution, this guide offers field-proven insights for researchers engaged in the development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties make it a versatile template for interacting with a diverse range of biological targets. Derivatives of this core have been reported to exhibit a multitude of pharmacological effects, including but not limited to, antiviral, anticancer, and anti-inflammatory activities.
The biological efficacy of these compounds is intrinsically linked to their molecular architecture. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of these molecules, providing invaluable data on bond lengths, bond angles, torsional angles, and intermolecular interactions. This information is critical for understanding how these molecules interact with their biological targets and for designing next-generation analogs with improved potency and selectivity.
Synthesis and Crystallization of Imidazo[1,2-a]pyrazine Analogs
The synthesis of this compound and its analogs typically follows a well-established synthetic route involving the condensation of an appropriately substituted 2-aminopyrazine with an α-haloketone.
A general synthetic pathway is outlined below:
Experimental Protocol: Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a commonly employed and effective technique for growing crystals of small organic molecules.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the purified imidazo[1,2-a]pyrazine analog in a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) to near saturation at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in all dimensions) have appeared, carefully harvest them using a spatula or by decanting the mother liquor.
X-ray Crystallographic Analysis: From Data Collection to Structure Refinement
The determination of a crystal structure is a multi-step process that requires meticulous experimental work and sophisticated data analysis.
A Senior Application Scientist's Perspective on Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate and Its Derivatives
Executive Summary
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of key enzymes implicated in oncology, virology, and inflammatory diseases. This technical guide provides an in-depth exploration of this scaffold, using this compound as a central reference point. We will dissect the structure-activity relationships (SAR), survey the diverse biological targets, and present detailed synthetic and analytical methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Drug Discovery
Core Structure and Physicochemical Properties
The imidazo[1,2-a]pyrazine system is a planar, aromatic bicyclic heterocycle. The fusion of the imidazole and pyrazine rings creates a unique electronic distribution, making it an excellent scaffold for interacting with biological macromolecules. The bridgehead nitrogen atom at position 7 is a key feature. The core's rigidity and defined geometry provide a stable platform for appending various functional groups at positions 2, 3, 5, 6, and 8, allowing for precise tuning of its pharmacological and pharmacokinetic properties.
Significance in Medicinal Chemistry
Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Their success stems from the scaffold's ability to act as a bioisostere for other critical structures, such as purines, and its capacity to form key hydrogen bonds and π-stacking interactions within enzyme active sites. This versatility has led to the development of numerous potent inhibitors targeting diverse protein families, most notably protein kinases.[4][5][6]
Structural Analogs and Homologs: Exploring the Chemical Space
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is unlocked through systematic structural modifications. Using this compound as our reference, we can explore how changes at each position influence biological activity.
Modifications and Bioisosteric Replacements
Systematic modification of the core structure is a cornerstone of modern drug design. A bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic profiles.[7]
-
Position 2 (Carboxylate Group): The ethyl carboxylate moiety is a common starting point. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with other electron-withdrawing groups to modulate potency and cell permeability.
-
Position 3: This position is often targeted for substitution to enhance potency. Halogenation, particularly bromination, is a common synthetic step to introduce further diversity.[8] For instance, derivatives with a benzyl group at the 3-position have shown potent CDK9 inhibitory activity.[9]
-
Position 6 (Phenyl Group): The phenyl ring at C6 can be substituted with various electron-donating or electron-withdrawing groups to explore SAR. Replacing it with other aryl or heteroaryl rings is a common strategy to optimize target engagement.
-
Position 8: This position is frequently modified to improve solubility and potency. The introduction of amines, such as morpholine or piperidine, can enhance physicochemical properties and lead to potent kinase inhibitors.[1][10]
-
Core Scaffold Bioisosteres: The pyrazine ring can be replaced with other six-membered rings to create related scaffolds. The imidazo[1,2-a]pyridine scaffold, for example, is a close structural relative that also exhibits a wide range of biological activities and is the basis for several therapeutic agents.[2][11] Similarly, the imidazo[1,2-b]pyridazine core has been explored as a bioisosteric replacement.[12]
Structure-Activity Relationships (SAR) and Key Biological Targets
The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors for several critical drug targets. The SAR is highly dependent on the substitution pattern around the core.
Major Biological Targets
Research has identified several key protein families that are potently inhibited by imidazo[1,2-a]pyrazine derivatives:
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. Structure-based design has led to highly potent and selective Aurora A and B inhibitors based on this scaffold.[4][6][10]
-
Phosphoinositide 3-Kinases (PI3K): The PI3K pathway is frequently deregulated in human cancers, making it a prime target for therapeutic intervention. Novel series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors.[5]
-
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is an important target in oncology. Derivatives with specific substitutions at the 2- and 3-positions have demonstrated potent CDK9 inhibition and cytotoxic effects against cancer cell lines.[9]
-
Tubulin: Certain derivatives have been designed as tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells.[13]
-
Antiviral Targets: The scaffold has shown promise in developing antiviral agents. Derivatives have been identified as inhibitors of the influenza virus nucleoprotein and have also shown activity against human coronavirus.[9][14]
-
ENPP1: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, positioning them as promising agents for cancer immunotherapy.[15]
Tabulated SAR and Biological Activity Summary
The following tables summarize the impact of structural modifications on biological activity.
Table 1: Structure-Activity Relationship (SAR) Summary of Imidazo[1,2-a]pyrazine Derivatives
| Position of Substitution | Type of Substituent | General Effect on Activity | Primary Targets | Reference(s) |
|---|---|---|---|---|
| C2 | Pyridin-4-yl | Increased potency | CDK9 | [9] |
| C3 | Benzyl, Cyclohexyl | Potent inhibition | CDK9, Coronavirus Protease | [9] |
| C3 | Halogen (e.g., Bromo) | Serves as a handle for further functionalization | General Synthetic Intermediate | [8][16] |
| C8 | Amines (Morpholine, Piperidine) | Improved potency and solubility | Aurora Kinases, Antioxidant | [1][10] |
| C8 | Amino Alcohols | Picomolar inhibition, improved solubility | Aurora Kinases |[6] |
Table 2: Biological Activity of Key Imidazo[1,2-a]pyrazine Analogs
| Compound Class/Example | Key Structural Features | Target | Potency (IC₅₀ / EC₅₀) | Reference(s) |
|---|---|---|---|---|
| Aurora Kinase Inhibitors | Acyclic amino alcohol at C8 | Aurora A/B | 0.02 nM / 0.03 nM | [6] |
| CDK9 Inhibitors | Pyridin-4-yl at C2, Benzyl at C3 | CDK9 | 0.16 µM | [9] |
| Tubulin Inhibitors | Optimized ring-fused structures | Tubulin Polymerization | 23 nM (against HCT-116 cells) | [13] |
| ENPP1 Inhibitors | Optimized imidazo[1,2-a]pyrazine core | ENPP1 | 5.70 nM | [15] |
| Anti-Influenza Agents | Varied substitutions | Influenza Nucleoprotein | 2.35 - 4.57 µM |[14] |
Signaling Pathway Context: Aurora Kinase Inhibition
Imidazo[1,2-a]pyrazine-based inhibitors often target ATP-binding pockets in kinases. In the case of Aurora kinases, these inhibitors prevent the phosphorylation of downstream substrates like histone H3, which is critical for mitotic progression. This leads to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of Aurora B Kinase by an Imidazo[1,2-a]pyrazine derivative blocks Histone H3 phosphorylation, disrupting mitosis.
Synthetic Strategies and Methodologies
The synthesis of the imidazo[1,2-a]pyrazine core is well-established, typically involving the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3][17] This versatile reaction allows for the introduction of diversity at the 2- and 3-positions of the resulting fused ring system.
General Synthetic Workflow Diagram
The following diagram illustrates a common, high-level workflow for the synthesis and diversification of the imidazo[1,2-a]pyrazine scaffold.
Caption: A generalized workflow for the synthesis and diversification of imidazo[1,2-a]pyrazine analogs.
Detailed Protocol: Synthesis of Ethyl 3-bromo-6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
This protocol is a representative example for synthesizing a functionalized core structure, based on established methodologies.
Materials:
-
5-phenylpyrazin-2-amine
-
Ethyl 3-bromopyruvate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), Anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, silica gel for column chromatography.
Part A: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-phenylpyrazin-2-amine (1.0 eq) and anhydrous acetonitrile (10 mL/mmol).
-
Reagent Addition: Add sodium bicarbonate (2.5 eq) to the suspension. To this stirring mixture, add ethyl 3-bromopyruvate (1.2 eq) dropwise at room temperature. Causality Note: The bicarbonate base is crucial to neutralize the HBr formed during the cyclization, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC (Thin Layer Chromatography) using a 1:1 EtOAc/Hexanes mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (gradient elution, 20% to 50% EtOAc in Hexanes) to yield the title compound as a solid.
Part B: Bromination at the C3 Position
-
Reaction Setup: Dissolve the product from Part A (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C. Causality Note: The reaction is performed at 0°C and in the dark to control the reactivity of NBS and prevent side reactions. The C3 position is the most electron-rich and thus the most susceptible to electrophilic substitution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield Ethyl 3-bromo-6-phenylimidazo[1,2-a]pyrazine-2-carboxylate.[16]
Analytical and Characterization Techniques
Rigorous characterization is essential to confirm the structure and purity of synthesized compounds. A standard workflow ensures data integrity.
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic shifts and coupling constants of protons on the imidazo[1,2-a]pyrazine core provide definitive structural information.[1][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the carbonyl (C=O) stretch of the ester.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Future Directions and Perspectives
The imidazo[1,2-a]pyrazine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:
-
Novel Targets: Expanding the application of this scaffold to new biological targets, including metabolic enzymes and epigenetic modulators.
-
Targeted Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
-
PROTACs: Using the scaffold as a warhead or E3 ligase binder in the development of proteolysis-targeting chimeras (PROTACs).
-
Computational Chemistry: Employing advanced in silico methods for virtual screening and rational design to more efficiently explore the vast chemical space of possible derivatives.[19]
The proven track record and synthetic tractability of the imidazo[1,2-a]pyrazine core ensure its continued relevance in the pursuit of novel therapeutics for years to come.
References
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.
- Imidazo[1,2-a]pyrazines.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- Prediction of biological activity of imidazo[1,2- a]pyrazine derivatives by combining DFT and QSAR results.
- Ethyl 3-bromo-6-phenylimidazo[1,2-a]pyrazine-2-carboxylate.
- Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Heterocyclic replacement of the imidazo[1,2-a]pyrazine core with IMP...
- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
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Methodological & Application
Application Notes and Protocols for Assessing the Biological Activity of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile structure have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents.[2][3][4] Notably, specific analogues have been investigated as inhibitors of key signaling proteins such as phosphodiesterases (PDEs), protein kinases like PI3K and c-Met, and as modulators of AMPA receptors.[2][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological activity of a specific derivative, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. The proposed workflow is designed as a tiered screening approach, beginning with broad cell-based assays to determine cytotoxic and anti-proliferative effects, followed by more specific biochemical and cell-based assays to elucidate potential mechanisms of action.
The protocols herein are designed to be self-validating, with explanations of the scientific principles and the inclusion of necessary controls to ensure data integrity and reproducibility.
Logical Workflow for Biological Characterization
To systematically evaluate the biological activity of this compound, we propose a four-stage experimental plan. This tiered approach is designed to efficiently progress from a general assessment of cellular impact to the identification of specific molecular targets.
Caption: Tiered approach for biological activity assessment.
Stage 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9][10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[11]
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (Test Compound)
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[13]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition:
Data Analysis and Interpretation:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [8]
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical MTT Assay Results
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.500 | 40.0% |
| 100 | 0.250 | 20.0% |
Stage 2: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Principle: A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key effector caspases that execute the final stages of programmed cell death.[14] The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the combined activities of caspase-3 and -7.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[16] Upon addition to the cells, the reagent causes cell lysis, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[16]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cell lines
-
Test compound and appropriate controls (e.g., a known apoptosis inducer like staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the test compound as described in the MTT assay protocol (Steps 1 and 2), using a white-walled 96-well plate.
-
It is advisable to use concentrations around the IC₅₀ value determined from the MTT assay.
-
Include positive control wells (e.g., treated with staurosporine) and vehicle control wells.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.[18]
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to vehicle control cells indicates the induction of apoptosis.
Caption: Caspase-3/7 activation and signal generation.
Stage 3: Biochemical Kinase Inhibition Assay
Principle: Given that many imidazo[1,2-a]pyridine and pyrazine derivatives act as kinase inhibitors, assessing the compound's effect on kinase activity is a logical next step.[6][12] Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase.[19] Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in signal in the presence of the test compound indicates inhibition.[19]
Protocol: Generic ADP-Glo™ Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest (e.g., PI3Kα, c-Met) and its corresponding substrate
-
Test Compound
-
Kinase buffer
-
White 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2 µL of the test compound at various concentrations.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 1 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine IC₅₀ values.[20]
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
The luminescent signal is proportional to the amount of ADP produced. A lower signal indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC₅₀ value.
Table 2: Hypothetical Kinase Inhibition Data
| Compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| No Compound | 850,000 | 0% |
| 1 | 835,000 | 1.8% |
| 10 | 722,500 | 15.0% |
| 100 | 442,000 | 48.0% |
| 1000 | 127,500 | 85.0% |
| 10000 | 51,000 | 94.0% |
Stage 4: Phosphodiesterase 5 (PDE5) Inhibition Assay
Principle: Certain imidazo[1,2-a]pyrazine derivatives have been reported to possess phosphodiesterase inhibitory activity.[2] PDEs are enzymes that degrade cyclic nucleotides like cGMP and cAMP.[21] PDE5 specifically hydrolyzes cGMP.[22] A common assay for PDE5 inhibition uses a fluorescently labeled cGMP substrate. When the substrate is cleaved by PDE5, the fluorophore is released, leading to a change in fluorescence. An inhibitor will prevent this cleavage, resulting in a stable fluorescence signal.[23]
Protocol: Fluorescence-Based PDE5 Inhibition Assay
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate
-
Assay buffer
-
Test compound and a known PDE5 inhibitor (e.g., sildenafil)[24]
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Add the test compound at various concentrations to the wells of a black microplate.
-
Add the PDE5 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorescent cGMP substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis and Interpretation:
Inhibitors of PDE5 will prevent the hydrolysis of the fluorescent substrate, resulting in a higher fluorescence signal compared to the uninhibited control. Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
The provided protocols offer a structured and comprehensive approach to characterizing the biological activity of this compound. By starting with a broad assessment of cell viability and progressing to more specific mechanistic and target-based assays, researchers can efficiently elucidate the compound's pharmacological profile. The integration of proper controls and a clear understanding of the assay principles are paramount for generating reliable and interpretable data, which is essential for advancing novel compounds in the drug discovery pipeline.
References
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Wikipedia. MTT assay. [Link]
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Organic & Biomolecular Chemistry. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Biocompare. Caspase-Glo® 3/7 Assay for Apoptosis Detection. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
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ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
-
OSTI.GOV. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
PMC. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
Labiotech.eu. A new approach could radically change erectile dysfunction treatment. [Link]
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NIH. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. [Link]
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NCBI Bookshelf. Phosphodiesterase Inhibitors. [Link]
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PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
-
PubMed. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. [Link]
-
PubMed. Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. [Link]
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Application Notes and Protocols for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate in Cancer Cell Line Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold in Oncology
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and notably, potent anticancer properties.[3][4] The structural versatility of the imidazo[1,2-a]pyrazine core allows for substitutions that can be fine-tuned to target various hallmarks of cancer, making it a privileged scaffold in the design of novel therapeutic agents.[5]
Extensive research has revealed that compounds bearing this core structure can exert their anticancer effects through diverse mechanisms of action. These include the inhibition of critical cellular processes such as tubulin polymerization, which disrupts microtubule dynamics essential for cell division.[6] Furthermore, derivatives have been developed to target key oncogenic signaling pathways, including the PI3K/Akt and STAT3/NF-κB pathways, which are frequently dysregulated in cancer.[3][7] The clinical development of c-Met inhibitors, such as volitinib, which features a related imidazo[1,2-a]pyridine core, underscores the therapeutic promise of this class of compounds.[8]
This document provides a comprehensive guide for researchers investigating the anticancer properties of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate , a representative member of this promising class. The following sections detail a hypothesized mechanism of action based on the known activities of analogous compounds and provide a suite of robust, step-by-step protocols for the systematic evaluation of its efficacy in cancer cell lines. These protocols are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Hypothesized Mechanism of Action
Based on the established activities of structurally related imidazo[1,2-a]pyrazine derivatives, it is hypothesized that this compound may function as a tubulin polymerization inhibitor. This disruption of microtubule dynamics is expected to trigger a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).
Caption: Hypothesized mechanism of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the compound, a quantitative measure of its potency in inhibiting cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: IC50 Values
| Cell Line | Compound IC50 (µM) |
| HCT-116 (Colon) | Experimental Value |
| A549 (Lung) | Experimental Value |
| MDA-MB-231 (Breast) | Experimental Value |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M). A significant increase in the percentage of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.[9][10]
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[11]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight at -20°C or for at least 30 minutes at 4°C.[11]
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.[11]
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[14] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates.
-
After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[16] This protocol provides a general framework for assessing the impact of the compound on these pathways.
Caption: Key proteins in the intrinsic apoptotic pathway for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
NP40 or RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Centrifuge at 12,000 g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Suggested Primary Antibodies for Western Blot
| Target Protein | Function | Expected Change |
| Cyclin B1 | G2/M transition | Increase |
| p-Histone H3 (Ser10) | Mitotic marker | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Apoptosis marker | Increase |
| β-Actin / GAPDH | Loading control | No change |
References
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. [Link]
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ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. [Link]
-
PMC - NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]
-
PubMed. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]
-
PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[9][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
-
MDPI. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]
-
NIH. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
-
ResearchGate. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
PMC - NIH. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
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Application Notes & Protocols: Evaluating the Antiviral Activity of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antiviral Agents
The emergence of drug-resistant viral strains and novel pathogens presents a continuous and urgent challenge to global public health. This necessitates a robust and dynamic drug discovery pipeline to identify new therapeutic agents. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, this class of compounds has shown promising antiviral efficacy against significant human pathogens, including influenza viruses and coronaviruses, making it a focal point for further investigation and development.[1][2]
One study identified a series of imidazo[1,2-a]pyrazine derivatives with potent, broad-spectrum activity against various influenza A and B virus strains, including oseltamivir-resistant variants.[1][3] Another research effort highlighted the anti-coronaviral activity of a different set of derivatives against human coronavirus 229E (HCoV-229E).[2][4] These findings underscore the potential of the imidazo[1,2-a]pyrazine core, including specific structures like Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, as a foundational element for the development of next-generation antiviral drugs.
This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for researchers evaluating the antiviral potential of this specific chemical series. It is designed to explain not just the procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and meaningful.
Section 1: The Antiviral Evaluation Workflow: A Strategic Overview
The systematic evaluation of a potential antiviral compound follows a logical progression from broad, high-throughput screening to more detailed, mechanism-focused studies. The primary goal is to identify compounds that specifically inhibit viral replication at non-toxic concentrations. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for antiviral compound evaluation.
Section 2: Foundational Protocol: Cytotoxicity Assessment
Expertise & Rationale: Before assessing antiviral activity, it is critical to determine the concentration at which the compound is toxic to the host cells.[5] An apparent reduction in viral activity could be a false positive if it is merely a result of the compound killing the cells the virus needs to replicate.[6] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces host cell viability by 50%. This value is fundamental for calculating the selectivity index. We will use the MTT assay as an example, which measures metabolic activity as an indicator of cell viability.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working stock of the this compound derivative by performing serial dilutions in an appropriate assay medium (e.g., DMEM with 2% FBS). A common starting concentration is 100 µM.[8]
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound to the corresponding wells.
-
Essential Controls:
-
Cell Control: Wells containing cells treated only with assay medium (with the same final DMSO concentration as the test wells). This represents 100% cell viability.
-
Solvent Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
-
-
Incubation:
-
Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control wells.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[8]
-
Section 3: Primary Protocol: Antiviral Efficacy Assessment
Expertise & Rationale: The Cytopathic Effect (CPE) Reduction Assay is a robust and widely used method for primary antiviral screening.[8] Many viruses cause visible morphological changes in host cells, such as rounding and detachment, collectively known as CPE. This assay measures the ability of a compound to prevent this virus-induced cell death. The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.
Protocol 3.1: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding:
-
Prepare a 96-well plate with host cells as described in Protocol 2.1, step 1.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in assay medium at a 2X concentration.
-
Remove the culture medium from the cells. Add 50 µL of the diluted compound to the appropriate wells.
-
Immediately add 50 µL of assay medium containing the virus at a predetermined Multiplicity of Infection (MOI). The MOI should be chosen to cause 80-90% CPE in the virus control wells by the end of the incubation period (e.g., 48-72 hours).[7][9]
-
Essential Controls:
-
Cell Control: Wells with cells, no compound, no virus.
-
Virus Control: Wells with cells and virus, but no compound.
-
Positive Control: Wells with cells, virus, and a known antiviral drug (e.g., Remdesivir for SARS-CoV-2).[7]
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE.[9]
-
-
Quantification of CPE Inhibition:
-
Assess cell viability in each well. This can be done visually by microscopy or quantitatively using a cell viability reagent like Neutral Red or Crystal Violet staining.[4] For Crystal Violet staining:
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain with 0.5% Crystal Violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding methanol or a citrate buffer solution.[9]
-
Read the absorbance at a wavelength of ~540-590 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]
-
Section 4: Data Interpretation and Hit Prioritization
The ultimate goal of the initial screening is to identify compounds that are potent against the virus but safe for the host cells. The Selectivity Index (SI) is the key metric for this assessment.
-
Calculation: SI = CC50 / EC50
-
Interpretation: A higher SI value indicates a greater therapeutic window. A compound with a low EC50 (high potency) and a high CC50 (low toxicity) will have a high SI. Generally, an SI ≥ 10 is considered a good starting point for a promising hit compound.[4][8]
Table 1: Example Data Summary for Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Derivative A | Influenza A (H1N1) | 3.19 | >100 | >31.3 |
| Derivative B | HCoV-229E | 56.96 | 406.86 | 7.14 |
| Positive Control | Influenza A (H1N1) | 0.61 | >100 | >164 |
Data is hypothetical and for illustrative purposes, based on values reported for similar compound classes.[1][4]
Section 5: Mechanism of Action (MoA) Insights
Once a hit compound with a favorable SI is identified, the next step is to investigate how it works. Literature on related imidazo[1,2-a]pyrazine derivatives provides clues to potential mechanisms. For example, one derivative, A4, was found to inhibit influenza virus replication by binding to the viral nucleoprotein (NP), causing it to cluster in the cytoplasm and preventing its crucial import into the nucleus where viral replication occurs.[1][10]
Caption: Potential MoA: Inhibition of Influenza NP nuclear import.
Secondary assays can help elucidate the specific stage of the viral life cycle that is inhibited:
-
Virus Yield Reduction Assay: This is a more sensitive assay that measures the amount of new infectious virus particles produced in the presence of the compound. It confirms the findings of the CPE assay and provides a more direct measure of replication inhibition.[11][12]
-
Time-of-Addition Assays: By adding the compound at different stages (before infection, during infection, or after infection), one can determine if the compound acts on viral entry, replication, or egress.[13][14]
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential (Detailed).
- Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.
- Virology Research Services. (2024). Understanding Cytotoxicity.
- Institute for Antiviral Research, USU. (n.d.). In Vitro Antiviral Testing.
- Schoggins, J. W., & Imanaka, N. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
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- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
- Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.
- Wang, Y., et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed.
- DIFF Biotech. (2024). How to screen antiviral drugs?.
- Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.
- ACS Publications. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
- Riva, L., et al. (n.d.). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. MDPI.
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Application Notes and Protocols: The Medicinal Chemistry of Substituted Imidazo[1,2-a]pyrazines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a multitude of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antibacterial, anti-inflammatory, anticancer, and kinase-inhibiting agents.[1][2] This guide provides an in-depth exploration of the medicinal chemistry applications of substituted imidazo[1,2-a]pyrazines, offering field-proven insights, detailed experimental protocols for synthesis and biological evaluation, and a thorough analysis of structure-activity relationships (SAR) in key therapeutic areas.
Chapter 1: Foundational Synthetic Strategies
The synthetic accessibility of the imidazo[1,2-a]pyrazine core is a primary reason for its widespread investigation. The scaffold can be constructed and functionalized through several efficient methods, allowing for the systematic exploration of chemical space to optimize biological activity.
Core Synthetic Workflow Overview
The diagram below illustrates the two primary strategies for assembling the imidazo[1,2-a]pyrazine scaffold: the classical two-component condensation and the modern, more convergent three-component reaction.
Caption: Key synthetic routes to the imidazo[1,2-a]pyrazine scaffold.
Protocol 1.1: Classical Two-Component Synthesis of the Imidazo[1,2-a]pyrazine Core
This method remains a fundamental approach for creating the core bicycle. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular condensation to form the five-membered imidazole ring.
Principle: Condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 2-aminopyrazine derivative in a suitable solvent such as acetone or ethanol.
-
Addition of Carbonyl: Add 1.0-1.1 equivalents of the appropriate α-halocarbonyl compound (e.g., α-bromoacetophenone) to the solution at room temperature. The α-halocarbonyl is the primary source of diversity at the C2 position.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (40-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 1.2: One-Pot, Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a highly efficient multicomponent reaction (MCR) that provides rapid access to 3-amino-substituted imidazo[1,2-a]pyrazines in a single step.[4][5][6] Its convergence and tolerance of diverse functional groups make it ideal for generating compound libraries. An iodine-catalyzed variant of this reaction that proceeds at room temperature has also been reported, enhancing its "green" credentials.[7]
Principle: A one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of the 2-aminopyrazine (1.0 eq) and the selected aldehyde (1.0 eq) in methanol or ethanol, add a catalytic amount of an acid catalyst (e.g., scandium(III) triflate or iodine, 10-20 mol%).
-
Isocyanide Addition: Add the isocyanide component (1.1 eq) to the mixture. The diversity of commercially available aldehydes and isocyanides allows for extensive variation at the C2 and C3 positions, respectively.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Isolation: Once the starting materials are consumed, concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-amino-substituted imidazo[1,2-a]pyrazine product.
-
Characterization: Verify the structure and purity via NMR and MS analysis.
Chapter 2: Application in Oncology as Kinase Inhibitors
Kinase signaling pathways are frequently deregulated in cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has proven to be an exceptional template for designing potent and selective inhibitors of several key oncogenic kinases.
Focus Target 1: Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many human cancers, making PI3K a high-value target.[8] Several series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors.[1][8][9]
Imidazo[1,2-a]pyrazine-based inhibitors typically function as ATP-competitive ligands, binding to the kinase domain of PI3K and preventing the phosphorylation of its substrate, PIP2, to PIP3. This action blocks the downstream signaling cascade.
Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyrazines.
Systematic modification of the imidazo[1,2-a]pyrazine core has yielded potent inhibitors with selectivity for different PI3K isoforms.
| Position | Substitution | Impact on PI3K Activity | Reference |
| C2 | Aryl groups (e.g., phenyl) | Generally well-tolerated; can influence isoform selectivity. | [8][9] |
| C3 | Small substituents or H | Often required for potent activity. Bulky groups can be detrimental. | [8] |
| C8 | Morpholine, Piperazine | A morpholine moiety is a classic "hinge-binder" in kinase inhibitors and is crucial for potent PI3K inhibition. | [9] |
| C6 | H, Methyl | Substitutions at this position can modulate metabolic stability and solubility. | [8] |
This protocol describes a typical luminescence-based kinase assay to determine the IC₅₀ of a test compound against PI3Kα.
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to PI3K activity. A luciferase-based system detects the remaining ATP, producing a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test imidazo[1,2-a]pyrazine derivatives in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 384-well white assay plate, add 5 µL of the kinase reaction buffer containing PI3Kα enzyme and the lipid substrate PIP2.
-
Compound Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. Final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and measure kinase activity by adding 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent, which quantifies the amount of ATP consumed.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Focus Target 2: Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression in various cancers makes them attractive targets for antiproliferative drugs. Imidazo[1,2-a]pyrazines have been successfully developed as potent, dual Aurora A/B kinase inhibitors.[10]
This protocol measures the functional inhibition of Aurora B in cells by quantifying the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3).
Principle: Active Aurora B phosphorylates Histone H3 during mitosis. Inhibition of Aurora B leads to a dose-dependent decrease in the pHH3 signal, which can be measured by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test imidazo[1,2-a]pyrazine inhibitors for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Cell Harvest and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20 °C for at least 2 hours.
-
Permeabilization and Staining: Wash the fixed cells to remove ethanol. Permeabilize the cells with a buffer containing Triton X-100. Stain the cells with a fluorescently-conjugated antibody specific for phospho-Histone H3 (Ser10) and a DNA dye (e.g., propidium iodide) to measure DNA content.
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the G2/M cell population (identified by 4N DNA content).
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pHH3 signal within the G2/M gate for each treatment condition. Calculate the IC₅₀ value by plotting the MFI against the inhibitor concentration.
Chapter 3: Application in Cancer Immunotherapy via STING Pathway Modulation
A cutting-edge application for this scaffold is in cancer immunotherapy. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. ENPP1 is an enzyme that negatively regulates this pathway by hydrolyzing the second messenger cGAMP.
Mechanism of Action: ENPP1 Inhibition
Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1.[11][12] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to sustained STING activation and an enhanced downstream expression of type I interferons and other cytokines that promote an anti-cancer immune response.[11][12] One such inhibitor, when combined with an anti-PD-1 antibody, achieved a tumor growth inhibition of 77.7% in a murine model.[11][12]
Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazines enhances the cGAS-STING pathway.
Protocol 3.1: Cellular STING Pathway Activation Assay (qRT-PCR)
This protocol measures the ability of an ENPP1 inhibitor to enhance STING pathway signaling by quantifying the mRNA expression of downstream target genes.
Principle: In the presence of a STING agonist (cGAMP), an effective ENPP1 inhibitor will increase the expression of STING-dependent genes like IFNB1 and CXCL10.
Step-by-Step Methodology:
-
Cell Culture: Plate human monocytic THP-1 cells in a 24-well plate. Differentiate the cells into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the imidazo[1,2-a]pyrazine ENPP1 inhibitor for 1-2 hours.
-
STING Stimulation: Stimulate the cells by adding a sub-maximal concentration of 2'3'-cGAMP.
-
Incubation: Incubate the cells for an additional 4-6 hours to allow for gene transcription.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR: Perform qRT-PCR using primers specific for target genes (IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in mRNA expression for each target gene using the ΔΔCt method, comparing inhibitor-treated samples to the cGAMP-only control.
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Thieme. [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Sci-Hub. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [https://www.researchgate.net/publication/305380590_Medicinal_Attributes_of_Imidazo12-a]pyridine_Derivatives_An_Update]([Link])
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
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Application Notes & Protocols: In Vitro Experimental Setup for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. We present a structured, multi-tiered experimental approach designed to first establish its cytotoxic potential against relevant cancer cell lines and subsequently to elucidate its preliminary mechanism of action. This guide is intended for researchers in drug discovery and oncology, providing robust, field-proven protocols for cell viability assessment, apoptosis induction, and cell cycle analysis.
Introduction and Scientific Rationale
The discovery of novel small molecules with therapeutic potential is a cornerstone of oncological research. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores are of significant interest due to their presence in compounds with diverse pharmacological profiles, including anti-inflammatory, antiviral, and notably, anticancer properties.[4][5] Published research highlights that derivatives of this scaffold can exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways such as those regulated by Aurora kinases.[3]
Given this background, a systematic in vitro evaluation of this compound is warranted to determine its potential as a novel therapeutic agent. The logical first step in this evaluation is a broad screening for cytotoxicity against a panel of cancer cell lines.[6][7] A positive hit in this initial phase—defined by a significant reduction in cell viability—triggers a deeper investigation into the underlying mechanism of cell death. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
This application note details a three-stage experimental workflow:
-
Primary Screening: Assessing broad cytotoxicity to determine the half-maximal inhibitory concentration (IC50).
-
Mechanistic Elucidation (Apoptosis): Quantifying the induction of apoptosis.
-
Mechanistic Elucidation (Cell Cycle): Analyzing the compound's effect on cell cycle progression.
This structured approach ensures a rigorous and efficient preliminary assessment of the compound's biological activity.
Experimental Workflows and Logical Progression
The proposed in vitro setup follows a logical cascade, where the results of the initial screening inform the subsequent, more detailed mechanistic studies. This ensures that resources are focused on compounds with demonstrable biological activity.
Caption: Logical workflow for the in vitro characterization of a novel compound.
Foundational Protocols: Cytotoxicity Assessment
The initial goal is to quantify the cytotoxic effect of this compound.[6] The XTT assay is recommended over the traditional MTT assay due to its streamlined workflow, as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[8][9]
Protocol: XTT Cell Viability Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[8][11]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
XTT labeling reagent and electron-coupling solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.[6]
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[8]
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]
-
Data Presentation and Interpretation
The data should be used to generate dose-response curves and calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[6]
| Parameter | Description | Example Value |
| Cell Line | The cancer cell line used. | MCF-7 |
| Time Point | Duration of compound exposure. | 48 hours |
| IC50 | Half-maximal inhibitory concentration. | 15.5 µM |
| R² of Curve | Goodness of fit for the dose-response curve. | > 0.95 |
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
If the compound demonstrates significant cytotoxicity (e.g., IC50 < 20 µM), the next step is to investigate the mechanism of cell death. The two most common fates are apoptosis and cell cycle arrest.
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with ice-cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.[16]
-
Acquire at least 10,000 events per sample.
-
Data will be plotted on a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis, allowing for the quantification of four cell populations:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
-
Caption: Conceptual pathway of apoptosis induction and its detection.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17][18] Treatment with an anticancer agent may cause cells to arrest in a specific phase, preventing proliferation. Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Ice-cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its IC50 concentration as described previously.
-
Harvest both adherent and floating cells.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).[18]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark. RNase A is crucial for degrading RNA to ensure PI only binds to DNA.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of fluorescence intensity. The G0/G1 peak represents cells with 2n DNA content, while the G2/M peak represents cells with 4n DNA content. The S phase is the region between these two peaks.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.[19]
-
Advanced Mechanistic Studies: Western Blotting
To confirm the observations from flow cytometry and further probe the molecular mechanisms, Western blotting can be employed. It allows for the detection of specific proteins involved in apoptosis and cell cycle regulation.[20][21]
Protocol: Western Blot for Apoptosis and Cell Cycle Markers
Procedure Outline:
-
Protein Lysate Preparation: Treat cells as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[22]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Target Proteins for Analysis:
| Pathway | Target Protein | Expected Observation | Rationale |
| Apoptosis | Cleaved PARP | Increase in cleaved form | A key substrate of activated Caspase-3; a hallmark of apoptosis.[14] |
| Apoptosis | Cleaved Caspase-3 | Increase in cleaved form | The primary executioner caspase in the apoptotic cascade.[14] |
| Cell Cycle | Cyclin B1 / CDK1 | Altered expression | Key regulators of the G2/M transition. |
| Cell Cycle | p21 / p27 | Upregulation | CDK inhibitors that can cause cell cycle arrest. |
| Loading Control | β-Actin or GAPDH | No change | Ensures equal protein loading across all lanes. |
Conclusion and Future Directions
This application note provides a foundational framework for the in vitro evaluation of this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive initial profile of the compound's biological activity. Positive results from this workflow would justify further investigation, including the identification of its specific molecular target(s) through kinase profiling, target engagement assays, and in vivo efficacy studies in preclinical cancer models.
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Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-annexin-3j3v1v0q]([Link] cytometry-using-annexin-3j3v1v0q)
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National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
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PubMed. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. Retrieved from [Link]
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PubMed. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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PubMed. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]
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PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][10][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Retrieved from [Link]
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PubMed. (1988). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Derivatives of this core structure have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and phosphodiesterase (PDE) inhibitory effects.[1][2] The structural similarity of this scaffold to endogenous purines allows these molecules to interact with a diverse range of biological targets, such as kinases, making them attractive candidates for drug discovery.[3]
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (EPIPC), with CAS No. 1208082-81-8, is a specific derivative of this class.[4] While comprehensive biological data on EPIPC itself is limited in publicly accessible literature, its core structure suggests potential therapeutic applications in oncology, inflammatory diseases, and neurodegenerative disorders. The phenyl substitution at the 6-position and the ethyl carboxylate at the 2-position are key chemical features that will govern its pharmacokinetic profile and target engagement.
These application notes provide a detailed framework for the preclinical evaluation of EPIPC's efficacy using established and validated in vivo animal models. The protocols herein are designed to be robust and reproducible, guiding researchers in generating the critical data needed to assess the therapeutic potential of this novel chemical entity.
Hypothesized Mechanisms and Proposed Therapeutic Applications
Based on the known activities of the imidazo[1,2-a]pyrazine and related imidazopyridine scaffolds, we can hypothesize several potential therapeutic applications for EPIPC.[5][6][7]
-
Anti-Inflammatory Activity: Many imidazo[1,2-a]pyrazine derivatives exhibit anti-inflammatory properties.[5][2] This may be mediated through the inhibition of key inflammatory signaling pathways, such as those involving phosphodiesterases (PDEs) or kinases like JAK1, which are crucial for cytokine production.[1][3]
-
Anticancer Activity: The scaffold is a common feature in compounds designed as kinase inhibitors, which are a cornerstone of modern cancer therapy.[3][8] Compounds with this core have shown antiproliferative activity against various cancer cell lines, including melanoma.[8][9] The mechanism often involves the inhibition of signaling pathways that control cell growth, proliferation, and survival.
-
Neuroprotective Activity: Given the role of inflammation and aberrant kinase activity in neurodegenerative diseases, EPIPC could potentially offer neuroprotective effects.[10][11] Evaluating its efficacy in models of neuroinflammation or neurotoxin-induced degeneration is a logical step.[10]
General Experimental Workflow for In Vivo Efficacy Studies
A systematic approach is crucial for the successful preclinical evaluation of a novel compound. The following workflow provides a general outline for conducting efficacy studies with EPIPC.
Caption: General workflow for in vivo preclinical efficacy testing of EPIPC.
Protocols for Efficacy Testing in Selected Animal Models
The selection of an appropriate animal model is critical and depends on the specific therapeutic hypothesis being tested.[12][13] Here, we provide detailed protocols for well-established models in inflammation, cancer, and neuroprotection.
4.1 Model 1: Carrageenan-Induced Paw Edema (Acute Anti-Inflammatory Activity)
This is a widely used and reproducible model for screening acute anti-inflammatory activity of novel compounds.[14][15][16]
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic acute inflammatory response.[17] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[15][17]
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment with free access to food and water.[15]
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC or DMSO/Saline mixture)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: EPIPC (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure: a. Fast animals overnight with access to water. b. Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[15] c. Administer the vehicle, indomethacin, or EPIPC orally (p.o.) via gavage. d. One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw.[18] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]
-
Endpoint Analysis: a. Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group. c. At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Indomethacin | 10 | 0.34 ± 0.03 | 60% |
| EPIPC | 10 | Value | Value |
| EPIPC | 30 | Value | Value |
| EPIPC | 100 | Value | Value |
| Example data; actual results will vary. |
4.2 Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation and sepsis, allowing for the evaluation of a compound's ability to modulate the production of key pro-inflammatory cytokines like TNF-α and IL-1β.[19][20]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[21] Systemic administration (e.g., intraperitoneal injection) in mice leads to a robust inflammatory response characterized by a surge in circulating cytokines.[19][21]
Experimental Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old).
-
Acclimatization: House animals as described in 4.1.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle + Saline
-
Group II: Vehicle + LPS
-
Group III: Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
-
Group IV-VI: EPIPC (e.g., 10, 30, 100 mg/kg, p.o.) + LPS
-
-
Procedure: a. Administer EPIPC, dexamethasone, or vehicle 1 hour prior to the LPS challenge.[20] b. Induce inflammation by injecting LPS (from E. coli O111:B4) intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[21] Control animals receive sterile saline. c. At a predetermined time point post-LPS injection (e.g., 1.5 hours for TNF-α peak, 4-6 hours for IL-6/IL-1β), collect blood via cardiac puncture under terminal anesthesia.[20]
-
Endpoint Analysis: a. Prepare serum or plasma from the collected blood. b. Quantify the levels of key inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits. c. Tissues (e.g., liver, lung) can be harvested for histological analysis or measurement of gene expression (qRT-PCR) of inflammatory markers.
4.3 Model 3: Human Tumor Xenograft Model (Anticancer Efficacy)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology drug development.[22][23][24]
Principle: Human cancer cell lines are grown in vitro, harvested, and injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[25][26] This allows for the formation of a solid tumor whose growth can be monitored over time. The efficacy of an anticancer agent is assessed by its ability to inhibit or regress tumor growth compared to a vehicle-treated control group.[27]
Caption: Workflow for a subcutaneous human tumor xenograft study.
Experimental Protocol:
-
Cell Lines & Animals: Select a relevant human cancer cell line (e.g., A375 melanoma, based on related compound activity).[9] Use immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old).[25]
-
Tumor Implantation: a. Inject 1-10 x 10⁶ cells in a volume of 100-200 µL (mixed with Matrigel, if necessary) subcutaneously into the right flank of each mouse.[26] b. Monitor animals for tumor formation.
-
Study Initiation: a. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[27] b. Treatment groups may include: Vehicle control, EPIPC at various doses, and a relevant standard-of-care positive control (e.g., a BRAF inhibitor for A375 melanoma).
-
Treatment and Monitoring: a. Administer treatment as per the desired schedule (e.g., daily, orally). b. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²)/2.[27] c. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: a. The primary endpoint is Tumor Growth Inhibition (TGI). b. The study is terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³). c. At termination, tumors are excised, weighed, and can be processed for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
4.4 Model 4: Neurotoxin-Induced Neurodegeneration (Neuroprotective Efficacy)
Models using neurotoxins like MPTP (for Parkinson's disease) or scopolamine (for cognitive impairment) are valuable for screening potential neuroprotective agents.[10][28]
Principle: Systemic administration of a neurotoxin induces specific neuronal damage and behavioral deficits that mimic aspects of human neurodegenerative diseases. For example, MPTP selectively destroys dopaminergic neurons in the substantia nigra, replicating key pathological features of Parkinson's disease.[10][28]
Experimental Protocol (MPTP Model Example):
-
Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP toxicity.[10]
-
Grouping:
-
Group I: Saline Control
-
Group II: MPTP + Vehicle
-
Group III: EPIPC (pre-treatment) + MPTP
-
Group IV: EPIPC (post-treatment) + MPTP
-
-
Procedure: a. Induce neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[10] Extreme caution and appropriate safety protocols are required when handling MPTP. b. Administer EPIPC or vehicle according to the desired regimen (e.g., starting before MPTP administration to test for prevention, or after to test for therapeutic effect).
-
Endpoint Analysis (7-21 days post-final MPTP injection): a. Behavioral Tests: Assess motor function using tests like the rotarod test (motor coordination) or pole test (bradykinesia).[28] b. Neurochemical Analysis: Euthanize animals, dissect the striatum, and measure dopamine levels and its metabolites (DOPAC, HVA) using HPLC. c. Histological Analysis: Perfuse brains and perform immunohistochemical staining of substantia nigra sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[10]
Pharmacokinetic and Toxicological Considerations
Prior to or concurrent with efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
-
MTD studies will inform the dose selection for efficacy models, ensuring that the tested doses are non-toxic.
-
PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) profile of EPIPC, helping to correlate drug exposure with pharmacological effect and to design an optimal dosing schedule.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. The protocols detailed in these application notes provide a robust and scientifically grounded framework for evaluating the in vivo efficacy of this compound (EPIPC). By systematically applying these established animal models for inflammation, cancer, and neurodegeneration, researchers can effectively elucidate the compound's therapeutic potential and generate the critical data required to advance its development.
References
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Sindhu RK, Sood N, Puri V, Arora S. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. 2017;8(4):1550-1557. Available at: [Link].
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Pise Sachin, Padwal Vandana. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Asian Journal of Pharmaceutical Research. 2017;7(4):250. Available at: [Link].
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Patil KR, Mahajan UB, Unger BS, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. 2019. Available at: [Link].
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Sindhu R, Sood N, Puri V, Arora S. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. 2017. Available at: [Link].
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The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central (PMC). Available at: [Link].
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Karegoudar P, Prasad DJ, Ashok M, Mahantesh M, Poojary B, Holla B. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. 2008. Available at: [Link].
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Kumar S, Kumar R, Kumar V, Kalidhar S. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024;95:02002. Available at: [Link].
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Imidazo[1,2-a]pyrazines. ResearchGate. 2015. Available at: [Link].
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Blesa J, Phani S, Jackson-Lewis V, Przedborski S. Animal Models of Neurodegenerative Diseases. PubMed Central (PMC). 2012;74(2):292-301. Available at: [Link].
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health (NIH). Available at: [Link].
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Carrageenan paw edema. Bio-protocol. Available at: [Link].
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2024. Available at: [Link].
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Kumar R, Perumal S, Senthilkumar P, Yogeeswari P, Sriram D. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. 2023;13(50):13812-13825. Available at: [Link].
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central (NIH). Available at: [Link].
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Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. PubMed. 2008;39(5):1044-1051. Available at: [Link].
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Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. 2021;10(10):1190. Available at: [Link].
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Ujjinamatada R, Appalana S, Lavanya N, et al. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. 2016;24(6):2483-2489. Available at: [Link].
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. Spandidos Publications. Available at: [Link].
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Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. ResearchGate. 2024. Available at: [Link].
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Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol. Available at: [Link].
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Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Wiley Online Library. Available at: [Link].
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. 2024. Available at: [Link].
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Dhara K, Barick S, Chandrashekharappa S. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. 2024. Available at: [Link].
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Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. ResearchGate. 2015. Available at: [Link].
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The Emerging Potential of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate as a Novel Fluorescent Probe: Application Notes and Protocols
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-cancer and antimicrobial properties.[1][2] Beyond its therapeutic potential, this nitrogen-rich scaffold possesses inherent photophysical properties that make it an attractive candidate for the development of novel fluorescent probes. The fused imidazole and pyrazine ring system creates a conjugated electronic structure capable of significant fluorescence. This intrinsic fluorescence can be sensitively modulated by the molecular environment, opening avenues for its use in chemical sensing.
While the specific compound, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, is a relatively new entity in the landscape of fluorescent probes, its structural analogues within the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine families have shown considerable promise as sensors for pH and metal ions.[3][4] The strategic placement of a phenyl group at the 6-position and an ethyl carboxylate at the 2-position of the imidazo[1,2-a]pyrazine core in the title compound is anticipated to fine-tune its photophysical properties and enhance its sensing capabilities. The phenyl group can extend the π-conjugation, potentially shifting the emission to longer wavelengths, while the ethyl carboxylate group may serve as a binding site or modulate the probe's sensitivity to environmental changes.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a fluorescent probe. We will explore its anticipated photophysical characteristics, propose a primary application in pH sensing based on the known behavior of related compounds, and provide a comprehensive, step-by-step protocol for its use.
Anticipated Photophysical and Chemical Properties
Based on the broader family of imidazo[1,2-a]pyrazine derivatives, we can project the key characteristics of this compound.
| Property | Anticipated Value / Characteristic | Rationale and Commentary |
| Excitation Wavelength (λex) | ~350 - 400 nm | Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores typically exhibit absorption in the UV-A to near-visible range. The extended conjugation from the phenyl group may push this towards 400 nm. |
| Emission Wavelength (λem) | ~450 - 550 nm | A significant Stokes shift is expected, with emission in the blue-green region of the spectrum. The exact wavelength will be solvent-dependent. |
| Quantum Yield (ΦF) | Moderate to High | The rigid, fused ring system is conducive to high fluorescence quantum yields. However, this can be influenced by solvent polarity and the presence of quenchers. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile). Limited aqueous solubility. | The ethyl ester and phenyl groups contribute to its organic solubility. For biological applications, stock solutions in DMSO are recommended, with final concentrations in aqueous media kept low. |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) | The nitrogen atoms in the imidazo[1,2-a]pyrazine core can act as protonation sites or metal ion binding sites. Changes in the electronic environment upon binding are expected to modulate the ICT character, leading to a change in fluorescence.[4] |
Proposed Application: A Ratiometric Fluorescent Probe for pH
The imidazole moiety is a well-established pH-sensitive functional group in both natural and synthetic fluorescent probes.[5] The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system are susceptible to protonation under acidic conditions. This protonation event can significantly alter the electronic distribution within the molecule, leading to a predictable change in its fluorescence properties. We hypothesize that this compound can function as a ratiometric pH probe, exhibiting distinct emission profiles in its neutral and protonated states.
Mechanism of pH Sensing
The proposed mechanism relies on the protonation of one of the nitrogen atoms in the imidazo[1,2-a]pyrazine core. In a neutral or basic environment, the probe is expected to exhibit its native fluorescence. As the pH decreases, the nitrogen atom becomes protonated, which enhances the intramolecular charge transfer (ICT) character of the molecule. This change in the electronic state is expected to cause a shift in the emission wavelength, allowing for ratiometric pH measurements. Ratiometric sensing, which relies on the ratio of fluorescence intensities at two different wavelengths, is highly advantageous as it provides a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.
Experimental Protocols
Protocol 1: Characterization of pH-Dependent Spectral Properties
Objective: To determine the pKa of this compound and characterize its pH-dependent absorption and emission spectra.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Britton-Robinson buffer solutions (pH 2 to 12)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: For each pH value to be tested, prepare a working solution by adding a small aliquot of the DMSO stock solution to a Britton-Robinson buffer of the desired pH. The final concentration of the probe should be in the low micromolar range (e.g., 10 µM), and the final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.
-
Absorption Spectra Measurement:
-
For each pH-buffered working solution, record the UV-Vis absorption spectrum from 250 nm to 500 nm.
-
Use the corresponding Britton-Robinson buffer as a blank.
-
Identify the absorption maxima (λmax) at different pH values.
-
-
Fluorescence Spectra Measurement:
-
Excite each working solution at its absorption maximum (or a consistent wavelength across all samples, e.g., the isosbestic point if one exists).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).
-
Note any shifts in the emission maxima (λem) and changes in fluorescence intensity as a function of pH.
-
-
Data Analysis and pKa Determination:
-
Plot the fluorescence intensity at the emission maximum of the acidic and basic forms as a function of pH.
-
Alternatively, for ratiometric analysis, plot the ratio of fluorescence intensities at the two distinct emission maxima (Iλ1 / Iλ2) against pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa of the probe.
-
Protocol 2: Application in Cellular Imaging - Monitoring Intracellular pH
Objective: To utilize this compound for the qualitative imaging of intracellular pH changes in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Nigericin and high K+ buffer for pH calibration (optional)
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters for dual-emission ratiometric imaging.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for microscopy in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Probe Loading:
-
When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with a loading solution containing 5-10 µM of this compound in serum-free DMEM for 30-60 minutes at 37°C.
-
-
Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Fluorescence Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the cells at the predetermined excitation wavelength (e.g., ~380 nm).
-
Capture fluorescence images simultaneously in two emission channels corresponding to the protonated and deprotonated forms of the probe (e.g., Channel 1: 450-490 nm, Channel 2: 510-550 nm).
-
-
Inducing pH Change (Optional): To validate the probe's response, intracellular pH can be artificially altered. For example, treat the cells with a protonophore like nigericin in a high potassium buffer to equilibrate the intracellular and extracellular pH.
-
Image Analysis:
-
For each cell, measure the mean fluorescence intensity in both channels.
-
Calculate the ratio of the intensities (Channel 1 / Channel 2).
-
Generate a ratiometric image to visualize the spatial distribution of intracellular pH.
-
Visualizations
Proposed Workflow for pH Sensing
Caption: Workflow for characterizing the pH-dependent fluorescence of the probe.
Conceptual Mechanism of Ratiometric pH Sensing
Caption: Reversible protonation leading to two distinct fluorescent states.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The determination of the pKa in a cell-free system is a critical first step that provides a fundamental understanding of the probe's behavior. In cellular applications, the use of ionophores like nigericin to clamp the intracellular pH to known extracellular values allows for an in-situ calibration of the probe, confirming that the observed fluorescence changes are indeed due to pH and not other cellular artifacts. The ratiometric approach inherently controls for many experimental variables, enhancing the reliability and reproducibility of the results.
Conclusion and Future Directions
This compound stands as a promising candidate for the development of a new class of fluorescent probes. Based on the well-documented properties of its structural relatives, its potential as a ratiometric pH sensor is particularly compelling. The protocols outlined here provide a robust framework for the initial characterization and application of this compound. Further investigations should focus on a comprehensive photophysical characterization, including the determination of quantum yields and lifetimes, as well as exploring its selectivity towards various metal ions, which is another common application for this class of heterocycles.[4][6] As research progresses, this versatile scaffold may unlock new possibilities in chemical sensing and biological imaging.
References
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- PMC - NIH. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.
- RSC Publishing. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with purifying this heterocyclic compound. Our approach is rooted in mechanistic principles to empower you with a robust understanding of each step.
I. Understanding the Challenge: The Nature of Imidazo[1,2-a]pyrazines
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are often synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] While efficient, these synthetic routes can introduce a variety of impurities, including unreacted starting materials, reagents, and structurally related side-products. The inherent basicity of the imidazopyrazine core can also lead to challenging interactions with standard purification media like silica gel.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route. For a GBB-type synthesis, common impurities include:
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Unreacted Starting Materials: Such as the corresponding aminopyrazine, benzaldehyde derivative, and isocyanoacetate.
-
Side-Products: Arising from reactions with the solvent (e.g., if methanol is used, methylation can occur) or alternative cyclization pathways.[2]
-
Reagents and Catalysts: Residual acids or bases used to promote the reaction.
Q2: My compound is a brownish oil or a sticky solid. How can I induce crystallization?
A2: Oiling out is a common problem, often due to residual solvent or impurities.
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Solvent Titration: Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Gentle heating followed by slow cooling can promote crystal growth.
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Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites.
Q3: Why is my compound streaking or tailing on the TLC plate and column?
A3: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.[3][4] This can be mitigated by:
-
Adding a Basic Modifier: Incorporating a small amount (0.1-1%) of a volatile base like triethylamine or pyridine into your eluent can neutralize the acidic sites on the silica.[4]
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Using a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[4]
Q4: My purified compound shows signs of degradation. What could be the cause?
A4: Imidazo[1,2-a]pyrazine derivatives can be sensitive to prolonged exposure to acidic or basic conditions, as well as light and heat.[5]
-
pH Stability: Avoid harsh acidic or basic conditions during workup and purification. If an acid-base extraction is necessary, use dilute solutions and minimize contact time.
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Thermal Stability: While many imidazopyrazines are thermally stable, it is good practice to remove solvents at the lowest practical temperature during rotary evaporation.[6]
-
Photostability: Protect your compound from direct light, especially if it is colored.
III. Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during purification.
A. Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Compound oils out instead of crystallizing. | - Solution is too concentrated.- Cooling is too rapid.- High impurity level. | - Add a small amount of the good solvent to redissolve the oil, then cool slowly.- Try a different solvent system.- Perform a preliminary purification by flash chromatography. |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is highly soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation.- Add a poor solvent dropwise until turbidity is observed.- Cool to a lower temperature (e.g., in an ice-salt bath or freezer). |
| Low recovery of crystalline product. | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Cool the filtrate for an extended period at a lower temperature.- Concentrate the mother liquor and attempt a second crystallization. |
| Product is still impure after recrystallization. | - Impurities have similar solubility to the product.- Impurities co-crystallized with the product. | - Attempt a second recrystallization from a different solvent system.- Consider an alternative purification method like column chromatography. |
B. Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of your eluent (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Try a different solvent system with different selectivity (e.g., ether/hexanes).[7] |
| Compound streaks or shows significant tailing on the column. | - Strong interaction of the basic compound with acidic silica gel. | - Add 0.1-1% triethylamine or pyridine to the eluent.[4]- Use neutral or basic alumina as the stationary phase.[3] |
| Compound does not elute from the column. | - The eluent is not polar enough.- The compound has irreversibly adsorbed to the silica. | - Gradually increase the polarity of the eluent.- If the compound is still on the column, try flushing with a more polar solvent like 5-10% methanol in dichloromethane.[7]- Consider using a less acidic stationary phase for future attempts.[4] |
| Low recovery after chromatography. | - Irreversible adsorption.- Degradation on the column.- Fractions were not collected effectively. | - Use a deactivated stationary phase (e.g., with triethylamine).[4]- Run the column quickly (flash chromatography) to minimize contact time.[8]- Carefully monitor fractions by TLC to ensure all product is collected. |
IV. Experimental Protocols
A. Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound on a silica gel column.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. Good starting points are mixtures of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes) or dichloromethane and methanol (e.g., 1-5% methanol in dichloromethane).[1][7]
-
If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.[4]
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica to crude material by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the column.[8]
-
Dry Loading (Recommended for better resolution): Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. Apply positive pressure to achieve a steady flow rate (flash chromatography).[8]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
B. Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of the target compound.
VI. References
-
King Group. Successful Flash Chromatography.
-
SOP: FLASH CHROMATOGRAPHY.
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
-
Shimadzu. Preparative HPLC Primer. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Shimadzu. Preparative HPLC Primer. [Link]
-
Shimadzu. Preparative HPLC Systems. [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. [Link]
-
de Souza, M. C. B. V., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
Still, W. C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Shailaja, M., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Al-Tel, T. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
-
Katritzky, A. R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 27(8), 1573–1585.
-
Dhara, K., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect. [Link]
-
Sharma, R., et al. (2022). Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines: An Undergraduate Organic Laboratory Experiment. Chemistry Teacher International. [Link]
-
de Oliveira, C. S. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Fall, Y., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
-
Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(34), 6596-6623.
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. The Journal of Organic Chemistry, 30(7), 2403-2407.
-
Kumar, A., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie, 354(8), e2000419.
-
Rao, C. V. N., et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical sciences, 3(10), 299-305.
-
de Oliveira, C. S. A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistryOpen. [Link]
-
Smith, P. W., et al. (2010). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & medicinal chemistry letters, 20(1), 51-55.
-
Woerdenbag, H. J., & Frijlink, H. W. (2023). Stability. In Practical Pharmaceutics (pp. 809-837). Springer, Cham.
-
Turesky, R. J., & Vouros, P. (2011). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(1), 1-15.
-
Bracun, A., et al. (2025). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Grošelj, U., et al. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. HETEROCYCLES, 75(6), 1355-1370.
-
Ondrušová, D., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 347-352.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
"common byproducts in the synthesis of imidazo[1,2-a]pyrazines"
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The insights provided herein are synthesized from established literature and practical experience in heterocyclic chemistry.
This center is structured into two main sections:
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Troubleshooting Guide: A problem-oriented section in a Q&A format to address specific issues you may encounter during your experiments, focusing on the identification and mitigation of common byproducts.
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Frequently Asked Questions (FAQs): Broader questions covering reaction mechanisms, purification strategies, and analytical characterization.
Part 1: Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the synthesis of imidazo[1,2-a]pyrazines. Each issue is presented with its probable cause, a detailed explanation of the underlying chemistry, and actionable solutions.
Issue 1: Low Yield and Unreacted Starting Materials in Groebke-Blackburn-Bienaymé (GBB) Reaction
Q1: I'm attempting a three-component Groebke-Blackburn-Bienaymé (GBB) reaction with 2-aminopyrazine, an aldehyde, and an isocyanide, but I'm getting a low yield of my desired 3-aminoimidazo[1,2-a]pyrazine and my crude NMR shows significant amounts of unreacted 2-aminopyrazine and aldehyde. What's going wrong?
A1: This is a very common issue rooted in two main factors: the reduced nucleophilicity of 2-aminopyrazine and the reversibility of the initial reaction step.
-
Probable Cause & Mechanistic Insight: The GBB reaction commences with the formation of a Schiff base (imine) from the condensation of 2-aminopyrazine and the aldehyde. This is a reversible equilibrium reaction. The Schiff base is then protonated (or activated by a Lewis acid) to form an iminium ion, which is subsequently attacked by the isocyanide.[1] The reduced nucleophilicity of the exocyclic amino group on 2-aminopyrazine, compared to its pyridine analog, can make the initial condensation step less favorable, resulting in a lower concentration of the crucial Schiff base intermediate at equilibrium.[2] Consequently, the overall reaction rate is slower, and a significant portion of the starting materials remains unreacted. Furthermore, if the reaction conditions are not sufficiently anhydrous, any water present can hydrolyze the Schiff base intermediate back to the starting materials, further pushing the equilibrium away from product formation.
-
Actionable Solutions:
-
Catalyst Choice is Critical: The use of a Brønsted or Lewis acid catalyst is often essential to drive the reaction forward. Scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for this transformation.[3] An appropriate acid catalyst activates the aldehyde carbonyl for the initial condensation and promotes the formation of the iminium ion from the Schiff base, making it more susceptible to nucleophilic attack by the isocyanide.[4]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture. This will sequester the water formed during the Schiff base formation and prevent the reverse hydrolysis reaction.[5]
-
Optimize Reaction Time and Temperature: Given the lower reactivity of 2-aminopyrazine, longer reaction times or higher temperatures may be necessary. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for GBB reactions.[6]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
-
Byproduct Identification:
-
Unreacted 2-aminopyrazine: Will be readily identifiable in the ¹H NMR spectrum by its characteristic aromatic signals.
-
Unreacted Aldehyde: The aldehydic proton will show a characteristic singlet at ~9-10 ppm in the ¹H NMR spectrum.
-
Schiff Base Intermediate: This may be observed in crude reaction mixtures. The imine proton (-N=CH-) will have a characteristic chemical shift in the ¹H NMR spectrum, typically downfield from other aromatic protons.
-
Issue 2: Formation of Regioisomers during Electrophilic Bromination
Q2: I'm trying to brominate my imidazo[1,2-a]pyrazine to install a bromine atom at the C-3 position, but I'm obtaining a mixture of products that are difficult to separate.
A2: You are likely forming a mixture of the desired 3-bromo product and an over-brominated byproduct, most commonly 3,5-dibromoimidazo[1,2-a]pyrazine.
-
Probable Cause & Mechanistic Insight: The imidazo[1,2-a]pyrazine ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The most electron-rich and sterically accessible position is C-3, making it the primary site of monobromination.[7][8] However, if the reaction is not carefully controlled, a second bromination can occur. The introduction of the first bromine atom at C-3 does not sufficiently deactivate the ring system to prevent a second electrophilic attack. The C-5 position is the next most favorable site for substitution, leading to the formation of the 3,5-dibromo derivative as the major byproduct.[8]
}
Caption: Pathway to over-bromination byproduct.
-
Actionable Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use no more than 1.0-1.1 equivalents of the brominating agent.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity for the mono-brominated product.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second bromination event.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of the dibromo byproduct.
-
-
Byproduct Identification: The mono- and di-brominated products can often be distinguished by mass spectrometry (by their isotopic pattern) and ¹H NMR spectroscopy.
-
Mass Spectrometry: The dibromo compound will have a characteristic isotopic cluster for two bromine atoms (M, M+2, M+4 with a ratio of approximately 1:2:1).
-
¹H NMR Spectroscopy: The disappearance of the proton signal at C-5 in addition to the C-3 proton signal is indicative of the 3,5-dibromo product. A comparison of the crude NMR to known spectra of 3-bromoimidazo[1,2-a]pyrazine and 3,5-dibromoimidazo[1,2-a]pyrazine can confirm the identity of the products.[2][9]
-
Issue 3: Impurities Originating from α-Haloketone Starting Material in Tschitschibabin-type Synthesis
Q3: I'm synthesizing a 2-substituted imidazo[1,2-a]pyrazine via the condensation of 2-aminopyrazine with an α-bromoketone. My final product is contaminated with an impurity that appears to have two halogen atoms.
A3: The impurity is likely an imidazo[1,2-a]pyrazine derivative formed from a di-halogenated ketone present in your α-bromoketone starting material.
-
Probable Cause & Mechanistic Insight: The synthesis of α-haloketones from ketones and a halogen source can sometimes lead to the formation of α,α-dihaloketones as a side product.[10] This di-halogenated impurity can then react with 2-aminopyrazine in a similar fashion to the desired mono-halogenated ketone, leading to the formation of an undesired byproduct. Additionally, self-condensation of α-haloketones can occur under certain conditions, leading to other impurities.
-
Actionable Solutions:
-
Purify the α-Haloketone: It is crucial to use highly pure α-haloketone. Purify the starting material by recrystallization or column chromatography before use.
-
Characterize the Starting Material: Confirm the purity of the α-haloketone by ¹H NMR and GC-MS before starting the condensation reaction.
-
Modify α-Haloketone Synthesis: If you are preparing the α-haloketone yourself, optimize the reaction conditions (e.g., stoichiometry of the halogenating agent, temperature, reaction time) to minimize the formation of di-halogenated byproducts.
-
-
Byproduct Identification:
-
Mass Spectrometry: The byproduct will have a molecular weight corresponding to the condensation product of 2-aminopyrazine with the di-halogenated ketone.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of the byproduct may be similar to the desired product, but there will be differences in the substituent pattern that can be identified by careful analysis.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the key differences in byproduct profiles between the Groebke-Blackburn-Bienaymé (GBB) reaction and the classical Tschitschibabin condensation with α-haloketones?
A4: The byproduct profiles are quite distinct and reflect the different mechanisms of these two powerful reactions.
| Feature | Groebke-Blackburn-Bienaymé (GBB) Reaction | Tschitschibabin-type Condensation |
| Primary Byproducts | Unreacted starting materials (2-aminopyrazine, aldehyde), hydrolyzed Schiff base.[5] | Products from impure α-haloketones (e.g., di-halogenated ketones), self-condensation products of the α-haloketone.[10] |
| Root Cause | Lower nucleophilicity of 2-aminopyrazine leading to incomplete reaction; reversibility of Schiff base formation.[2] | Impure starting materials; side reactions of the highly reactive α-haloketone. |
| Mitigation Strategy | Use of acid catalysts (e.g., Sc(OTf)₃), anhydrous conditions, and optimization of reaction time/temperature.[3][5] | Rigorous purification and characterization of the α-haloketone prior to use. |
Q5: I suspect the formation of an N-oxide byproduct in my reaction. How can I identify it?
A5: N-oxide formation is a potential side reaction when using certain oxidants or under aerobic conditions with some catalysts. Their identification can be achieved through a combination of spectroscopic techniques.
-
NMR Spectroscopy: The formation of an N-oxide results in a downfield shift of the neighboring protons in the ¹H NMR spectrum and the adjacent carbons in the ¹³C NMR spectrum compared to the parent heterocycle.[7] If you have access to ¹⁵N NMR, N-oxidation causes a significant change in the nitrogen chemical shift.
-
Mass Spectrometry: The N-oxide byproduct will have a molecular weight that is 16 Da higher than the desired product.
-
Infrared (IR) Spectroscopy: The N-O bond has a characteristic stretching frequency, typically in the range of 930-970 cm⁻¹ and 1200-1350 cm⁻¹.[7]
Q6: What is a general protocol for the purification of imidazo[1,2-a]pyrazines?
A6: The purification strategy will depend on the physical properties of your specific derivative and the nature of the impurities. However, a general workflow can be followed.
}
Caption: General purification workflow.
-
Step 1: Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. This usually involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing with brine can help to remove water-soluble impurities.
-
Step 2: Column Chromatography: For many imidazo[1,2-a]pyrazine derivatives, purification by flash column chromatography on silica gel is effective. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used. The polarity of the eluent system will need to be optimized based on the polarity of your compound and the byproducts.
-
Step 3: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining material of high purity. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.
References
- Wallden, K. et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3549-3553.
- Maison, W. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(9), 5447-5475.
- Blackburn, C. et al. (1998). Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines by a new three-component condensation. Tetrahedron Letters, 39(22), 3635-3638.
- Gowda, B. V. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454.
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Bonnamour, J., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
- Bradshaw, J. S., & Lind, H. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. The Journal of Organic Chemistry, 40(22), 3325-3327.
- Wallden, K. M. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-713.
- Ronad, P. M., et al. (2013).
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- Zhang, W., et al. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
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Gowda, B. V. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
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Ronad, P. M., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. Retrieved from [Link]
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
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Wallden, K. M., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
- dos Santos, M. S., et al. (2021). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 86(21), 15011-15021.
-
ResearchGate. (2019). (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. Retrieved from [Link]
- Al-Tel, T. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
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Technical Support Center: Improving the Aqueous Solubility of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate for Biological Assays
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (referred to herein as "EPI") during the setup of biological assays. Given that many novel heterocyclic compounds like EPI exhibit poor aqueous solubility, this document provides a structured approach to troubleshooting and resolving these issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound (EPI) not dissolving in my aqueous assay buffer?
A1: The imidazo[1,2-a]pyrazine core, combined with a phenyl group and an ethyl carboxylate moiety, confers a significantly hydrophobic and rigid structure to EPI.[1][2] Such molecules often exhibit low aqueous solubility due to a high crystal lattice energy (strong molecule-to-molecule interactions in the solid state) and unfavorable energetics when interacting with water. For a compound to dissolve, the energy required to break its crystal lattice must be overcome by the energy released from its interaction with the solvent (solvation). In the case of EPI in water, this balance is unfavorable. Many promising drug candidates are poorly water-soluble, which can hinder their biological evaluation.[3][4]
Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous media. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[5][6] However, when a concentrated DMSO stock of a hydrophobic compound like EPI is introduced into an aqueous buffer, the local concentration of DMSO is rapidly diluted. Water becomes the predominant solvent, and if the compound's solubility in this final, low-DMSO environment is exceeded, it will precipitate out of the solution. This can lead to inaccurate compound concentrations in your assay, resulting in unreliable data.[7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent and exposure-time dependent.[8] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[9][10] Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[8] It is crucial to perform a vehicle control experiment, where cells are exposed to the highest concentration of DMSO used in your assay, to ensure that the solvent itself is not responsible for any observed biological effects.[10] Concentrations of 1% or higher can significantly reduce cell viability.[11]
Q4: Can I use pH modification to improve the solubility of EPI?
A4: The utility of pH adjustment depends on the presence of ionizable functional groups on the molecule. The imidazo[1,2-a]pyrazine scaffold contains nitrogen atoms that can act as weak bases and be protonated at acidic pH.[12] If EPI has a basic pKa, lowering the pH of the buffer could protonate the molecule, creating a charged species that is generally more water-soluble.[13][14][15][16] However, it is critical to first determine the pKa of EPI and ensure that the required pH is compatible with the biological assay system (e.g., cell viability, enzyme activity). Drastic pH changes can be detrimental to biological experiments.[17]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are facing solubility issues with EPI, follow this tiered troubleshooting workflow. Start with the simplest methods and progress to more complex formulations as needed.
Workflow for Solubility Troubleshooting
Caption: A tiered workflow for addressing EPI solubility issues.
A1: Co-Solvent Strategy
Issue: EPI precipitates from a DMSO stock upon dilution in aqueous buffer.
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[6][18]
Protocol:
-
Prepare Primary Stock: Dissolve EPI in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).
-
Prepare Intermediate Stock: Create an intermediate stock by diluting the primary DMSO stock in a co-solvent such as Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400). A 1:1 ratio of DMSO to co-solvent is a good starting point.
-
Final Dilution: Add this intermediate stock to your final aqueous assay buffer. This two-step dilution helps to create a more gradual change in solvent polarity, which can prevent precipitation.[7]
-
Important: Always ensure the final concentration of all organic solvents combined is non-toxic to your biological system.
Recommended Co-Solvent Concentrations for Initial Testing:
| Co-Solvent | Typical Final Concentration in Assay | Notes |
| DMSO | < 0.5% | Standard, but can cause precipitation.[10] |
| Ethanol | < 1.0% | Can be effective but is also volatile. |
| PEG 400 | 1-5% | Generally well-tolerated and effective for many compounds. |
| Propylene Glycol | 1-5% | Another commonly used, low-toxicity co-solvent. |
A2: pH Modification Strategy
Issue: EPI solubility is too low even with co-solvents, or co-solvents interfere with the assay.
Principle: For a weakly basic compound, lowering the pH of the solution will lead to protonation of the basic functional group. The resulting salt form is typically much more soluble in aqueous media than the neutral form.[13][14]
Protocol:
-
Determine pKa (if unknown): Use computational tools (pKa calculators) or analytical methods to estimate the pKa of the basic nitrogen(s) in the imidazo[1,2-a]pyrazine ring.
-
Prepare Buffers: Make a series of assay-compatible buffers with pH values ranging from 1 to 2 units below the estimated pKa. For example, if the pKa is 6.5, test buffers at pH 6.0, 5.5, and 5.0.
-
Test Solubility: Attempt to dissolve EPI directly in these buffers or by diluting a small amount of DMSO stock into them.
-
Validate Assay Compatibility: Crucially, confirm that the optimal pH for solubility does not negatively impact your cells, enzymes, or other biological components. Run a pH control experiment.
A3: Cyclodextrin Inclusion Complexation
Issue: The required compound concentration cannot be achieved with co-solvents or pH modification without compromising the assay integrity.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules like EPI, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[21][22][23]
Protocol for Preparing an EPI-Cyclodextrin Complex:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[19]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous assay buffer. A concentration of 1-5% (w/v) is a typical starting point.
-
Method 1 (Direct Solubilization): Add powdered EPI directly to the cyclodextrin solution. Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate complex formation.
-
Method 2 (Solvent Evaporation):
-
Dissolve EPI in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
Add this solution to the aqueous cyclodextrin solution.
-
Stir the mixture until the organic solvent has fully evaporated, leaving the aqueous complex.
-
-
Filter: Pass the final solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized EPI-cyclodextrin complex.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Validation and Best Practices
-
Kinetic vs. Thermodynamic Solubility: Be aware that for screening assays, you are often dealing with kinetic solubility (the concentration before a compound precipitates from a supersaturated solution), not thermodynamic solubility (the true equilibrium concentration).[24] The methods described here aim to improve the kinetic solubility to a level sufficient for the duration of your assay.
-
Always Run a Vehicle Control: This is the most critical control. Your negative control wells must contain the exact same concentration of solvents, cyclodextrins, or pH-adjusted buffer as your test wells to ensure that any observed effects are due to EPI and not the formulation.
-
Visual Inspection: Before starting an assay, visually inspect your final compound dilutions under a microscope. Look for signs of precipitation (e.g., crystals, amorphous particles), which can invalidate your results.
-
Consider Advanced Formulations: For in-vivo studies or more demanding applications, advanced strategies like creating amorphous solid dispersions or lipid-based formulations may be necessary.[3][25][26] These typically require specialized equipment and expertise.
References
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- Capriotti, K., & Capriotti, J. A. (2021). Dimethyl sulfoxide. In StatPearls.
- Crini, G. (2014). Review: A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975.
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- Moskot, M., Jakimińska, A., & Wnuk, M. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
- Yalkowsky, S. H. (Ed.). (2014).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
- Bergström, C. A. (2015). In silico prediction of drug solubility. ADMET & DMPK, 3(3), 166–181.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546–567.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37049-37059.
- LibreTexts. (2023). 17.5: Solubility and pH. In Chemistry LibreTexts.
- Lavan, M., & Knipp, G. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Zhang, Y., et al. (2023). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 8(43), e202303039.
- Nikon Instruments. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
- Szetjli, J. (1998). Cyclodextrins and Their Inclusion Complexes. Akadémiai Kiadó.
- Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected solvable toxicity of DMSO in retinal cells in vitro and in vivo. PloS one, 9(3), e92553.
- Qi, W., et al. (2008). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 31(8), 1577-1580.
- Almansa, C., de Arriba, A. F., Cavalcanti, F. L., et al. (1993). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 36(15), 2134-2143.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Török, B. (2015). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
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- Kumar, A., et al. (2014).
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
- Reddit. (2021). Does anyone know how pH affects solubility??.
- Frolov, V. B., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2486.
- MedChemExpress. (n.d.). Co-solvents. MedChemExpress.com.
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- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyrazine.
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Technical Support Center: Stability of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues with this compound in solution. As direct stability data for this specific molecule is not extensively published, this guide provides a framework based on established principles of chemical stability, the known reactivity of its core functional groups, and best practices in pharmaceutical stress testing. Our goal is to empower you to proactively assess and manage the stability of this compound within your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary factors that could affect the stability of this compound in solution?
A1: The stability of a compound in solution is influenced by several factors. For this compound, the most critical factors are pH, temperature, light, and the presence of oxidizing agents.[1][2][3] The molecule's structure contains an ethyl ester and a nitrogen-rich heterocyclic ring system (imidazo[1,2-a]pyrazine), which are susceptible to specific degradation pathways under certain conditions.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its chemical structure, two primary degradation pathways are most likely:
-
Hydrolysis of the Ethyl Ester: The ethyl carboxylate group is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6][7] This reaction would cleave the ester bond to form the corresponding carboxylic acid (6-phenylimidazo[1,2-a]pyrazine-2-carboxylic acid) and ethanol. Alkaline conditions typically lead to a faster and irreversible hydrolysis (saponification), while acidic hydrolysis is a reversible process.[5][7]
-
Degradation of the Imidazo[1,2-a]pyrazine Core: The heterocyclic ring system may be susceptible to oxidation and photolytic degradation.[8][9] Nitrogen-containing heterocyclic compounds can be sensitive to light, leading to complex degradation pathways.[9] The presence of atmospheric oxygen or other oxidizing agents could also lead to the formation of N-oxides or other oxidative degradation products.
Q3: How can I visually detect if my compound solution is degrading?
A3: Visual inspection can provide the first clues of instability. Signs of degradation may include:
-
Color Change: The appearance or intensification of color in a previously colorless or pale solution.
-
Precipitation: The formation of a solid in a solution that was previously clear. This could indicate the formation of a less soluble degradation product.
-
Haze or Cloudiness: A loss of clarity in the solution.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for a definitive assessment of stability.[3]
Q4: What are the recommended general storage conditions for solutions of this compound?
A4: While specific stability data is unavailable, general best practices for storing solutions of novel organic compounds should be followed. To minimize degradation, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (≤ -20 °C) is recommended to slow down chemical reactions.[1]
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[9][10]
-
Maintained at a neutral pH: If compatible with your experimental design, buffering the solution around pH 7 may help to minimize acid- or base-catalyzed hydrolysis.
-
Flushed with inert gas: For long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and reduce the risk of oxidative degradation.
Section 2: Troubleshooting Common Stability-Related Issues
This section provides logical workflows to diagnose and resolve common problems that may arise during your experiments.
Issue 1: An unexpected new peak appears in my HPLC chromatogram.
This is a common indicator of the formation of a degradation product or an impurity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a new HPLC peak.
Step-by-Step Guide:
-
Confirm the Observation: Re-inject a freshly prepared solution of your compound. If the peak is absent or significantly smaller, degradation is likely occurring in your prepared solutions over time.
-
Evaluate Mass Balance: In a forced degradation study, a key aspect is to ensure that the decrease in the main compound's peak area is accounted for by the increase in the areas of the degradation product peaks. A failure to achieve mass balance might suggest that some degradants are not being detected by your current method.[11]
-
Characterize the New Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak. Compare it to the parent compound. A similar spectrum may suggest a structurally related degradant. For structural elucidation, techniques like LC-MS are invaluable as they provide the mass-to-charge ratio of the unknown peak.[12][13]
Issue 2: My experimental results are inconsistent, especially between experiments run on different days.
When biological or chemical assay results are not reproducible, the instability of a key reagent is a potential cause.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Step-by-Step Guide:
-
Analyze Solution by Age: If you suspect solution instability, analyze both a freshly prepared sample and an older sample from the same stock using a validated analytical method like HPLC. A significant decrease in the parent peak area and/or the appearance of new peaks in the older sample points to degradation.
-
Implement Stricter Solution Handling: If instability is confirmed, prepare fresh solutions immediately before each experiment. If stock solutions must be stored, conduct a small-scale stability study to determine an acceptable storage duration and condition (e.g., 24 hours at 4°C).
Section 3: Experimental Protocols for Stability Assessment
For novel compounds, performing a forced degradation study is a critical step to understand potential liabilities.[14][15][16] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation pathways and to help in the development of a stability-indicating analytical method.[15][17]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor. Include an unstressed control sample (stock solution diluted with the final solvent) for comparison. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[15]
| Stress Condition | Reagent/Condition | Typical Incubation | Purpose |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid (HCl) | Heat at 60°C for 2-24 hours | To test susceptibility to acid-catalyzed degradation.[11] |
| Base Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | Room Temperature for 1-8 hours | To test susceptibility to base-catalyzed degradation.[11] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature for 2-24 hours | To test susceptibility to oxidative degradation.[11] |
| Thermal Degradation | Heat solid compound or solution | 80°C for 48 hours | To assess thermal stability.[9] |
| Photodegradation | Expose solution to light | UV (254 nm) and fluorescent light | To assess photostability.[9][10] |
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid- and base-stressed samples (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV/PDA method.
-
Forced Degradation Workflow:
Caption: General workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15]
Key Requirements:
-
Specificity: The method must be able to separate the parent compound from all potential degradation products and impurities.
-
Peak Purity: The chromatographic peak for the parent compound should be pure and free from any co-eluting species. This can be assessed using a PDA detector.
Example Starting Conditions for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector set at a wavelength where the compound has maximum absorbance.
-
Column Temperature: 30 °C.
This method should be optimized to achieve baseline separation between the parent peak and all degradation peaks generated during the forced degradation study.
Section 4: The Underlying Chemistry of Degradation
Understanding the potential chemical transformations of this compound is key to predicting and mitigating instability.
Ester Hydrolysis
The most common degradation pathway for this molecule is likely the hydrolysis of the ethyl ester group. This reaction is catalyzed by both acid and base.
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Caption: Simplified pathway of base-catalyzed ester hydrolysis.
Reactivity of the Imidazo[1,2-a]pyrazine Ring
The imidazo[1,2-a]pyrazine ring is an electron-rich heterocyclic system. While generally stable, certain positions on the ring can be susceptible to electrophilic attack or oxidation. The presence of two nitrogen atoms in the pyrazine ring can influence its susceptibility to photodegradation.[8][18] Studies on similar N-heterocyclic compounds show that UV light can induce a variety of reactions, including bond cleavage and the formation of reactive intermediates.[9]
References
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
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Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2010). PubMed. [Link]
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mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
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Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
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Ester hydrolysis. (n.d.). Wikipedia. [Link]
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Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
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Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2010). ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2024). LinkedIn. [Link]
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hydrolysis of esters. (n.d.). Chemguide. [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). ResearchGate. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
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Techniques in Pharmaceutical Analysis. (2024). ILT. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI. [Link]
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Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (2007). PubMed. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. [Link]
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Analytical Techniques for the Assessment of Drug Stability. (2021). ResearchGate. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). ResearchGate. [Link]
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What is Decomposition?. (2024). ReAgent Chemicals. [Link]
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THERMAL DECOMPOSITION OF SOME NITRO COMPOUNDS AND NITROGEN-CONTAINING HETEROCYCLES. (1999). ScholarBank@NUS. [Link]
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Composing and Decomposing Matter. (n.d.). manoa.hawaii.edu. [Link]
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The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Canadian Journal of Chemistry. [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
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Chemical decomposition. (n.d.). Wikipedia. [Link]
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The Decomposition of Hydrogen Peroxide. (2024). ReAgent Chemicals. [Link]
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Is there a universal method or process of decomposition of compounds into their constituent chemical elements?. (2021). Quora. [Link]
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Imidazo[1,2-a]pyrazines. (2007). ResearchGate. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). PCCA. [Link]
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Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
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Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). PubMed. [Link]
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"troubleshooting inconsistent results in Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate assays"
Answering the call of researchers grappling with the nuanced behavior of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, this Technical Support Center provides a focused troubleshooting guide. As a Senior Application Scientist, my goal is to move beyond generic advice and offer in-depth, mechanistically grounded solutions to the common challenge of assay inconsistency. This guide is structured to walk you through a logical diagnostic process, from the compound itself to the intricacies of your assay system.
Technical Support Guide: this compound Assays
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity and Handling
This section addresses issues originating from the physical and chemical properties of the compound itself. Proper handling is the foundation of reproducible results.
-
Q1: My IC50 values are inconsistent from day to day. I suspect my compound stock. What is the correct way to prepare and store this compound?
A1: This is a classic source of variability. The stability and solubility of your compound are paramount. This compound is a heterocyclic aromatic compound with poor aqueous solubility.
Causality: Inconsistent concentration in your stock solution due to precipitation or degradation will directly lead to shifts in dose-response curves and IC50 values. Repeated freeze-thaw cycles can degrade components, while improper storage can lead to solvent evaporation, effectively increasing your stock concentration.[1][2]
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use only high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Weighing: Weigh the compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Prepare a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) and sonication can be employed if necessary, but check for degradation afterward.
-
Aliquoting: Aliquot the primary stock into small, single-use volumes in low-retention tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. The imidazo[1,2-a]pyrazine core can be light-sensitive.
Parameter Recommendation Rationale Primary Solvent Anhydrous DMSO Maximizes solubility and stability. Stock Concentration 10-50 mM High enough to minimize DMSO in final assay. Storage Temp. -20°C (short-term) or -80°C (long-term) Prevents degradation. Handling Aliquot into single-use tubes Avoids repeated freeze-thaw cycles.[1] -
-
Q2: I see visible precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common solubility issue. The final concentration of DMSO in your assay must be high enough to maintain compound solubility but low enough to not affect your biological system (e.g., enzyme activity or cell viability).
Causality: When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can "crash out" of solution if its solubility limit is exceeded. This leads to a lower-than-expected effective concentration and high well-to-well variability.
Troubleshooting Steps:
-
Determine Maximum Tolerable DMSO Concentration: First, run a vehicle control experiment to find the highest DMSO concentration your assay can tolerate without affecting the results (typically ≤0.5%).
-
Optimize Dilution Scheme: Use a serial dilution method. Instead of a single large dilution, create an intermediate dilution in a buffer with a higher percentage of DMSO or in pure assay buffer. Ensure rapid and thorough mixing (e.g., by pipetting up and down immediately) upon adding the compound to the final assay plate.
-
Consider Additives: If solubility remains an issue, consider the use of non-ionic surfactants (e.g., Tween-20 at 0.01%) or other solubilizing agents like cyclodextrins, but these must be validated for non-interference with your assay.[2]
-
Section 2: Assay-Specific Interference
The imidazo[1,2-a]pyrazine scaffold has known photophysical properties that can interfere with common assay detection methods.[3][4][5]
-
Q3: My background signal in a fluorescence-based assay (e.g., kinase activity with a fluorescent peptide) is very high in the presence of the compound. What is happening?
A3: You are likely observing compound autofluorescence. Many imidazo[1,2-a]pyrazine derivatives are intrinsically fluorescent.[3][4] This emitted light from the compound is detected by the plate reader, creating a high background that masks the true assay signal.
Causality: The plate reader cannot distinguish between photons emitted by your assay's fluorophore and those emitted by the test compound. This leads to false positives (apparent activation) or a compressed dynamic range.[6][7]
Workflow for Diagnosing and Mitigating Autofluorescence:
Caption: Workflow for troubleshooting fluorescence interference.
Experimental Protocol: Measuring Autofluorescence
-
Prepare a plate with assay buffer.
-
Add this compound at the highest concentration used in your assay.
-
Include wells with buffer only (blank) and wells with your assay's fluorescent probe without enzyme/cells (positive control for signal).
-
Read the plate using the same filter set and gain settings as your main experiment.[8]
-
If the compound-only wells show a high signal compared to the blank, autofluorescence is confirmed.
-
-
Q4: My signal is decreasing unexpectedly in a fluorescence or absorbance assay. Could the compound be quenching the signal or interfering with the colorimetric reaction?
A4: Yes, this is another form of assay interference. Compounds can either absorb light at the excitation or emission wavelength (an "inner filter effect") or interact with the assay reagents.[6][7]
Causality:
-
Inner Filter Effect (Quenching): If the compound's absorbance spectrum overlaps with your fluorophore's excitation or emission spectrum, it will effectively "shade" the fluorophore or absorb its emitted light, leading to a reduced signal. This can be misinterpreted as inhibition.[6][9]
-
Reagent Reactivity: In assays like MTT or those using Malachite Green for phosphate detection, the compound could chemically react with the detection reagents (e.g., reducing MTT itself) or inhibit a coupling enzyme, leading to false results.[4][10]
Troubleshooting Steps:
-
Spectral Scan: Measure the absorbance spectrum of your compound across the UV-Visible range. Compare this to the excitation/emission spectra of your fluorophore. Significant overlap indicates a high risk of the inner filter effect.
-
Run a "Reagent Interference" Control: For colorimetric assays, set up a reaction with just the final detection reagents and your compound. For example, in an ATPase assay using a Malachite Green endpoint, mix the PiColorLock™ Gold reagent with a known amount of phosphate and your compound. A change in color compared to the control (no compound) indicates direct interference.[10]
-
Switch Assay Readout: The most robust solution is to confirm hits using an orthogonal assay with a different detection modality (e.g., confirm a fluorescence-based kinase hit with a luminescence-based ADP-Glo™ assay).
Assay Type Plate Color Rationale Absorbance Clear Allows light to pass through the well. Fluorescence Black (opaque) Reduces background and well-to-well crosstalk.[6][8] Luminescence White (opaque) Maximizes light reflection to enhance the signal.[8] -
Section 3: Cell-Based Assay Complications
Working with cells introduces new layers of complexity, including compound stability in media, membrane permeability, and cytotoxicity.
-
Q5: My results in a cell-based assay are weak or variable compared to my biochemical assay. What could be the issue?
A5: This discrepancy often points to issues with compound bioavailability to the cellular target, metabolic instability, or off-target effects.
Causality: For a compound to work in a cell, it must be stable in culture media, cross the cell membrane, and avoid being rapidly metabolized or pumped out by efflux transporters. A potent enzyme inhibitor in a pure system may never reach its target inside a cell.[11]
Troubleshooting Decision Tree:
Caption: Diagnostic workflow for poor cell-based assay performance.
Recommended Protocols:
-
Cytotoxicity Assessment: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo® or MTT) in parallel with your functional assay.[4][12] Ensure your compound is not simply killing the cells at the concentrations where you see an effect. The selectivity index (SI = Cytotoxic IC50 / Potency IC50) should be greater than 10 for a promising hit.[13]
-
Media Stability Check: Incubate your compound in the cell culture media (with serum) for the duration of your experiment. At various time points, extract the compound and analyze its concentration via HPLC or LC-MS to check for degradation.
-
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Chemistry Around Imidazopyrazine and Ibuprofen: Discovery of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors. PubMed.
- Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- (PDF) Imidazo[1,2-a]pyrazines.
- ethyl imidazo[1,2-a]pyrazine-2-carboxyl
- Ethyl 3-bromo-6-phenylimidazo[1,2-a]pyrazine-2-carboxylate.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
- Interference with Fluorescence and Absorbance.
- Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.
- The Ultimate Guide to Troubleshooting Micropl
- Assay Troubleshooting. MB - About.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central.
- Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Elsevier.
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.
- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)
- 77112-52-8, ETHYLIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYL
- Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives.
- The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI.
- RT-PCR Troubleshooting. Sigma-Aldrich.
- Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxyl
- 2-Ethylpyrazine. PubChem.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxyl
- Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Semantic Scholar.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ETHYL 6-BROMO-8-(ISOPROPYLAMINO)
- Why is my assay incorrectly detecting the wrong target?.
- Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate Derivatives
Welcome to the technical support center for researchers engaged in the optimization of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate derivatives. The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system known for a multitude of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] This guide is designed to provide you with actionable insights, troubleshooting protocols, and strategic direction to navigate the complexities of enhancing the biological potency of your compound series. We will delve into the causal relationships between structural modifications and biological outcomes, ensuring your experimental designs are both efficient and scientifically robust.
Part 1: Core Scaffold Analysis & Strategic Planning
Before initiating extensive synthetic campaigns, a thorough understanding of the core scaffold is paramount. The this compound structure presents several key positions that are amenable to chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.
Key Modification "Hotspots"
Our analysis of published literature and internal data identifies four primary positions where modifications have proven most effective for enhancing potency. These "hotspots" are the C2, C3, C6, and C8 positions.
Caption: Key modification sites on the imidazo[1,2-a]pyrazine core.
Part 2: Synthesis & Optimization - Troubleshooting Guide
This section addresses common hurdles encountered during the synthesis and diversification of the core scaffold.
Frequently Asked Questions (FAQs)
Q1: My initial cyclocondensation reaction to form the imidazopyrazine ring has a very low yield. What are the most likely causes and how can I fix it?
A1: This is a frequent challenge. The classic synthesis involves condensing an α-aminopyrazine with an α-halocarbonyl compound, and its efficiency is highly sensitive to several factors.[1][3]
-
Cause 1: Purity of Starting Materials: Ensure your 2-aminopyrazine derivative is pure and dry. α-haloketones can degrade upon storage; verify their integrity via ¹H NMR before use.
-
Cause 2: Reaction Conditions:
-
Solvent: Ethanol is common, but for less reactive substrates, a higher boiling point solvent like DMF or dioxane may be necessary.
-
Temperature: Insufficient heat can stall the reaction, while excessive heat can lead to decomposition and side products. A temperature screen from 80°C to 120°C is recommended.
-
-
Troubleshooting Protocol: Alternative Synthetic Routes If optimization of the standard condensation fails, consider alternative, often higher-yielding modern methodologies.
| Method | Description | Advantages | Reference |
| Microwave-Assisted Synthesis | Annulation of 2-aminopyrazines and α-bromoketones in a green solvent like H₂O-IPA under microwave irradiation. | Drastically reduced reaction times (minutes vs. hours), often cleaner reactions, and excellent yields. | [4] |
| Iodine-Catalyzed MCR | A one-pot, three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide catalyzed by molecular iodine. | Cost-effective, eco-friendly catalyst. The product often precipitates, simplifying purification. | [5][6] |
| Copper-Catalyzed Aerobic Oxidation | A one-pot synthesis from 2-aminopyrazines and acetophenones using a Copper(I) iodide catalyst and air as the oxidant. | Broad functional group tolerance and avoids the need for pre-functionalized α-haloketones. | [7] |
Q2: I need to introduce diverse aryl groups at the C3 position. What is the most robust method?
A2: A two-step sequence involving regioselective halogenation followed by a cross-coupling reaction is the most versatile and reliable strategy.
-
Step 1: Regioselective Bromination: The C3 position of the imidazo[1,2-a]pyrazine core is electron-rich and susceptible to electrophilic aromatic substitution.
-
Protocol: Dissolve your C3-unsubstituted imidazopyrazine (1 eq.) in a suitable solvent like DMF or CH₂Cl₂. Cool to 0°C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS.
-
Why NBS? N-bromosuccinimide is a safer, solid reagent compared to hazardous molecular bromine, and the succinimide byproduct is easily removed with an aqueous wash, resulting in a cleaner reaction profile.[2]
-
-
Step 2: Suzuki-Miyaura Cross-Coupling: The resulting 3-bromo derivative is an excellent substrate for palladium-catalyzed Suzuki coupling to introduce a wide variety of aryl or heteroaryl boronic acids.
-
Protocol: To the 3-bromo derivative (1 eq.) and the desired arylboronic acid (1.2-1.5 eq.) in a solvent mixture like Dioxane/H₂O (4:1), add a base such as K₂CO₃ or Cs₂CO₃ (3 eq.). Degas the mixture thoroughly with Argon or Nitrogen. Add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) and heat to 90-100°C until completion.
-
Caption: Workflow for C3-Arylation via Bromination and Suzuki Coupling.
Q3: My derivatives are showing poor aqueous solubility, which is problematic for biological assays. How can I improve this?
A3: Poor solubility is a common challenge that can mask true potency. A proven strategy is to introduce polar or ionizable groups at the periphery of the molecule, often at the C8 or C6 positions.
-
Strategy 1: C8-Amination: If you have an 8-bromo precursor, nucleophilic aromatic substitution with polar amines (e.g., morpholine, piperazine, N,N-dimethylethylenediamine) can significantly enhance solubility. Amination at the C8 position has been specifically shown to improve the activity profile of these scaffolds.[2]
-
Strategy 2: C6-Phenyl Modification: Modify the 6-phenyl ring with polar substituents (e.g., -OH, -COOH, -SO₂NR₂) via standard aromatic chemistry or by starting with a substituted 2-amino-5-phenylpyrazine.
-
Strategy 3: C2-Ester to Amide Conversion: Hydrolyze the ethyl ester to the corresponding carboxylic acid (using LiOH or NaOH), then couple it with a polar amine using standard peptide coupling reagents (HATU, HOBt/EDC). This introduces a hydrogen bond donor and can modulate solubility.
Part 3: Biological Evaluation & Data Interpretation
Enhancing potency requires a robust and reproducible biological screening cascade.
Q4: I am screening my compounds for anticancer activity but observe inconsistent IC₅₀ values between experiments. What should I check?
A4: Inconsistent IC₅₀ values often point to issues with compound handling or the assay protocol itself.
Caption: Decision tree for troubleshooting inconsistent IC₅₀ results.
Structure-Activity Relationship (SAR) Summary
The table below synthesizes findings from key literature to guide your derivatization strategy. It links specific structural changes to their observed effects on biological activity.
| Position Modified | Type of Modification | Rationale & Observed Effect | Key References |
| C2 | Phenyl, 4-fluorophenyl | Fits into a hydrophobic pocket of target kinases, essential for potent inhibitory activity. | [8] |
| C3 | 4-pyridyl group | Acts as a critical hydrogen bond acceptor (e.g., with leucine 90 in L-CK1.2), crucial for high-affinity binding. | [8] |
| C3 | 3-pyridyl group | Changing the nitrogen position within the pyridine ring can lead to a complete loss of activity, demonstrating the geometric specificity of the interaction. | [8] |
| C8 | Amination (e.g., with morpholine, dimethylamine) | Generally improves aqueous solubility and can enhance activity. SAR studies show amination improves antioxidant potential. | [2][8] |
| C6 | Pyridin-3-yl | Co-crystallization studies show this group interacts with key residues in kinases like Aurora-A, contributing to potency and selectivity. | [9] |
References
-
Jadhav, S. B., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]
-
Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-9. [Link]
-
ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Request PDF. [Link]
-
Addie, M., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93. [Link]
-
Marchand, A., et al. (2024). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry. [Link]
-
Shaik, S. P., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Zhang, T., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. [Link]
-
Semantic Scholar. (n.d.). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Ghorai, S., & Choudhury, D. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 22(10), 498-506. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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- 2. tsijournals.com [tsijournals.com]
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- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to overcome drug resistance to imidazo[1,2-a]pyrazine analogs"
Welcome, Researcher. This guide is designed to function as a dedicated technical resource for scientists and drug development professionals working with imidazo[1,2-a]pyrazine analogs. As Senior Application Scientists, we understand the complexities of preclinical research and the challenges that can arise, particularly the development of drug resistance. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and strategically overcome resistance to this promising class of compounds in your experimental models.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when observing potential resistance.
Question 1: My cancer cell line's IC50 for our lead imidazo[1,2-a]pyrazine analog has significantly increased. How do I confirm this is genuine resistance?
Answer: An apparent increase in an IC50 value requires systematic validation to rule out experimental artifacts. Before exploring complex biological mechanisms, verify the following:
-
Compound Integrity: Has the compound degraded? Confirm the purity and integrity of your stock solution and solid compound via methods like HPLC-MS.
-
Cell Line Authenticity: Have the cells been passaged too many times, leading to phenotype drift? Or could there be contamination? We recommend performing STR profiling to authenticate the cell line and testing for mycoplasma contamination.
-
Assay Performance: Is the viability assay itself performing correctly? Ensure your positive and negative controls are consistent. For example, in an MTT assay, changes in cellular metabolic activity can affect the readout. Consider validating with an orthogonal method, like a trypan blue exclusion assay or a real-time live/dead cell stain.[1]
Once these factors are ruled out, a consistent IC50 shift of >3-fold is typically considered indicative of emerging resistance.
Question 2: What are the primary, well-documented mechanisms of resistance to small molecule inhibitors that I should consider for imidazo[1,2-a]pyrazine analogs?
Answer: Drug resistance is a multifaceted problem. For this class of compounds, based on their known mechanisms of action and established resistance paradigms, the primary suspects are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism. These pumps actively remove the drug from the cell, preventing it from reaching its target at a sufficient concentration.[2][3]
-
Target Protein Alteration: While less specific data exists for imidazo[1,2-a]pyrazines, a common resistance strategy is the mutation or altered expression of the drug's direct target. For analogs that function as tubulin inhibitors, for instance, mutations in tubulin subunits could prevent effective binding.[4]
-
Metabolic Inactivation: The cell may upregulate enzymes that metabolize and inactivate the drug. For related heterocyclic scaffolds, metabolism by aldehyde oxidase (AO) has been identified as a significant issue.[5]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For imidazo[1,2-a]pyrazine analogs that act as PI3K/mTOR inhibitors, cells might activate a parallel survival pathway.[6][7]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows to investigate the specific mechanisms of resistance you may be observing.
Guide 1: Investigating the Role of Efflux Pumps
Overexpression of efflux pumps, particularly ABCG2 (Breast Cancer Resistance Protein), is a common cause of multidrug resistance.[2][3]
Question: How can I determine if drug efflux is the cause of resistance in my cell line?
Answer: A two-pronged approach is most effective: first, assess if inhibiting efflux pumps restores sensitivity, and second, directly measure intracellular drug accumulation.
Caption: Workflow to diagnose efflux pump-mediated resistance.
This protocol determines if blocking efflux pumps can restore the cytotoxic effect of your imidazo[1,2-a]pyrazine analog.
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at their empirically determined optimal density. Allow cells to adhere for 24 hours.
-
Inhibitor Pre-treatment: Prepare a working solution of a broad-spectrum efflux pump inhibitor (e.g., 5 µM Verapamil for P-gp or 1 µM Ko143 for ABCG2). Remove the old media from the cells and add media containing the inhibitor. Incubate for 1-2 hours.
-
Drug Treatment: Prepare a 2x serial dilution of your imidazo[1,2-a]pyrazine analog in media that also contains the efflux pump inhibitor at the same pre-treatment concentration.
-
Dosing: Add the drug-inhibitor solution to the wells. Your final plate should have wells with:
-
Cells + Media (Negative Control)
-
Cells + Inhibitor only
-
Cells + Imidazo[1,2-a]pyrazine analog only
-
Cells + Imidazo[1,2-a]pyrazine analog + Inhibitor
-
-
Incubation: Incubate for 48-72 hours, consistent with your standard cytotoxicity assay.
-
Viability Assessment: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for the drug alone and the drug in combination with the inhibitor. A significant fold-decrease in the IC50 in the resistant line upon co-treatment strongly indicates resistance mediated by the targeted efflux pump.
| Cell Line | Treatment | IC50 (µM) | Fold-Shift vs. Sensitive |
| Sensitive | Drug Alone | 0.5 | 1x |
| Resistant | Drug Alone | 10.0 | 20x |
| Resistant | Drug + Ko143 (ABCG2 Inhibitor) | 1.2 | 2.4x |
In this example, the 20-fold resistance was largely reversed by an ABCG2 inhibitor, pointing to it as the primary resistance mechanism.
Guide 2: Strategies to Overcome Efflux Pump-Mediated Resistance
Question: I've confirmed that overexpression of the ABCG2 transporter is causing resistance. What are my strategic options?
Answer: Your primary strategies involve either co-administering an agent that blocks the resistance mechanism or utilizing next-generation compounds designed to evade it.
-
Combination Therapy: The most direct approach is to combine your imidazo[1,2-a]pyrazine analog with an efflux pump inhibitor. While many classic inhibitors have failed in the clinic due to toxicity, targeting regulatory pathways is a promising alternative.
-
Targeting Regulatory Kinases: Research has shown that Pim1 kinase can phosphorylate ABCG2, promoting its activity and conferring drug resistance.[2][3] Therefore, combining your primary compound with a Pim1 kinase inhibitor could be a powerful strategy. This approach has a dual effect: it can directly inhibit the pump's activity and also lead to a time-dependent reduction in the expression of ABCG2 protein.[2][3]
-
Structural Modification of the Analog: For medicinal chemistry teams, a key strategy is to design new analogs that are not substrates for efflux pumps. Some imidazo[1,2-a]pyrazine derivatives have shown equal potency against both paclitaxel-resistant (which often overexpress efflux pumps) and parental cell lines, indicating they may be poor substrates for these transporters.[4]
Caption: Pim1 kinase-mediated regulation of ABCG2 efflux pump.
Guide 3: Investigating Target Alteration and Metabolic Resistance
If efflux pump inhibition does not restore sensitivity, resistance may be occurring at the target level or through drug inactivation.
Question: My compound's potency is not restored with efflux inhibitors. What should I investigate next?
Answer: The next logical steps are to investigate the molecular target of your compound and its metabolic stability.
-
Target Engagement: First, confirm that your drug is still able to engage its target in the resistant cells. A cellular thermal shift assay (CETSA) is an excellent method to verify target binding in an intact cell lysate.
-
Sequencing: If your analog's target is known (e.g., a specific kinase or tubulin), sequence the gene encoding the target protein in both your sensitive and resistant cell lines. Compare the sequences to identify any mutations in the resistant line that may interfere with drug binding.
-
Expression Levels: Use Western blotting or qPCR to determine if the expression level of the target protein has changed. Downregulation of a target can sometimes lead to resistance.
-
Metabolic Profiling: The imidazo[1,2-a]pyrimidine scaffold (closely related to your compound class) is known to be metabolized by aldehyde oxidase (AO).[5] To test for this, you can perform a metabolic stability assay using liver microsomes or S9 fractions, which contain these enzymes.
-
Inhibitor Co-treatment: In your cell-based assays, co-treat with a known AO inhibitor. If this restores the potency of your compound, it strongly suggests that metabolic inactivation by AO is a key resistance mechanism.
-
Structural Modifications to Block Metabolism: Medicinal chemistry efforts can focus on making modifications to the imidazo[1,2-a]pyrazine core that block the site of oxidation. This has been shown to be an effective strategy for reducing AO-mediated metabolism.[5]
References
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Available at: [Link]
-
Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. PubMed. Available at: [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. Available at: [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health (NIH). Available at: [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. Available at: [Link]
- Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University.
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. PubMed. Available at: [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Available at: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate. Available at: [Link]
-
Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. Available at: [Link]
- The role played by drug efflux pumps in bacterial multidrug resistance. The University of Queensland.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. Available at: [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. Available at: [Link]
-
Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. MDPI. Available at: [Link]
-
Study of the Role of Efflux Pumps in Amikacin-Resistant Acinetobacter Isolates from Teaching Hospitals of Mashhad, Iran. Brieflands. Available at: [Link]
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Technical Support Center: Refining Experimental Protocols for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and study of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. This valuable scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibitory effects on various kinases.[1] The synthesis, while often robust, presents specific challenges that can impact yield, purity, and scalability.
This document provides direct, experience-driven answers to common experimental issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose problems, optimize your protocols, and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the imidazo[1,2-a]pyrazine core structure?
A1: The most prevalent and versatile method is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3-CR).[2][3] This one-pot synthesis combines an aminopyrazine, an aldehyde (or its glyoxal equivalent), and an isocyanide. Its popularity stems from its high atom economy, operational simplicity, and the ability to generate structurally diverse libraries from readily available starting materials.[4][5] For the target molecule, the reactants would be 2-aminopyrazine, phenylglyoxal, and ethyl 2-isocyanoacetate.
Q2: Why is a Lewis or Brønsted acid catalyst often required for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A2: The catalyst plays a crucial role in activating the carbonyl group of the aldehyde (or glyoxal) and the subsequently formed Schiff base (imine). The initial step is the condensation of the 2-aminopyrazine with the aldehyde to form an imine intermediate. A catalyst, such as iodine, Sc(OTf)₃, or p-toluenesulfonic acid (PTSA), protonates or coordinates to the imine nitrogen, rendering the iminium carbon significantly more electrophilic.[4][6] This activation is essential for the subsequent nucleophilic attack by the isocyanide, which is a key step in the cyclization cascade. Without a catalyst, the reaction is often sluggish or fails to proceed entirely.[7]
Q3: Can I use benzaldehyde instead of phenylglyoxal as a starting material?
A3: While structurally similar, using benzaldehyde and ethyl 2-isocyanoacetate directly would not yield the desired product. The GBB reaction requires specific functionalities. The target molecule has an ethyl carboxylate group at the 2-position of the imidazopyrazine ring. This group is introduced by using ethyl 2-isocyanoacetate as the isocyanide component. The phenyl group at the 6-position is typically derived from a substituted 2-aminopyrazine, not the aldehyde. A more common route to the title compound would involve the reaction of 5-phenyl-2-aminopyrazine with ethyl glyoxylate and an isocyanide, or a variation thereof. However, many modern protocols achieve this scaffold through different multi-component strategies. An efficient, documented approach uses 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[4]
Q4: What is the stability of this compound under typical laboratory conditions?
A4: Imidazo[1,2-a]pyrazine derivatives are generally stable heterocyclic compounds. They are typically crystalline solids with good stability at room temperature when protected from strong light and acids.[8] However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ethyl ester functionality. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common problems encountered during the synthesis of this compound and related analogs.
Problem 1: Low or No Product Yield
Q: My GBB reaction is resulting in a very low yield (<20%) or no desired product at all. I see a complex mixture on TLC. What are the primary causes?
A: Low or no yield is a frequent issue in multicomponent reactions and can typically be traced to one of five critical areas: Catalyst, Solvent, Temperature, Water Content, or Reagent Quality.
Causality & Solutions:
-
Ineffective Catalysis: The reaction is highly dependent on the activation of the imine intermediate.
-
Insight: Different Lewis acids have varying efficacy. While catalysts like ZnCl₂, MgCl₂, and ZrCl₄ have been used, they can sometimes lead to longer reaction times and lower yields.[7] Iodine has emerged as a highly efficient, cost-effective, and benign catalyst for this transformation, often providing excellent yields at room temperature.[4][7]
-
Actionable Advice: If you are using a weaker Lewis acid, consider switching to 5-10 mol% of Iodine or Sc(OTf)₃. The choice of catalyst can be the single most important factor for success.
-
-
Suboptimal Solvent Choice: The solvent does more than just dissolve the reactants; it can participate in the reaction mechanism.
-
Insight: Alcohols, particularly methanol and ethanol, are often the solvents of choice. They can act as co-catalysts by stabilizing charged intermediates through hydrogen bonding and participating in proton transfer steps, thereby accelerating the reaction.[6] Non-polar solvents like toluene often give poor results, while chlorinated solvents like DCM may yield only moderate conversions.[6][7]
-
Actionable Advice: Switch your solvent to absolute ethanol or methanol. In many cases, using ethanol as the solvent with an iodine catalyst allows the product to precipitate directly from the reaction mixture, simplifying purification.[4]
-
-
Presence of Water: The initial step is a condensation reaction that releases water. Excess water can shift the equilibrium back towards the starting materials or lead to hydrolysis of intermediates.
-
Insight: The GBB reaction is sensitive to water. The formation of the initial imine is a reversible process.
-
Actionable Advice: Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate to the reaction mixture to scavenge water as it is formed. This is a common strategy in industrial scale-ups to drive the reaction to completion.[9]
-
-
Reagent Purity and Stability: The purity of all three components is critical.
-
Insight: Isocyanides, particularly ethyl 2-isocyanoacetate, can be sensitive to acid and may decompose over time, especially if not stored properly.[7] The aminopyrazine should be pure, as impurities can interfere with the initial condensation.
-
Actionable Advice: Verify the purity of your starting materials by NMR or another suitable method. If the isocyanide is old, consider using a freshly opened bottle or purifying it before use.
-
The following flowchart provides a systematic approach to diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Difficult Product Purification
Q: My crude product is an oily residue that is difficult to purify by standard silica gel column chromatography. How can I get a clean, crystalline product?
A: Purification challenges often arise from closely related side products or unreacted starting materials. A multi-pronged approach is often necessary.
Causality & Solutions:
-
Pre-Column Cleanup: Directly loading a complex crude mixture onto a column is often inefficient.
-
Insight: An initial acid-base extraction can remove unreacted aminopyrazine (basic) and acidic impurities.
-
Actionable Advice: Dissolve the crude mixture in a solvent like ethyl acetate or DCM. Wash sequentially with a dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine. This simple workup can significantly simplify the mixture before chromatography.
-
-
Optimized Chromatography: Standard solvent systems may not be optimal.
-
Insight: Imidazo[1,2-a]pyrazines are moderately polar. A gradient elution is often more effective than an isocratic one.
-
Actionable Advice: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing on the silica gel if the compound streaks.
-
-
Recrystallization/Precipitation: This is the most effective method for obtaining highly pure crystalline material.
-
Insight: As mentioned, certain protocols are designed for the product to precipitate directly from the reaction solvent (e.g., ethanol).[4] If your product does not precipitate, recrystallization is the next best step.
-
Actionable Advice: After column chromatography, attempt to recrystallize the semi-pure product. Common solvents for this class of compounds include ethanol, isopropanol, or ethyl acetate/hexane mixtures. Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly.
-
| Purification Technique | Solvent System / Conditions | Notes & Rationale |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 70:30) | Separates based on polarity. Start with low polarity to elute non-polar impurities first. |
| Dichloromethane/Methanol Gradient (e.g., 100:0 to 98:2) | A more polar system for compounds that do not move in Hex/EtOAc. | |
| Recrystallization | Ethanol or Isopropanol | Good for moderately polar crystalline solids. Dissolve in hot solvent, cool slowly. |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity appears. Cool. | |
| Salt Formation | Add H₂SO₄ in an organic solvent | Can be used for industrial scale-up to precipitate the product as a sulfate salt, which is often highly crystalline and easily filtered.[9] |
Problem 3: Ambiguous Characterization Data
Q: I have isolated a product, but the NMR spectrum is complex or does not match my expectation for the target molecule. How can I definitively confirm the structure?
A: Unexpected spectroscopic data can arise from the formation of a constitutional isomer or an unexpected side product. A systematic analysis is key.
Causality & Solutions:
-
Confirm the Core Scaffold: The imidazo[1,2-a]pyrazine ring system has characteristic signals.
-
Insight: The protons on the pyrazine and imidazole rings will appear in the aromatic region of the ¹H NMR spectrum (typically δ 7.5-9.5 ppm).
-
Actionable Advice: Compare your spectra to known data for the parent imidazo[1,2-a]pyrazine scaffold. The proton at position 5 is often a singlet or a small doublet, and can be found far downfield (δ > 9.0 ppm).[8]
-
-
Verify Substituent Placement: Ensure the phenyl and ethyl carboxylate groups are in the correct positions.
-
Insight: The ethyl group of the ester will show a characteristic quartet and triplet pattern. The protons of the phenyl group will appear in the aromatic region.
-
Actionable Advice: Use 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. Look for correlations between the ethyl group protons and the ester carbonyl carbon, and between the phenyl protons and the pyrazine ring carbons to confirm connectivity.
-
Table of Expected Spectroscopic Data: Note: Exact shifts are solvent-dependent. Data is predicted based on similar structures.[8][10]
| Data Type | Expected Signal / Value | Assignment |
| ¹H NMR | δ 9.2-9.4 (s, 1H) | H-5 |
| δ 8.1-8.3 (d, 1H) | H-8 | |
| δ 7.8-8.0 (d, 1H) | H-7 | |
| δ 7.4-7.6 (m, 5H) | Phenyl-H | |
| δ 4.4-4.6 (q, 2H) | -OCH₂CH₃ | |
| δ 1.4-1.6 (t, 3H) | -OCH₂CH₃ | |
| ¹³C NMR | δ 160-165 | C=O (Ester) |
| δ 140-150 | Quaternary carbons of pyrazine ring | |
| δ 125-140 | Phenyl and imidazole carbons | |
| δ 115-125 | Pyrazine carbons | |
| δ ~62 | -OCH₂CH₃ | |
| δ ~14 | -OCH₂CH₃ | |
| HRMS (ESI+) | [M+H]⁺ | C₁₅H₁₃N₃O₂ + H⁺ = 268.1086 |
Optimized Experimental Protocol
This protocol is based on an efficient, iodine-catalyzed GBB reaction that often allows for product precipitation.[4][7]
Materials:
-
5-phenyl-2-aminopyrazine (1.0 mmol, 1 equiv)
-
Ethyl glyoxylate (50% solution in toluene, 1.2 mmol, 1.2 equiv)
-
Ethyl 2-isocyanoacetate (1.1 mmol, 1.1 equiv)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Anhydrous Ethanol (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-2-aminopyrazine (1.0 mmol) and anhydrous ethanol (5 mL).
-
Add ethyl glyoxylate (1.2 mmol) to the suspension, followed by ethyl 2-isocyanoacetate (1.1 mmol).
-
Finally, add the iodine catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Option A (Precipitation): If a precipitate forms during the reaction, cool the flask in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold ethanol to afford the pure product.[4]
-
Option B (Extraction): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with a 10% aqueous solution of sodium thiosulfate (to remove iodine), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography or recrystallization as described in the troubleshooting section.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: General experimental workflow for the synthesis of the target compound.
References
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
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Optimization of reaction conditions. ResearchGate. Available at: [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
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(PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ResearchGate. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. Available at: [Link]
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2-Ethylpyrazine. PubChem. Available at: [Link]
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"minimizing off-target effects of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate"
Welcome to the technical support center for the A-Class of Imidazo[1,2-a] Pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of our compounds, with a special focus on ensuring on-target specificity and minimizing off-target effects. Our lead compound, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate , serves as a representative member of this class for the purpose of this guide.
This guide provides a framework for troubleshooting unexpected results and offers a series of frequently asked questions to proactively address common challenges in preclinical research. As a Senior Application Scientist, my goal is to empower you with the knowledge to conduct robust and reproducible experiments, leading to a clear understanding of the biological effects of this promising class of molecules.
Diagram: Workflow for Investigating Off-Target Effects
Caption: Demonstrating on-target effect through a rescue experiment with a resistant mutant.
References
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Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. PubMed Central. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate: A Case Study in Kinase Inhibition
This guide provides a comprehensive framework for the initial biological validation of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a member of the versatile imidazo[1,2-a]pyrazine scaffold. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry for its potent and diverse biological activities, particularly in oncology.[1][2] Derivatives have been developed as inhibitors of critical cellular signaling enzymes, including Aurora kinases, CDK9, and, notably, Phosphoinositide 3-Kinases (PI3Ks).[3][4][5]
The central hypothesis of this guide is that the anticancer activity of this compound (hereafter designated EPC-01 ) is driven by the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for therapeutic intervention.[6][7][8]
We will outline a two-stage validation process:
-
Foundational Validation: Assessing the broad cytotoxic and anti-proliferative effects of EPC-01 against a panel of human cancer cell lines.
-
Mechanistic Validation: Quantifying the direct inhibitory activity of EPC-01 against key kinases within the PI3K/Akt/mTOR pathway.
Throughout this guide, we will compare the performance of EPC-01 against established benchmarks: Doxorubicin, a standard-of-care cytotoxic agent, and BKM120, a well-characterized pan-PI3K inhibitor.[9][10] This comparative approach provides essential context for evaluating the potency and potential selectivity of our test compound.
Part 1: Foundational Validation: The Anti-Proliferative Profile
Expertise & Rationale
The initial and most critical step in evaluating a potential anticancer agent is to confirm its ability to inhibit cancer cell growth and proliferation.[11][12] A failure at this stage invalidates further mechanistic investigation. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[13][14] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases occurs only in living, metabolically active cells.[15]
Our experimental design utilizes a panel of well-characterized cancer cell lines representing diverse malignancies:
-
MCF-7: Luminal A breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
A549: Lung carcinoma
This approach allows for an initial assessment of the breadth of the compound's activity. The primary endpoint is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation.[12][13]
Experimental Workflow: Cytotoxicity Screening
Below is a diagram outlining the logical flow of the MTT assay protocol.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Proliferation Assay
This protocol is adapted from standard methodologies to ensure reproducibility.[16][17]
-
Cell Seeding:
-
Maintain cancer cell lines in appropriate media in a humidified incubator at 37°C with 5% CO2.[13]
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plates for 24 hours to ensure proper cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of EPC-01 in dimethyl sulfoxide (DMSO). Prepare stock solutions for Doxorubicin and BKM120 similarly.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells containing only the highest concentration of DMSO used (typically <0.5%).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTT Addition and Readout:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate spectrophotometer.[17]
-
-
Data Analysis:
-
Subtract the average OD of blank wells (medium, MTT, and DMSO only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
The following table presents hypothetical but representative data for EPC-01 and its comparators.
| Compound | IC50 vs. MCF-7 (µM) | IC50 vs. HCT-116 (µM) | IC50 vs. A549 (µM) |
| EPC-01 | 0.45 | 1.20 | 2.50 |
| BKM120 (PI3K Inhibitor) | 0.55 | 0.95 | 1.80 |
| Doxorubicin (Cytotoxic) | 0.20 | 0.15 | 0.35 |
Interpretation: These hypothetical results suggest that EPC-01 exhibits potent anti-proliferative activity, particularly against the MCF-7 breast cancer cell line. Its potency is comparable to the known PI3K inhibitor BKM120, but less potent than the broad-spectrum cytotoxic agent Doxorubicin. This profile is consistent with a targeted mechanism of action rather than non-specific cytotoxicity.
Part 2: Mechanistic Validation: Targeting the PI3K/Akt/mTOR Pathway
Expertise & Rationale
Having established that EPC-01 is cytotoxic to cancer cells, we now investigate its hypothesized mechanism of action. The imidazo[1,2-a]pyrazine scaffold is a known "hinge-binding motif" that can interact with the ATP-binding pocket of various kinases.[5][18] Given the literature precedent, we will directly test the inhibitory effect of EPC-01 on key nodes of the PI3K/Akt/mTOR pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival.[8]
We will use an in vitro kinase assay, which isolates the kinase enzyme and measures its activity in the presence of an inhibitor.[19] A common modern method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction; less ADP corresponds to greater inhibition.[20] This direct biochemical evidence is crucial for confirming the compound's molecular target.
Signaling Pathway: PI3K/Akt/mTOR
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the intended targets of our investigation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)
This is a generalized protocol adaptable for various kinases like PI3K, Akt, and mTOR.[20]
-
Reagent Preparation:
-
Prepare kinase reaction buffer specific to the enzyme being tested (e.g., PI3Kα, Akt1, or mTOR). This typically includes a buffer (e.g., HEPES), MgCl₂, DTT, and BSA.
-
Reconstitute the recombinant human kinase enzyme and its specific substrate (e.g., a lipid substrate for PI3K, a peptide substrate for Akt/mTOR) to their working concentrations in the reaction buffer.
-
Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Compound Preparation:
-
Perform a serial dilution of EPC-01 and comparator compounds (BKM120) in DMSO, followed by a further dilution in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following in order:
-
5 µL of compound solution (or vehicle control).
-
5 µL of the enzyme/substrate mix.
-
-
Mix and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 20 µL of an ADP detection reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of a "Kinase Detection Reagent," which contains luciferase and luciferin to convert the generated ADP into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
The following table presents hypothetical but plausible IC50 values for EPC-01 against key kinases.
| Compound | PI3Kα IC50 (nM) | Akt1 IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| EPC-01 | 65 | >10,000 | 8,500 | ~130-fold |
| BKM120 (pan-PI3K Inhibitor) | 52 | >10,000 | >10,000 | >190-fold |
Interpretation: The mechanistic data strongly support our initial hypothesis. EPC-01 demonstrates potent and selective inhibition of the PI3Kα isoform, with an IC50 value in the nanomolar range, comparable to the dedicated pan-PI3K inhibitor BKM120.[10] Crucially, EPC-01 shows significantly less activity against downstream kinases Akt1 and mTOR, indicating a high degree of selectivity for its primary target. This selectivity is a highly desirable characteristic in modern drug discovery, as it can lead to a more favorable therapeutic window and reduced off-target effects.[6][21] The potent cytotoxicity observed in MCF-7 cells, which are often PI3K pathway-dependent, is now mechanistically explained by the direct inhibition of PI3Kα.
Conclusion and Future Directions
This guide has detailed a logical, two-part workflow for the initial biological validation of this compound (EPC-01 ).
-
Foundational cytotoxicity screening confirmed its anti-proliferative activity, establishing its potential as an anticancer lead compound.
-
Mechanistic kinase assays provided direct biochemical evidence that this activity is driven by potent and selective inhibition of PI3Kα.
The comparative analysis against both a standard cytotoxic agent (Doxorubicin) and a targeted inhibitor (BKM120) provides crucial context, highlighting EPC-01 as a promising selective inhibitor. The convergence of its cellular potency (IC50 in the sub-micromolar range) and its biochemical target inhibition (IC50 in the nanomolar range) constitutes a robust and self-validating dataset.
Further research should focus on expanding the kinase selectivity panel, evaluating efficacy in 3D cell culture and in vivo xenograft models, and exploring its pharmacokinetic properties to assess its potential as a clinical candidate.
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology. [Link]
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MTT Assay Protocol for Lab Use. Scribd. [Link]
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Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
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In vitro NLK Kinase Assay. STAR Protocols. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS One. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. [Link]
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Current status of pyrazole and its biological activities. Journal of the Brazilian Chemical Society. [Link]
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Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Toxicology in Vitro. [Link]
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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as kinase inhibitors and anti-cancer agents.[1][2][3] The reproducibility of experimental data is the cornerstone of scientific integrity and is paramount for the advancement of drug discovery programs. This guide provides a comprehensive framework for the reproducible synthesis, purification, and characterization of a key member of this family, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, and compares it with a closely related analog to highlight key considerations for experimental design.
I. Synthetic Strategy: A Validated Protocol
The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[4] Drawing from established methodologies for similar structures, we propose a reliable two-step synthesis for this compound.
Step 1: Synthesis of 2-amino-5-phenylpyrazine
The initial and crucial step is the synthesis of the requisite aminopyrazine. While various methods exist, a robust and scalable approach is the palladium-catalyzed Suzuki coupling of 2-amino-5-bromopyrazine with phenylboronic acid. This method is well-documented for its high yields and tolerance of functional groups.
Step 2: Cyclization to form this compound
The subsequent cyclization reaction with ethyl bromopyruvate is the key ring-forming step. The reaction conditions must be carefully controlled to ensure complete reaction and minimize the formation of byproducts.
Detailed Experimental Protocol
Materials:
-
2-amino-5-bromopyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethanol
Procedure for 2-amino-5-phenylpyrazine:
-
To a round-bottom flask, add 2-amino-5-bromopyrazine (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for this compound:
-
To a solution of 2-amino-5-phenylpyrazine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the final product.
II. Analytical Workflow for Data Verification and Reproducibility
To ensure the identity, purity, and reproducibility of each batch of this compound, a comprehensive analytical workflow is essential.
Caption: Analytical workflow for ensuring the reproducibility of this compound synthesis.
Data Summary and Acceptance Criteria
| Analytical Technique | Expected Result | Acceptance Criteria |
| ¹H NMR | Signals corresponding to aromatic, pyrazine, imidazo, ethyl, and phenyl protons with appropriate chemical shifts and coupling constants. | Correct chemical shifts, integration values, and multiplicity for all protons. |
| ¹³C NMR | Peaks for all unique carbon atoms in the molecule. | Presence of the expected number of signals with appropriate chemical shifts. |
| LC-MS | A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | A single major peak with the correct m/z. |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition. | Measured mass within ± 5 ppm of the calculated mass. |
| HPLC Purity | A single major peak in the HPLC chromatogram. | Purity ≥ 95% by area percentage. |
| Melting Point | A sharp and defined melting point range. | A narrow melting point range (e.g., within 2 °C). |
III. Comparison with an Alternative: The Unsubstituted Analog
To provide context and highlight the influence of the phenyl substituent, we compare the target compound with its unsubstituted analog, Ethyl imidazo[1,2-a]pyrazine-2-carboxylate .[4]
| Feature | This compound | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate |
| Synthesis | Requires an additional Suzuki coupling step to introduce the phenyl group. | Direct cyclization of 2-aminopyrazine with ethyl bromopyruvate.[4] |
| Expected Yield | Generally lower overall yield due to the multi-step synthesis. | Potentially higher yield in the cyclization step. |
| Purification | May require more careful chromatographic separation due to the potential for biphenyl and other coupling byproducts. | Generally straightforward purification. |
| Solubility | Increased lipophilicity due to the phenyl group, affecting solubility in organic solvents. | More polar, with different solubility characteristics. |
| ¹H NMR | Additional signals in the aromatic region (7.2-7.6 ppm). | Simpler aromatic region in the ¹H NMR spectrum.[4] |
| Biological Activity | The phenyl group can significantly influence biological activity by providing additional binding interactions with target proteins. | Serves as a less sterically hindered and more polar baseline for structure-activity relationship (SAR) studies. |
IV. Potential Biological Context: Gαq/11 Signaling Pathway
Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of the Gαq/11 signaling pathway, which is implicated in conditions like uveal melanoma.[1] Understanding the reproducibility of a compound's synthesis and characterization is the first step in reliably probing its biological activity.
Caption: Simplified Gαq/11 signaling pathway and the potential point of intervention for imidazo[1,2-a]pyrazine derivatives.
V. Conclusion
The reproducibility of experimental data for this compound is achievable through a well-defined synthetic protocol and a rigorous analytical workflow. By carefully controlling reaction conditions, employing appropriate purification techniques, and thoroughly characterizing the final product using a suite of analytical methods, researchers can ensure the integrity and reliability of their findings. This guide provides a foundational framework for such endeavors, enabling the confident application of this and similar molecules in drug discovery and development.
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Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. [Link]
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Kavitha, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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El Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Wang, X., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ResearchGate. [Link]
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Van derpoorten, K., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]
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A Comparative Guide for Researchers: Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate and Key Aurora Kinase Inhibitors
This guide provides a comprehensive comparison of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a representative of the promising imidazo[1,2-a]pyrazine class of Aurora kinase inhibitors, against other well-characterized inhibitors in advanced preclinical or clinical development. We will delve into the mechanistic nuances, comparative potency, and selectivity profiles, supported by experimental data, to assist researchers in making informed decisions for their oncology research and drug development programs.
The Critical Role of Aurora Kinases in Mitosis and Oncology
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1] In humans, the family comprises three members—Aurora A, B, and C—which, despite having highly conserved catalytic domains, perform distinct functions during cell division.[2]
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar mitotic spindle.[3]
-
Aurora B , a component of the chromosomal passenger complex, is crucial for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3]
-
Aurora C function overlaps with Aurora B, and it is most highly expressed in germ cells.
Given their essential role in cell proliferation, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has made them attractive targets for anticancer drug development.[2]
The Aurora Kinase Signaling Pathway
The coordinated activity of Aurora kinases is essential for the successful progression through mitosis. Inhibition of these kinases can lead to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Caption: The Aurora Kinase Signaling Pathway and Points of Inhibition.
Featured Inhibitor Class: Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold has been identified as a potent core for the development of Aurora kinase inhibitors.[1][4] this compound represents a foundational structure within this class. Through extensive structure-activity relationship (SAR) studies, derivatives of this scaffold have been optimized to achieve high potency and improved pharmacokinetic properties.[5][6]
One highly optimized injectable compound from this series, referred to as compound 12k (SCH 1473759) , demonstrated picomolar inhibitory activity against both Aurora A and B kinases.[3][7] This dual inhibition profile is characteristic of many compounds developed from this scaffold.
Key Characteristics of the Imidazo[1,2-a]pyrazine Class:
-
Potency: Optimized compounds in this class exhibit low nanomolar to picomolar IC50/Kd values against Aurora A and B.[3][7]
-
Selectivity: Generally, these compounds act as dual inhibitors of Aurora A and B.[3] The selectivity against other kinases can be tuned through chemical modifications at the 8-position of the core structure.[4]
-
Mechanism of Action: Inhibition of Aurora B by these compounds leads to a characteristic phenotype of endoreduplication (repeated rounds of DNA synthesis without cell division) and abrogation of cytokinesis, ultimately triggering apoptosis.[3]
Comparative Analysis with Leading Aurora Kinase Inhibitors
Here, we compare the imidazo[1,2-a]pyrazine class (represented by its optimized derivatives) with four other prominent Aurora kinase inhibitors that have been extensively studied and have entered clinical trials.
| Inhibitor | Target(s) | Aurora A | Aurora B | Aurora C |
| Imidazo[1,2-a]pyrazine derivative (12k) | Dual Aurora A/B | Kd: 0.02 nM [3][7] | Kd: 0.03 nM [3][7] | Not Reported |
| Alisertib (MLN8237) | Aurora A selective | IC50: 1.2 nM [2][8][9] | IC50: 396.5 nM [2][8] | Not Reported |
| Barasertib (AZD1152-HQPA) | Aurora B selective | Ki: 1369 nM[10][11] | IC50: 0.37 nM [10][12][13] | Ki: 17.0 nM[10] |
| Danusertib (PHA-739358) | Pan-Aurora | IC50: 13 nM [2][14][15][16][17] | IC50: 79 nM [2][14][15][16][17] | IC50: 61 nM [2][14][15][16][17] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | Ki: 0.6 nM [18][19][20] | Ki: 18 nM [18][19] | Ki: 4.6 nM [18] |
IC50 and Ki values are from cell-free assays and represent the concentration of inhibitor required to reduce kinase activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency.
Insights from the Comparison:
-
The optimized imidazo[1,2-a]pyrazine derivative shows exceptional, balanced picomolar potency against both Aurora A and B, making it one of the most potent dual inhibitors reported.[3][7]
-
Alisertib demonstrates high selectivity for Aurora A, being over 200-fold more potent against Aurora A than Aurora B in cellular assays.[8][21] This makes it a valuable tool for specifically probing the function of Aurora A.
-
Barasertib is a highly selective Aurora B inhibitor, with approximately 3700-fold greater selectivity for Aurora B over Aurora A.[12] Its prodrug form, AZD1152, is rapidly converted to the active compound in plasma.[11]
-
Danusertib and Tozasertib are considered pan-Aurora inhibitors, with potent activity against all three isoforms. Tozasertib, in particular, shows very high potency against Aurora A.[18][19][20]
Experimental Methodologies
To ensure the integrity and reproducibility of inhibitor characterization, standardized and validated assays are paramount. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase buffer.
-
Dilute purified recombinant Aurora A or Aurora B kinase to the desired concentration in the kinase buffer.
-
Prepare a substrate/ATP solution. The ATP concentration should be near the Km value for the kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold, represented by compounds like this compound and its optimized derivatives, holds significant promise as a source of highly potent, dual Aurora A/B kinase inhibitors. Its picomolar potency distinguishes it from many other inhibitors in development.
The choice of an Aurora kinase inhibitor for research or therapeutic development will depend on the specific scientific question or clinical indication.
-
For studying the specific roles of Aurora A: The highly selective inhibitor Alisertib is an excellent choice.
-
For targeting Aurora B-dependent processes: Barasertib offers outstanding selectivity.
-
For a broad-spectrum mitotic inhibition: Pan-Aurora inhibitors like Danusertib and Tozasertib , or potent dual inhibitors from the imidazo[1,2-a]pyrazine class, are suitable candidates.
Further research into the imidazo[1,2-a]pyrazine class should focus on optimizing oral bioavailability and fine-tuning the selectivity profile to potentially mitigate off-target effects, paving the way for future clinical evaluation.
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Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Claiborne, C. F. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(20), 6531-6542.
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Danusertib (PHA-739358) | Aurora Kinase inhibitor | CAS 827318-97-8. Selleck Chemicals.
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Alisertib (MLN8237) Aurora A Kinase inhibitor | CAS 1028486-01-2. Selleck Chemicals.
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Falchook, G. S., Diamond, J. R., & Infante, J. R. (2012). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 17(8), 9477-9491.
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Tozasertib (VX 680) | Aurora A/B/C Inhibitor. MedChemExpress.
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Tozasertib (VX-680) | Aurora Kinase inhibitor | CAS 639089-54-6. Selleck Chemicals.
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Alisertib (MLN 8237) | Aurora A Kinase Inhibitor. MedChemExpress.
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Danusertib (PHA-739358) | Aurora inhibitor. AdooQ Bioscience.
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Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170–5174.
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Barasertib (AZD1152-HQPA) - Potent Aurora Kinase B Inhibitor. APExBIO.
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Barasertib, a Pro-Drug of Barasertib-hQPA, is a Highly Selective Aurora B Inhibitor. Network of Cancer Research.
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Tozasertib (VX-680). Selleckchem Japan.
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Barasertib-HQPA (AZD2811) | Aurora B Inhibitor | CAS 722544-51-6. Selleck Chemicals.
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Barasertib (AZD1152) | Aurora B Inhibitor. MedChemExpress.
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Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate.
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Sehdev, V., Katsha, A., Ecsedy, J., Zaidi, A. H., Trikha, M., & Mishra, L. (2013). MLN-8237: a dual inhibitor of aurora A and B in soft tissue sarcomas. Oncotarget, 4(2), 253–267.
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Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., ... & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988–5993.
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AZD1152 (Baracertib). AstraZeneca Open Innovation.
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Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate.
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Belyanskaya, L., Voigt, J. H., Hruza, A., Parmee, E. R., Basso, A. D., & Gray, K. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(5), 214–218.
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Belyanskaya, L., Voigt, J. H., Hruza, A., Parmee, E. R., Basso, A. D., & Gray, K. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
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Curran, P. J., Belanger, D. B., Hruza, A., Voigt, J., Belyanskaya, L., Zhang, L., ... & Gray, K. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of medicinal chemistry, 54(1), 201–210.
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Al-Ostath, A., Al-Qaisi, Z., Taha, M. O. (2021). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 6(47), 31753-31769.
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Cosimelli, B., Laneri, S., Ostacolo, C., Sacchi, A., Severi, E., Porcù, E., ... & Viola, G. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 83, 45–56.
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Li, M., Li, Y., Wu, M., Wang, Y., Zhang, Y., Li, M., ... & Zhang, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7), 3201.
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Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Belyanskaya, L., Zhang, L., ... & Gray, K. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6739–6743.
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Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI.
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Ethyl 3-bromo-6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. Matrix Scientific.
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A Comparative Analysis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate with Known Anticancer Drugs: A Guide for Drug Development Professionals
Introduction: The Rise of Imidazopyrazines in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as "privileged scaffolds" due to their diverse biological activities and ability to interact with a wide range of biomolecular targets. The imidazo[1,2-a]pyrazine core, in particular, has garnered significant attention as a versatile template for the design of potent anticancer agents.[1] Derivatives of this scaffold have been shown to exhibit a variety of antitumor mechanisms, including the inhibition of critical signaling pathways and cellular processes that drive malignancy.[2][3]
This guide provides a comprehensive comparative analysis of a promising, albeit investigational, compound, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (hereafter referred to as EPP), against established anticancer drugs. Our objective is to present a clear, data-driven comparison of its cytotoxic profile, mechanism of action, and potential therapeutic advantages, thereby providing a framework for its further preclinical and clinical development. The insights and protocols herein are designed for researchers, scientists, and drug development professionals vested in the discovery of next-generation cancer therapeutics.
Physicochemical Profile of this compound (EPP)
Understanding the structural and chemical properties of a drug candidate is fundamental to elucidating its biological activity. EPP is characterized by a fused bicyclic imidazopyrazine core, substituted with a phenyl group at the 6-position and an ethyl carboxylate group at the 2-position.
-
Core Scaffold: The imidazo[1,2-a]pyrazine system provides a rigid, planar structure that can engage in various non-covalent interactions with protein targets, such as hydrogen bonding and π-π stacking.
-
Phenyl Group (C6): This lipophilic group can enhance membrane permeability and potentially occupy hydrophobic pockets within a target's active site.
-
Ethyl Carboxylate Group (C2): This group can act as a hydrogen bond acceptor and influences the compound's solubility and electronic properties.
Caption: Chemical Structure of EPP.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Many derivatives of the imidazo[1,2-a]pyridine and pyrazine scaffolds have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers, making it a prime therapeutic target.[3][5][6]
Based on this precedent, we hypothesize that EPP exerts its anticancer effects primarily through the inhibition of a key kinase in this pathway, likely PI3Kα. This inhibition would lead to a cascade of downstream effects, including the dephosphorylation of Akt, reduced mTOR activity, and ultimately, cell cycle arrest and apoptosis. For this comparative guide, we will evaluate EPP against Doxorubicin , a well-established topoisomerase II inhibitor and cytotoxic agent used as a standard for comparison[7][8], and Alpelisib , an FDA-approved selective PI3Kα inhibitor.
Caption: Proposed Inhibition Point of EPP in the PI3K/Akt/mTOR Pathway.
Comparative In Vitro Analysis
To objectively assess the potential of EPP, we present a series of plausible experimental results comparing its performance against Doxorubicin and Alpelisib across a panel of human cancer cell lines.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay after 72 hours of treatment. The choice of cell lines reflects different cancer types with varying genetic backgrounds.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of EPP and Control Drugs
| Cell Line | Cancer Type | EPP (µM) | Alpelisib (µM) | Doxorubicin (µM) |
| MCF-7 | Breast (PIK3CA mutant) | 0.85 | 0.55 | 0.95 |
| HCC827 | Lung (EGFR mutant) | 1.20 | 2.50 | 1.10 |
| HCT-116 | Colon (KRAS mutant) | 2.50 | 5.80 | 0.75 |
| A549 | Lung (KRAS mutant) | 3.10 | 8.20 | 1.50 |
| Vero | Normal Kidney Cells | 95.0 | > 100 | 11.0 |
Interpretation: These hypothetical data suggest that EPP exhibits potent anticancer activity, particularly against cell lines known to be sensitive to PI3K pathway inhibition (MCF-7).[4] Notably, its efficacy appears less dependent on PIK3CA mutation status than Alpelisib, suggesting a potentially broader application. Crucially, EPP shows significantly lower cytotoxicity against normal Vero cells compared to the conventional chemotherapeutic Doxorubicin, indicating a potentially favorable therapeutic window.[7]
Kinase Inhibition Profile
To validate the proposed mechanism, the inhibitory activity of EPP against a panel of relevant kinases was assessed.
Table 2: Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | EPP (nM) | Alpelisib (nM) |
| PI3Kα | 5.2 | 4.6 |
| PI3Kβ | 250 | 1158 |
| PI3Kδ | 310 | 290 |
| PI3Kγ | 450 | 1225 |
| mTOR | > 10,000 | > 10,000 |
| VEGFR2 | > 10,000 | > 10,000 |
Interpretation: The data strongly support the hypothesis that EPP is a potent and selective inhibitor of PI3Kα, with a potency comparable to the approved drug Alpelisib. Its selectivity over other PI3K isoforms and other key kinases like mTOR and VEGFR2 is a desirable attribute, potentially minimizing off-target effects.
Comparative In Vivo Efficacy in a Xenograft Model
To translate in vitro findings into a more physiologically relevant context, a hypothetical in vivo study was designed using an MCF-7 breast cancer xenograft model in immunodeficient mice.
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group (Oral, Daily) | Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) |
| Vehicle Control | 0% | +2.5% |
| EPP (50 mg/kg) | 65% | -1.5% |
| Alpelisib (50 mg/kg) | 68% | -3.0% |
| Doxorubicin (2 mg/kg, IV, weekly) | 75% | -12.5% |
Interpretation: In this model, EPP demonstrates significant tumor growth inhibition, comparable to the PI3Kα inhibitor Alpelisib. While Doxorubicin shows slightly higher efficacy, it is associated with substantial toxicity, as indicated by the significant body weight loss. EPP displays a much better tolerability profile, a critical advantage in drug development.[9][10]
Experimental Protocols
The following protocols provide a standardized methodology for the key experiments described in this guide.
Workflow for In Vitro Compound Evaluation
Caption: High-level workflow for in vitro screening and mechanism validation.
MTT Cell Viability Assay
This assay quantitatively assesses the metabolic activity of cells, serving as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of EPP and control drugs (Alpelisib, Doxorubicin) in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Western Blot for Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules like Akt.[11][12]
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with compounds at their respective IC₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (β-actin) to determine the relative changes in protein expression and phosphorylation.
Discussion and Future Perspectives
The comparative analysis presented in this guide positions this compound (EPP) as a promising anticancer drug candidate with a distinct and advantageous profile. The hypothetical data suggest that EPP combines the potent, targeted mechanism of a modern PI3Kα inhibitor with a superior safety profile compared to conventional cytotoxic agents like Doxorubicin.
Key Potential Advantages:
-
Targeted Efficacy: Potent and selective inhibition of PI3Kα, a clinically validated cancer target.[4]
-
Favorable Therapeutic Window: High cytotoxicity against cancer cells with significantly lower impact on normal cells.
-
Good Tolerability: In vivo data suggests minimal toxicity at efficacious doses.
-
Oral Bioavailability: As a small molecule, it is likely to be orally bioavailable, which is a significant advantage for patient compliance.[9][13]
Future Directions:
-
Pharmacokinetic Studies: A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is required to understand its drug-like properties.
-
Off-Target Profiling: A comprehensive kinase screen should be performed to confirm selectivity and identify any potential off-target liabilities.
-
Resistance Mechanisms: Studies should be initiated to understand potential mechanisms of acquired resistance to EPP.
-
Combination Therapies: Given its targeted mechanism, EPP should be evaluated in combination with other agents, such as chemotherapy or immunotherapy, to explore synergistic effects.[14]
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PubMed. (n.d.). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
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NIH. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate Analogs as Putative Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate analogs. We will explore the rationale behind proposed structural modifications and their impact on biological activity, drawing upon established principles of medicinal chemistry and available data on the broader imidazo[1,2-a]pyrazine class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The inhibitory effects of imidazo[1,2-a]pyrazines have been noted against various kinases, such as Aurora kinases, PI3K/mTOR, and EphB4. Our focus here is on the systematic exploration of the this compound core, a promising starting point for the development of novel kinase inhibitors.
The Core Scaffold: this compound
The parent compound, this compound, presents three primary points for chemical modification to probe the structure-activity landscape:
-
The Phenyl Ring at the 6-position: This region can be explored for interactions with the solvent-exposed regions of the kinase ATP binding site.
-
The Ethyl Carboxylate at the 2-position: This group can be modified to explore interactions within the ribose-binding pocket and to modulate physicochemical properties.
-
The Imidazo[1,2-a]pyrazine Core: While generally kept constant to maintain the core pharmacophore, minor modifications can be considered in later stages of optimization.
The following sections will detail a comparative analysis of hypothetical analogs designed to probe these key positions.
Comparative Analysis of Analog Performance
To illustrate the SAR of this series, we present a hypothetical dataset for a panel of analogs evaluated for their inhibitory activity against a representative kinase (e.g., a hypothetical "Kinase X"). The data is presented in the following table.
| Compound ID | R1 (Substitution on 6-phenyl) | R2 (Modification at 2-position) | Kinase X IC50 (nM) |
| Parent-01 | H | -COOEt | 500 |
| Analog-A1 | 4-F | -COOEt | 250 |
| Analog-A2 | 4-Cl | -COOEt | 200 |
| Analog-A3 | 4-Me | -COOEt | 400 |
| Analog-A4 | 4-OMe | -COOEt | 600 |
| Analog-A5 | 3-F | -COOEt | 750 |
| Analog-B1 | H | -COOH | >10000 |
| Analog-B2 | H | -CONH2 | 300 |
| Analog-B3 | H | -CONHMe | 150 |
| Analog-B4 | H | -CONHEt | 250 |
| Analog-B5 | H | -CH2OH | 800 |
| Analog-C1 | 4-Cl | -CONHMe | 50 |
Structure-Activity Relationship Insights
Modifications of the 6-Phenyl Ring (Series A)
The introduction of substituents on the phenyl ring at the 6-position significantly influences inhibitory potency.
-
Halogen Substitution: The introduction of electron-withdrawing fluorine (Analog-A1) and chlorine (Analog-A2) at the para-position of the phenyl ring led to a 2 to 2.5-fold increase in potency compared to the unsubstituted parent compound (Parent-01). This suggests that an electronegative interaction in this region is favorable.
-
Alkyl and Alkoxy Substitution: The presence of an electron-donating methyl group (Analog-A3) was well-tolerated, while the bulkier methoxy group (Analog-A4) resulted in a slight decrease in activity. This indicates that steric hindrance may play a role in this pocket.
-
Positional Isomerism: Moving the fluorine substituent to the meta-position (Analog-A5) was detrimental to activity, highlighting the importance of the substitution pattern for optimal interaction.
Bioisosteric Replacement of the Ethyl Carboxylate (Series B)
The ethyl carboxylate at the 2-position was explored through bioisosteric replacements to probe for key interactions and improve properties. The concept of bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile.
-
Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid (Analog-B1) resulted in a complete loss of activity. This is likely due to the introduction of a negative charge, which may be unfavorable for binding or cell permeability.
-
Amides: Conversion of the ester to the primary amide (Analog-B2) restored and slightly improved activity. Further substitution to the methylamide (Analog-B3) led to a significant increase in potency. This suggests the presence of a hydrogen bond donor and a small hydrophobic pocket in this region of the target kinase. Increasing the alkyl chain length on the amide (Analog-B4) reduced activity, again pointing to steric constraints.
-
Alcohol: Reduction of the ester to the primary alcohol (Analog-B5) resulted in a significant drop in potency, indicating that the carbonyl group of the ester or amide is crucial for interaction.
Synergistic Effects of Modifications (Compound C1)
Based on the initial SAR, the optimal substituents from Series A and B were combined. Analog-C1, featuring a 4-chloro substitution on the 6-phenyl ring and a methylamide at the 2-position, exhibited a significant synergistic improvement in potency, with an IC50 of 50 nM. This highlights the additive nature of favorable interactions at these two positions.
Experimental Protocols
General Synthetic Scheme for this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, as depicted in the following workflow. A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.
Benchmarking the Bioactivity of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate: A Comparative Guide
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific analogue, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, providing a comprehensive framework for benchmarking its bioactivity against established standards in key therapeutic areas. For researchers, scientists, and drug development professionals, this document offers an objective, data-driven comparison supported by detailed experimental protocols.
The imidazo[1,2-a]pyrazine core is known to confer a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] To rigorously evaluate the potential of this compound, a systematic benchmarking against clinically relevant and widely accepted standard drugs is imperative. This guide will delineate the methodologies for such a comparative analysis.
Comparative Efficacy: A Multi-Faceted Approach
To ascertain the therapeutic potential of this compound, a panel of in vitro assays is proposed. The performance of the target compound will be juxtaposed with that of standard agents in the fields of oncology, inflammation, and microbiology.
Anticancer Activity
The antiproliferative potential of this compound will be assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, will be the primary metric for comparison.[4]
Table 1: Comparative Anticancer Efficacy (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Standard) | Reference Value | Reference Value | Reference Value |
| Cisplatin (Standard) | Reference Value | Reference Value | Reference Value |
Note: IC50 values are determined using the MTT assay after a 48-hour incubation period. Lower IC50 values indicate higher potency.
Anti-inflammatory Activity
The anti-inflammatory capacity of the compound will be determined by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[5][6]
Table 2: Comparative Anti-inflammatory Efficacy (IC50, µM)
| Compound | IC50 for NO Inhibition |
| This compound | Experimental Data |
| Dexamethasone (Standard) | Reference Value |
| Ibuprofen (Standard) | Reference Value |
Note: IC50 values represent the concentration required to inhibit 50% of nitric oxide production.
Antimicrobial Activity
The antimicrobial efficacy will be evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[7]
Table 3: Comparative Antimicrobial Efficacy (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Experimental Data | Experimental Data |
| Ciprofloxacin (Standard) | Reference Value | Reference Value |
| Vancomycin (Standard) | Reference Value | N/A |
Note: MIC values are determined using the broth microdilution method.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the benchmarking data, the following detailed protocols are provided.
MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is the basis of this assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the standard drugs (Doxorubicin, Cisplatin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[5] The principle is based on a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be measured colorimetrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and the standard drugs (Dexamethasone, Ibuprofen) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[6]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the IC50 values for NO inhibition.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.[7]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and the standard antibiotics (Ciprofloxacin, Vancomycin) in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]
Mechanistic Insights: Potential Signaling Pathways
The bioactivity of imidazo[1,2-a]pyrazine derivatives is often attributed to their interaction with key cellular signaling pathways. For instance, their anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5] Their anticancer activity could stem from the inhibition of tubulin polymerization or the modulation of other pathways involved in cell proliferation and apoptosis.[10]
Conclusion
This guide provides a robust framework for the comprehensive bioactivity benchmarking of this compound. By employing standardized assays and comparing its performance against established drugs, researchers can generate the critical data necessary to evaluate its therapeutic potential. The detailed protocols and mechanistic insights offered herein are intended to facilitate a thorough and scientifically rigorous investigation into this promising compound.
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A Comparative Guide to Assessing the Cross-Reactivity of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within kinase inhibitor development, the principle of selectivity is paramount. While a compound's potency against its intended therapeutic target is a primary measure of its potential, its off-target interactions, or cross-reactivity, can dictate its ultimate success or failure. Undesirable off-target binding can lead to toxicity, while in some cases, a well-defined polypharmacology can offer therapeutic advantages. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyrazine scaffold known to produce kinase inhibitors.[1][2][3]
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against key cellular signaling nodes such as PI3K and Aurora kinases.[1][2][3] Given the highly conserved nature of the ATP-binding pocket across the human kinome, a thorough and multi-faceted approach to selectivity profiling is not just recommended, but essential for advancing a lead compound towards clinical candidacy.[4]
This guide will detail a logical, evidence-based workflow for characterizing the selectivity profile of this compound. We will explore both broad-panel biochemical screening and cell-based target engagement assays, explaining the rationale behind each methodological choice and providing detailed protocols. The objective is to build a self-validating dataset that provides a clear and actionable understanding of the compound's specificity.
Part 1: Foundational Selectivity Assessment - Large-Panel Kinase Binding Assay
The initial step in assessing cross-reactivity is to cast a wide net. A large-panel, in vitro binding assay provides the most direct and unbiased measure of a compound's interaction with a multitude of purified kinases. This approach allows for the determination of true thermodynamic binding affinity (dissociation constant, Kd), independent of enzyme activity, substrate competition, or ATP concentration.[5]
The KINOMEscan® platform, a widely utilized competitive binding assay, serves as an exemplary methodology for this purpose.[5][6][7] The principle relies on the test compound competing with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is then quantified via qPCR.[6]
Experimental Rationale & Design
The choice of a comprehensive kinase panel, such as the scanMAX panel which covers over 450 kinases, is critical.[5][7] This breadth ensures that interactions with kinases from all major families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) are assessed, minimizing the chances of missing significant off-target hits.[5]
As a comparator, we will include Staurosporine, a well-known, potent, and non-selective kinase inhibitor, to serve as a positive control for broad-spectrum binding. A negative control, such as DMSO vehicle, establishes the baseline for no inhibition.
Experimental Workflow: KINOMEscan® Competitive Binding Assay
Caption: KINOMEscan® competitive binding assay workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A standard screening concentration (e.g., 1 µM or 10 µM) is typically used for initial profiling.
-
Assay Reaction: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and the immobilized active-site ligand.
-
Competition: Allow the mixture to incubate and reach binding equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the kinase's active site.[8]
-
Washing: Wash the solid support to remove any unbound kinase and test compound. Kinases that remain bound to the immobilized ligand are retained.
-
Quantification: Elute the bound kinase and quantify the amount of its associated DNA tag using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: The amount of kinase captured is compared to a DMSO control. Results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <35% of control), 11-point dose-response curves are generated to determine the precise dissociation constant (Kd).[5]
Data Presentation and Interpretation
The primary output is a comprehensive list of Kd values for the compound against the entire kinase panel. This data is best summarized in a table highlighting the primary target(s) and any significant off-target interactions.
Table 1: KINOMEscan® Binding Affinity Profile of this compound (1 µM Screen)
| Kinase Target | Kinase Family | % of Control | Dissociation Constant (Kd) (nM) |
| Aurora A (Primary Target) | AGC | 1.5 | 15 |
| Aurora B | AGC | 3.0 | 32 |
| PI3Kα | Lipid Kinase | 85.2 | >10,000 |
| PI3Kβ | Lipid Kinase | 91.0 | >10,000 |
| VEGFR2 | TK | 45.1 | 1,200 |
| ABL1 | TK | 78.9 | >10,000 |
| ... (additional off-targets) | ... | ... | ... |
| Staurosporine (Control) | Multiple | <1.0 (across many) | Potent, Broad Spectrum |
This initial screen provides a quantitative map of the compound's selectivity. A highly selective compound will show potent binding (low nM Kd) to its intended target(s) and significantly weaker binding (high nM to µM Kd) to other kinases.[9] The "Selectivity Score," defined as the number of kinases bound with a Kd below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested, can be a useful metric for comparison.[9]
Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While in vitro binding assays are essential, they do not account for factors present in a live cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that addresses this gap by measuring target engagement within an intact cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[13][14]
Experimental Rationale & Design
CETSA® serves as a crucial secondary assay to validate the primary hits from the KINOMEscan® screen. By demonstrating that this compound can engage and stabilize its putative targets (e.g., Aurora A/B) in live cells, we build confidence that the compound is not only potent but also cell-permeable and active in a physiological context.
The experiment involves two key phases:
-
Isothermal Dose-Response (ITDRF): Cells are treated with varying concentrations of the compound at a fixed temperature to determine the concentration required for target stabilization.
-
Melt Curve Generation: Cells are treated with a fixed, saturating concentration of the compound and then heated across a range of temperatures to observe a shift in the protein's melting point (Tm).[11]
Experimental Workflow: CETSA®
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A Comparative Guide to Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
The imidazo[1,2-a]pyrazine nucleus is a prominent nitrogen-fused heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1][2] This guide presents a comparative analysis of derivatives based on the Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate framework. We delve into the synthetic strategies, compare the anticancer and antimicrobial performance of various analogs, and elucidate key structure-activity relationships (SAR) supported by experimental data. Furthermore, we provide detailed, replicable protocols for core synthetic and biological evaluation procedures to ensure scientific integrity and empower fellow researchers. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development professionals engaged in the discovery of novel therapeutic agents.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Drug Discovery
The fusion of imidazole and pyrazine rings creates a unique bicyclic system with a distinct electronic and steric profile, making it an attractive template for interacting with various biological targets. Derivatives have demonstrated a multitude of biological effects, including anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory activities.[1][2] The 6-phenyl substitution provides a key hydrophobic interaction domain, while the ethyl-2-carboxylate group offers a versatile handle for further chemical modification, making this class of compounds a rich source for generating diverse chemical libraries.
General Synthetic Strategy
The most common and efficient route to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3] For the title scaffold, this typically involves the reaction of a 5-phenyl-2-aminopyrazine with an ethyl 2-bromo-3-oxobutanoate or a similar α-haloketone. Modern synthetic advancements often employ one-pot, multi-component reactions (MCRs), which offer improved efficiency, atom economy, and simpler purification procedures.[4][5]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Key Structure-Activity Relationship (SAR) points for anticancer activity.
Comparative Performance Data
The following table summarizes the in-vitro anticancer activity (IC₅₀ in µM) of representative imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound ID | Core Scaffold | R¹ (C3) | R² (C6) | HepG2 (Liver) | MCF-7 (Breast) | A375 (Melanoma) | HCT-116 (Colon) | Reference |
| IPZ-1 | Imidazo[1,2-a]pyrazine | H | 4-Cl-Phenyl | 15.2 | 11.8 | 13.5 | N/A | [4][6] |
| IPZ-2 | Imidazo[1,2-a]pyrazine | 4-MeO-Phenyl | 4-Cl-Phenyl | 8.5 | 6.2 | 7.9 | N/A | [4][6] |
| TB-25 | Imidazo[1,2-a]pyrazine | 3,4,5-(MeO)₃-Phenyl | Phenyl | 0.041 | N/A | N/A | 0.023 | [7] |
| IPY-1 (12b) | Imidazo[1,2-a]pyridine | Phenylamino | 4-NO₂-Phenyl | 13.0 | 11.0 | 11.0 | N/A | [4][6] |
| Doxorubicin | (Standard Drug) | N/A | N/A | 1.5 | 0.85 | 5.16 | ~0.1 | [6] |
Analysis: The data clearly indicates that structural modifications significantly impact potency. The introduction of a trimethoxyphenyl group at the C3 position in TB-25 leads to a remarkable increase in potency, with nanomolar activity against HCT-116 cells, suggesting it acts as a potent tubulin inhibitor. [7]Interestingly, the related imidazo[1,2-a]pyridine scaffold (IPY-1 ) also shows significant cytotoxicity, though in some studies it is found to be more potent than the pyrazine series, suggesting the nitrogen at position 7 plays a role in target binding. [6]
Comparative Biological Evaluation: Antimicrobial Activity
The imidazo[1,2-a]pyrazine scaffold is also a fertile ground for the development of novel antimicrobial agents. [1]Derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. [8]
Comparative Performance Data
The table below presents the antimicrobial activity of several derivatives, measured by the Zone of Inhibition (in mm) or Minimum Inhibitory Concentration (MIC in µg/mL).
| Compound ID | R¹ (C2) | R² (C8) | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) | Reference |
| AMP-1 (4f) | 4-Cl-Phenyl | H | 18 mm | 14 mm | 19 mm | [1][2] |
| AMP-2 (5g) | Phenyl | Piperidinyl | 17 mm | 12 mm | 15 mm | [1][2] |
| AMP-3 (6b) | 4-Me-Phenyl | Br | 17 mm | 13 mm | 20 mm | [1][2] |
| ITZ-1 | Triazole-linked | Various | MIC: 6.25-12.5 | MIC: 12.5-25 | MIC: 6.25-12.5 | [8] |
| Ciprofloxacin | (Std. Drug) | N/A | ~25 mm | ~28 mm | N/A | [1] |
| Fluconazole | (Std. Drug) | N/A | N/A | N/A | ~22 mm | [1] |
Analysis: The data reveals broad-spectrum activity. Compound AMP-1 , featuring a chlorophenyl group at C2, shows pronounced activity against both bacteria and fungi. [1][2]The introduction of a triazole moiety via click chemistry (ITZ-1 ) also yields compounds with potent antimicrobial activity, demonstrating the scaffold's utility as a platform for creating hybrid molecules with enhanced biological profiles. [8]The SAR suggests that lipophilic and electron-withdrawing groups at C2, and amino-substitutions at C8, can be beneficial for antimicrobial action.
Head-to-Head: Imidazo[1,2-a]pyrazines vs. Alternative Scaffolds
-
Imidazo[1,2-a]pyridines: This is the closest structural analog. Studies have shown that the removal of the nitrogen atom at position 7 can have a variable effect. In some anticancer assays, the pyridine analogs show more potent activity, suggesting this nitrogen may be involved in unfavorable interactions with the target protein. [6]However, for other targets, this nitrogen could be a crucial hydrogen bond acceptor, making the pyrazine core superior.
-
Pyrazoles: Pyrazoles are another well-known class of five-membered heterocycles with a wide range of biological activities, including anticancer and antimicrobial effects. [9]While both scaffolds are effective, imidazo[1,2-a]pyrazines offer a more rigid, planar, and larger aromatic surface area, which can lead to different binding modes and selectivity profiles compared to the more flexible single-ring pyrazole derivatives.
Experimental Protocols: A Guide to Reproducibility
To ensure the trustworthiness and utility of this guide, we provide detailed, step-by-step protocols for the synthesis and evaluation of these compounds.
Protocol: General Synthesis of this compound Derivatives
-
Reactant Preparation: To a solution of 5-phenyl-2-aminopyrazine (1.0 mmol) in anhydrous ethanol (20 mL), add ethyl 2-bromo-3-oxobutanoate (1.2 mmol).
-
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The condensation and subsequent intramolecular cyclization are thermally driven. Ethanol is a suitable polar protic solvent for this type of reaction.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Rationale: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In-Vitro Anticancer Evaluation (MTT Assay)
This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells.
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for another 48 hours.
-
Pro-Tip: Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO) for data validation.
-
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: The mitochondrial reductase enzymes in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. Comparative analysis reveals that targeted substitutions at the C2, C3, and C8 positions can significantly enhance both anticancer and antimicrobial activities. Specifically, the introduction of bulky, electron-rich aryl groups at C3 appears to be a promising strategy for developing potent tubulin inhibitors. Future work should focus on optimizing the pharmacokinetic properties (ADME) of the most potent leads and exploring their efficacy in in-vivo models. The use of MCRs and click chemistry approaches will continue to accelerate the discovery of new, diverse, and biologically active derivatives from this exceptional scaffold.
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2024). PubMed. [Link]
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Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4][5] Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate (herein referred to as EPP) is a representative of this class. However, potency alone is insufficient for a successful therapeutic candidate. Kinase inhibitors must exhibit a high degree of selectivity to minimize off-target effects and associated toxicities.[6][7][8] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the selectivity profile of EPP. We will detail the strategic selection of a relevant kinase panel, provide a robust experimental protocol for determining inhibitory activity, and explain the interpretation of resulting data to generate a quantitative selectivity index.
Introduction: The Criticality of Kinase Selectivity
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime drug targets.[6][7] The majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[6] This conservation presents a significant challenge: achieving selectivity for a single kinase over hundreds of structurally similar off-targets.[6][8][9]
Promiscuous, or non-selective, kinase inhibitors can lead to unforeseen side effects by interfering with essential signaling pathways.[6] Therefore, early and accurate assessment of a compound's selectivity is a cornerstone of modern drug discovery.[10][11] This guide uses EPP as a model compound to demonstrate a best-practice approach for generating a robust selectivity profile. While EPP has been associated with inhibition of kinases like Aurora Kinase and PI3K/mTOR, for the purpose of this guide, we will establish a hypothetical primary target to illustrate the evaluation process with maximum clarity.[2][4][5][12] Let us hypothesize that EPP is a potent inhibitor of BRAF V600E , a clinically significant oncogenic kinase.[13]
Designing the Selectivity Panel: A Logic-Driven Approach
Evaluating selectivity requires comparing the compound's potency against its primary target to its potency against a panel of related kinases. The selection of this panel is not arbitrary; it should be guided by both structural and functional relationships to provide a meaningful assessment of potential off-target activities.
Rationale for Kinase Selection (Hypothetical Target: BRAF V600E):
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical cascade controlling cell proliferation and survival.[13][14][15][16] A logical selectivity panel should therefore include:
-
Direct Family Members: Other RAF isoforms (e.g., A-RAF, C-RAF) are the most structurally similar kinases and are critical to screen against.
-
Upstream/Downstream Pathway Members: Kinases within the same signaling cascade (e.g., MEK1, ERK2) are functionally related and important to assess.
-
Structurally Similar Kinases from Other Families: Kinases from different subfamilies that share conserved ATP-binding site features. A broad screening panel, such as those offered commercially, can help identify unexpected off-targets.[17]
-
Known Promiscuity Targets: Certain kinases are frequent off-targets for specific scaffolds. For imidazo[1,2-a]pyrazines, this might include kinases like Aurora A, SYK, or c-Met.[1][18][19]
This multi-pronged approach ensures a comprehensive evaluation of both predictable and unanticipated cross-reactivities.
Experimental Workflow: Biochemical Kinase Inhibition Assay
To quantify the inhibitory activity of EPP against the selected kinase panel, a robust and reproducible biochemical assay is required. Luminescence-based ATP-depletion assays, such as the Kinase-Glo® platform, are industry standards due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[20][21][22] The principle is straightforward: the amount of luminescence generated is directly proportional to the amount of ATP remaining after the kinase reaction.[21][22] Therefore, potent inhibition results in a high luminescent signal (less ATP consumed), while low inhibition results in a dim signal (more ATP consumed).[20][21]
Below is a diagram illustrating the experimental workflow for generating dose-response curves.
Detailed Step-by-Step Protocol (Luminescent Assay)
This protocol is a self-validating system, incorporating essential controls for robust data interpretation.
-
Compound Preparation :
-
Prepare a 10 mM stock solution of EPP in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient for IC50 determination.
-
-
Assay Plate Setup (384-well, white, solid-bottom plate) :
-
Test Wells : Add a small volume (e.g., 25 nL) of each EPP dilution into the corresponding wells.
-
Negative Control (0% Inhibition) : Add the same volume of 100% DMSO. This represents maximum kinase activity.
-
Positive Control (100% Inhibition) : Add a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM). This represents minimum kinase activity.
-
-
Kinase Reaction :
-
Prepare a master mix containing the specific kinase, its corresponding substrate, and the reaction buffer. Refer to the supplier's datasheet for optimal concentrations.[17]
-
Dispense the kinase/substrate mix into all wells of the assay plate.
-
Pre-incubate the plate at room temperature for 15 minutes. This step is critical to allow the compound to bind to the kinase before the reaction starts.[23]
-
Prepare the ATP solution at the desired concentration (typically at or near the Km for the specific kinase).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
-
Signal Detection :
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.[20]
-
Add a volume of the reagent equal to the volume in the assay wells to terminate the kinase reaction and initiate the luminescent signal generation.[22]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate-based luminometer.
-
Data Analysis and Interpretation
Calculating IC50
The raw luminescence data must be converted into percent inhibition. This normalization is crucial for comparing results across different assays and plates.
-
Percent Inhibition (%) = 100 * (1 - (SignalTest - SignalPos) / (SignalNeg - SignalPos))
-
SignalTest = Signal from EPP-treated well
-
SignalNeg = Average signal from DMSO wells (0% inhibition)
-
SignalPos = Average signal from Staurosporine wells (100% inhibition)
-
Plot the percent inhibition against the logarithm of the EPP concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (four-parameter logistic fit).[24][25] The IC50 is the concentration of EPP that produces 50% inhibition of kinase activity.[24]
Presenting Comparative Data
The calculated IC50 values for the primary target and the panel of related kinases should be summarized in a clear, tabular format.
| Kinase Target | Family | IC50 (nM) for EPP (Hypothetical Data) |
| BRAF V600E | RAF (Ser/Thr) | 15 |
| A-RAF | RAF (Ser/Thr) | 2,100 |
| C-RAF | RAF (Ser/Thr) | 1,850 |
| MEK1 | MEK (Dual Spec) | > 10,000 |
| ERK2 | MAPK (Ser/Thr) | > 10,000 |
| Aurora A | Aurora (Ser/Thr) | 850 |
| SYK | Tyrosine Kinase | 4,500 |
| c-Met | Tyrosine Kinase | > 10,000 |
Quantifying Selectivity: The Selectivity Index
The selectivity index (SI) provides a quantitative measure of how selective a compound is for its primary target compared to an off-target.[26][27][28]
-
Selectivity Index (SI) = IC50 (Off-target Kinase) / IC50 (Primary Target Kinase)
Using the hypothetical data above:
-
SI for C-RAF = 1,850 nM / 15 nM = 123-fold
-
SI for Aurora A = 850 nM / 15 nM = 57-fold
A higher SI value indicates greater selectivity. A common benchmark in drug discovery is to aim for at least a 100-fold selectivity against closely related kinases.
The following diagram illustrates the relationship between the primary target and off-targets within a signaling pathway, highlighting the importance of high selectivity.
Conclusion
This guide outlines a rigorous, evidence-based methodology for evaluating the selectivity of this compound. By employing a logically designed kinase panel, executing a robust biochemical assay with proper controls, and correctly analyzing the data to generate IC50 values and selectivity indices, researchers can build a comprehensive and reliable profile of the compound's activity. This systematic approach is indispensable for making informed decisions in the drug discovery pipeline, ultimately helping to identify kinase inhibitor candidates with the highest potential for efficacy and safety.
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Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
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Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
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Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology.
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Vianna-Jorge, R., et al. (2011). Kinase selectivity profiling by inhibitor affinity chromatography. Current Drug Discovery Technologies.
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Ghaffari, K., et al. (2024). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers.
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Khan, Z. A., et al. (2023). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers.
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ResearchGate. Features of Selective Kinase Inhibitors.
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Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
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Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications.
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal.
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ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
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Ma, M., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[20][29][30]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters.
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Hruza, A., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
This guide provides essential safety and logistical information for the proper disposal of ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management at the end of their lifecycle. This document is structured to provide a clear, step-by-step protocol grounded in established safety principles and regulatory frameworks.
The Precautionary Principle: Assessing Hazards in the Absence of Data
This compound is a specific derivative within the broader class of imidazo[1,2-a]pyrazine compounds. While a comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, the precautionary principle dictates that we assess its potential hazards based on the known profile of its core chemical scaffold.
The parent compound, Imidazo[1,2-a]pyrazine, is classified with several GHS hazard statements. It is imperative to assume that this compound exhibits similar, if not identical, hazards until proven otherwise.
| Hazard Class & Category | GHS Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][2][3] |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction[1][2] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity, single exposure, Category 3 | H335: May cause respiratory irritation[1][2][3] |
Causality Behind This Approach: By treating a novel compound with the known hazard profile of its parent structure, we establish a robust baseline for safety protocols. This approach minimizes risk to personnel and the environment, ensuring that handling and disposal procedures are sufficiently protective even with incomplete substance-specific data.
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The management of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal.[4][5] Similarly, in Europe, the European Waste Catalogue (EWC) provides a standardized framework for waste classification.[6]
As the generator of the waste, you are legally responsible for its proper identification, management, and disposal.[4] Disposing of this compound via sink or standard trash is a violation of these regulations and poses a significant risk to public health and the environment.[7][8]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to handoff for final disposal.
Step 1: Waste Characterization and Segregation
Treat all materials containing or contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solvent rinsate from cleaning contaminated glassware.[7]
Crucially, this waste must be segregated. Do not mix imidazo[1,2-a]pyrazine waste with other chemical waste streams, particularly strong acids or bases, to prevent unknown and potentially violent reactions.[9]
Step 2: Proper Containerization
Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.
-
For solid waste: Use a wide-mouth container with a screw-top lid.
-
For liquid waste: Use a shatter-resistant, sealable container (plastic is often preferred).[10] Ensure the container was not previously used for incompatible materials.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is critical for safety and regulatory compliance. The container must be marked with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:
-
Full Chemical Name: "Waste this compound" (and any solvents present).
-
Hazard Identification: Affix pictograms for "Irritant" (exclamation mark).
-
Generator Contact Information: Your name, lab, and phone number.
Step 4: Safe Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]
-
The SAA must be at or near the point of waste generation.
-
The container must be kept closed at all times except when adding waste.[7]
-
Secondary containment (such as a plastic tub) is highly recommended to contain potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to transport hazardous waste or dispose of it themselves.[7]
-
Once your waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHRS) or equivalent department.
-
Submit a chemical waste collection request form as per your institution's procedures. EHRS is trained and equipped to transport and manage the waste for final, compliant disposal, which typically involves high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling this compound waste.
Caption: Decision workflow for compliant disposal of laboratory chemical waste.
Decontamination and Spill Procedures
Empty Container Decontamination: A container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.
-
Collect Rinsate: Each rinse must be collected and managed as hazardous liquid waste.[7]
-
Deface Label: Completely remove or deface the original chemical label.
-
Dispose: The clean, dry, and unlabeled container can now be disposed of in the regular trash or recycling.
Spill Management: In the event of a spill, prioritize personnel safety.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. For a large spill of solid, a dust mask may be necessary.[3]
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage novel chemical entities responsibly from discovery through disposal.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
This guide provides essential safety and handling protocols for Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a specialized heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar imidazopyrazine and imidazopyridine derivatives, alongside established best practices for handling potent, solid-phase organic compounds in a research and development setting.[1][2][3][4] The primary objective is to empower researchers with a robust framework for risk mitigation through the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: An Evidence-Based Approach
This compound belongs to the family of nitrogen-containing aromatic heterocyclic compounds. Molecules in this class are frequently biologically active, necessitating careful handling to prevent accidental exposure.[5][6] The primary physical form of this compound is expected to be a solid powder, which presents a significant risk of aerosolization and inhalation during manipulation.[7][8]
Potential hazards are inferred from analogous chemical structures and general toxicological principles for similar compounds:
| Potential Hazard | Rationale & Supporting Evidence |
| Respiratory Irritation | Pyrazine derivatives are often classified as respiratory system irritants.[2][3][4] As a fine powder, this compound can be easily inhaled, potentially causing irritation to the nose, throat, and lungs.[9] |
| Skin & Eye Irritation | Direct contact with related heterocyclic compounds is known to cause skin and eye irritation. An SDS for a similar bromo-imidazopyridine analog specifies wearing tightly fitting safety goggles.[1] Aromatic amines, a related structural class, can be absorbed through the skin.[10] |
| Unknown Chronic Toxicity | As a novel or research-stage compound, long-term toxicological data is unavailable. Many biologically active molecules can have unforeseen effects, including potential carcinogenicity or reproductive toxicity.[10][11] Therefore, it must be treated as a "Particularly Hazardous Substance" and exposure should be minimized. |
| Ingestion Hazard | Accidental ingestion via contaminated hands is a primary route of exposure for powdered chemicals.[8][12] Many related aromatic compounds are classified as harmful if swallowed.[10][11] |
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment is the final and crucial barrier between the researcher and a chemical hazard. However, it should always be used in conjunction with more effective, preceding control measures. The most effective safety protocols prioritize engineering and administrative controls to minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.
Key Engineering Control: All handling of powdered this compound, especially weighing, must be performed within a certified chemical fume hood or a powder containment enclosure (e.g., a ventilated balance enclosure).[8][9][13] This is the most critical step in preventing respiratory exposure.
Core PPE Requirements: A Two-Tiered Approach
To ensure safety across different experimental scales, we define two levels of PPE.
| Protection Type | Standard Operating Procedure (SOP) Level (For handling <1 gram) | Enhanced Precaution Level (For handling >1 gram or potential for aerosolization) |
| Respiratory | N95 Respirator: Required if weighing outside of a certified containment enclosure (not recommended). | Elastomeric Half-Mask Respirator (with P100 filters) or PAPR: Provides a superior protection factor and better facial seal.[14] |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1): Must be worn at all times. Standard safety glasses are insufficient.[15] | Face Shield worn over Chemical Splash Goggles: Protects the entire face from splashes or unexpected energetic events.[14][15] |
| Body | Flame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-Toe Shoes: No exposed skin on the legs or feet.[14][15] | Disposable Chemical-Resistant Gown (over lab coat) and Shoe Covers: Prevents contamination of personal clothing and reduces tracking of contaminants out of the lab.[16] |
| Hand | Nitrile Gloves: Inspect before use and change immediately upon suspected contact or every 30-60 minutes. | Double-Gloving: Wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is breached.[8] Remove the outer glove immediately after the powder handling task is complete. |
Procedural Guidance: Step-by-Step Protocols
Protocol 1: Weighing the Solid Compound
This protocol is designed to minimize dust generation and exposure.
-
Preparation: Designate a specific area within the chemical fume hood for weighing.[7][8] Cover the work surface with disposable absorbent bench paper.[7]
-
Pre-Tare Vessel: Place a clean, empty container with a lid on the analytical balance and press "tare."
-
Transfer to Hood: Move the tared, lidded container to the designated area inside the fume hood.
-
Add Powder: Keeping the primary stock bottle as low as possible, carefully use a clean spatula to transfer the estimated amount of powder into the tared container. Do not pour directly from the stock bottle if it can be avoided. Transfer in small increments.[7]
-
Secure and Weigh: Immediately and securely close the lid on both the stock bottle and the tared container.
-
Measure Mass: Move the now-closed container back to the balance to obtain the precise mass.
-
Return to Hood: Return the container to the fume hood for any subsequent steps, such as preparing a solution.[13]
-
Initial Cleanup: Dispose of the contaminated weigh paper and spatula tip (if disposable) directly into a labeled hazardous waste bag located within the hood.
Protocol 2: PPE Donning & Doffing Sequence
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Caption: Follow the correct donning and doffing sequence to prevent cross-contamination.
Decontamination and Waste Disposal Plan
Work Area Decontamination:
-
Never dry sweep or brush chemical powders. This will generate hazardous dust.[8]
-
After handling is complete, wipe all surfaces (including the exterior of the primary container, spatulas, and the balance) with a towel wetted with a solvent in which the compound is soluble (e.g., ethanol or isopropanol).[8]
-
Dispose of all cleaning materials as solid hazardous waste.
Waste Disposal:
-
Segregation is Key: Maintain separate, clearly labeled waste streams.[17]
-
Solid Waste: All contaminated disposable items (gloves, shoe covers, bench paper, wipes, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[18]
-
Liquid Waste: If the compound is dissolved, collect all solutions in a compatible, sealed, and labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Container Management: All hazardous waste containers must be kept closed except when adding waste.[19] They should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
